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  • Product: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • CAS: 26892-97-7

Core Science & Biosynthesis

Foundational

The Genesis of a Fluoroquinolone Core: A Technical Guide to the Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Introduction: The Unassuming Architect of Potent Antibacterials Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Potent Antibacterials

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a pivotal, yet often unheralded, precursor in the synthesis of a multitude of fluoroquinolone antibiotics. The strategic placement of a fluorine atom at the 7-position of the quinolone ring is a hallmark of many second-generation and later fluoroquinolones, significantly broadening their antibacterial spectrum. This guide delves into the foundational synthesis of this critical molecule, tracing its discovery through the lens of the venerable Gould-Jacobs reaction and providing a detailed, field-proven protocol for its preparation. Understanding the nuances of its synthesis is fundamental for chemists engaged in the development of novel anti-infective agents.

The history of quinolone antibiotics began with the discovery of nalidixic acid in 1962.[1][2] However, the breakthrough that propelled this class of antibacterials to the forefront of clinical use was the introduction of a fluorine atom to the quinolone nucleus.[3] Norfloxacin, the first fluoroquinolone, was patented in 1978, heralding a new era of potent, broad-spectrum antibiotics.[1][4] The synthesis of the core structures for these drugs, such as Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is therefore a cornerstone of medicinal chemistry.

The Gould-Jacobs Reaction: A Time-Honored Path to the Quinolone Nucleus

The primary and most historically significant route to the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is the Gould-Jacobs reaction. First described by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction provides a robust method for constructing the 4-hydroxyquinoline scaffold from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][6] The reaction proceeds in two key stages: an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[7][8]

The elegance of the Gould-Jacobs reaction lies in its reliability and the accessibility of its starting materials. For the synthesis of our target molecule, the journey begins with the nucleophilic substitution of the ethoxy group of DEEM by the amino group of 3-fluoroaniline. This is followed by a thermally induced intramolecular cyclization to forge the quinolone ring system.[8]

Mechanistic Pathway

The synthesis unfolds through a well-understood mechanism:

  • Nucleophilic Attack: The nitrogen atom of 3-fluoroaniline attacks the electron-deficient β-carbon of diethyl ethoxymethylenemalonate.

  • Elimination: This is followed by the elimination of ethanol to form the intermediate, diethyl (3-fluoroanilino)methylenemalonate.

  • Thermal Cyclization: At elevated temperatures, an intramolecular cyclization occurs, where the aniline ring attacks one of the ester carbonyl groups.

  • Second Elimination: A subsequent elimination of another molecule of ethanol leads to the formation of the quinolone ring. The product exists predominantly in the 4-oxo tautomeric form.[8]

Gould_Jacobs_Mechanism cluster_reactants Starting Materials cluster_product Final Product aniline 3-Fluoroaniline intermediate Diethyl (3-fluoroanilino)methylenemalonate aniline->intermediate Condensation (-EtOH) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate product Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate->product Thermal Cyclization (High Temperature) (-EtOH) Experimental_Workflow start Combine 3-Fluoroaniline and DEEM heat1 Heat at 120-130°C for 1-2h start->heat1 intermediate Intermediate: Diethyl (3-fluoroanilino)methylenemalonate heat1->intermediate add_solvent Add Diphenyl Ether intermediate->add_solvent heat2 Heat to 250-260°C for 30-60 min add_solvent->heat2 cool Cool to Room Temperature heat2->cool precipitate Product Precipitates cool->precipitate filter_wash Filter and Wash with Hexane precipitate->filter_wash dry Dry Under Vacuum filter_wash->dry product Final Product: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate dry->product

Sources

Exploratory

physicochemical properties of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Introduction: The Quinolone Core in Modern Drug Discovery Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction: The Quinolone Core in Modern Drug Discovery

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. Its structure is central to the development of numerous therapeutic agents, most notably the potent class of fluoroquinolone antibiotics. The strategic placement of the fluorine atom at the 7-position significantly influences the molecule's electronic properties, which in turn can enhance its binding affinity to biological targets like bacterial DNA gyrase and topoisomerase IV.

For researchers and drug development professionals, a comprehensive understanding of this molecule's physicochemical properties is not merely academic; it is a critical prerequisite for successful lead optimization, formulation development, and preclinical evaluation.[1][2] Properties such as solubility, lipophilicity, and ionization state (pKa) govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its bioavailability, efficacy, and potential for toxicity.[3][4][5]

This guide provides an in-depth analysis of the core physicochemical characteristics of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, offering both theoretical insights and practical, field-proven experimental protocols for their determination.

Molecular Identity and Synthesis Overview

The initial step in characterizing any compound is to establish its fundamental identity and a reliable synthetic pathway.

Chemical Structure:

Caption: Chemical structure of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Synthetic Pathway: The Gould-Jacobs Reaction

The quinolone backbone is commonly synthesized via the Gould-Jacobs reaction, a robust and versatile method first reported in 1939.[6][7][8] This reaction involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[7][9] Modern adaptations often employ microwave irradiation to improve yields and shorten reaction times.[7][10]

Caption: Experimental workflow for kinetic solubility determination by nephelometry.

Lipophilicity (LogP & LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. [4]It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

ParameterPredicted ValueSignificance
cLogP (Calculated) 1.5 - 2.5This value suggests the compound has moderate lipophilicity, a favorable range for balancing membrane permeability with aqueous solubility. A close analog, Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, has a calculated XLogP3 of 2.2. [11]
LogD at pH 7.4 Slightly lower than LogPSince the molecule has an acidic N-H proton, it will be partially ionized at pH 7.4. This ionization increases aqueous solubility, thus lowering the distribution coefficient relative to the partition coefficient of the purely neutral form.

This classic method directly measures the distribution of a compound between an aqueous and an immiscible organic phase.

Causality Behind Choices:

  • Octanol: 1-Octanol is the industry standard organic solvent for LogP/LogD determination because its properties are considered a reasonable mimic of a biological lipid bilayer.

  • Buffered Aqueous Phase: Using a buffer (e.g., PBS at pH 7.4) is essential for LogD measurement to control the ionization state of the compound.

  • Pre-saturation: Saturating each phase with the other before the experiment ensures that the volumes do not change during equilibration, which would introduce error.

  • HPLC Quantification: HPLC with UV detection provides a highly accurate and specific method for measuring the compound's concentration in each phase.

Step-by-Step Methodology:

  • Phase Preparation: Prepare a buffered aqueous phase (PBS, pH 7.4) and an organic phase (1-octanol). Pre-saturate each solvent by mixing them vigorously for 24 hours and then separating them.

  • Compound Addition: Add a known amount of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to a mixture of the pre-saturated octanol and buffer in a known volume ratio (e.g., 1:1).

  • Equilibration: Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the octanol ([C]oct) and aqueous ([C]aq) layers using a calibrated HPLC-UV method.

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log₁₀ ( [C]oct / [C]aq )

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. The 4-quinolone scaffold has two potential ionization sites: the acidic proton on the ring nitrogen (N1) and the basic character of the ketone at position 4.

SitePredicted pKaSignificance
N1-H (Acidic) 6.0 - 7.0This acidic proton means the compound will start to become deprotonated and negatively charged as the pH rises above this range. This significantly impacts solubility and receptor interactions.
C4-Ketone (Basic) < 2.0The carbonyl oxygen can be protonated under strongly acidic conditions, but this is generally not relevant at physiological pH.

This is a highly accurate and reliable method for determining pKa values.

Causality Behind Choices:

  • Potentiometric Titration: This method directly measures the change in pH as a titrant is added, allowing for precise determination of the inflection point corresponding to the pKa.

  • Co-solvent: A co-solvent like methanol is often required for compounds with low aqueous solubility to keep them in solution throughout the titration. The pKa in the co-solvent mixture is then extrapolated to 0% co-solvent to determine the aqueous pKa.

  • Inert Atmosphere: Performing the titration under nitrogen or argon prevents dissolved CO₂, which is acidic, from interfering with the measurement.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl) with a co-solvent (e.g., methanol) if necessary.

  • Titration Setup: Place the solution in a thermostatted vessel under an inert atmosphere. Use a calibrated pH electrode to monitor the pH.

  • Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH) and record the pH after each addition of titrant.

  • Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong acid (e.g., 0.1 M HCl) to determine any basic pKa values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is used to refine the pKa value from the titration curve.

Conclusion: A Profile for Drug Development

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate presents a physicochemical profile characteristic of a promising drug scaffold. Its moderate lipophilicity, combined with poor but measurable aqueous solubility, suggests that derivatives would require careful optimization to achieve a suitable balance for oral bioavailability. The acidic pKa near physiological pH is a critical feature that will govern its behavior in vivo, influencing everything from its solubility in the gut to its interaction with target enzymes and potential for off-target effects. The experimental protocols and theoretical insights provided in this guide equip researchers with the necessary framework to rigorously characterize this and similar molecules, enabling data-driven decisions in the complex process of drug discovery.

References

  • Title: Gould–Jacobs reaction Source: Wikipedia URL: [Link]

  • Title: The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space Source: PubMed URL: [Link]

  • Title: Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery Source: Sygnature Discovery URL: [Link]

  • Title: Importance of Physicochemical Properties In Drug Discovery Source: PharmaTutor URL: [Link]

  • Title: Physicochemical properties | Medicinal Chemistry Class Notes Source: Fiveable URL: [Link]

  • Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]

  • Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW Source: IIP Series URL: [Link]

  • Title: Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL: [Link]

  • Title: Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Source: PubChem URL: [Link]

  • Title: Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review Source: PMC - NIH URL: [Link]

  • Title: The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity Source: PMC - NIH URL: [Link]

Sources

Foundational

An In-depth Technical Guide to Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its Derivatives: A Cornerstone for Fluoroquinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key chemical intermediate, and its deri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key chemical intermediate, and its derivatives, which form the structural backbone of numerous life-saving fluoroquinolone antibiotics. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and its pivotal role in the landscape of medicinal chemistry and drug development.

Core Molecular Identity and Structure

The foundational molecule, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate , is a quinolone derivative characterized by a fluorine atom at the 7-position, a ketone at the 4-position, and an ethyl carboxylate group at the 3-position of the dihydroquinoline ring.

A crucial aspect of its structure is the tautomeric equilibrium between the 4-oxo and 4-hydroxy forms. While the 4-oxo form is predominant, the compound can also exist as 7-Fluoro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester . This tautomerism is a key feature of the quinolone scaffold and influences its reactivity and biological interactions.

CAS Number and Chemical Formula:

Compound NameCAS NumberMolecular Formula
7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Parent Acid)63463-20-7C₁₀H₆FNO₃
7-Fluoro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester (Tautomer)26892-97-7C₁₂H₁₀FNO₃
Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateNot assignedC₁₄H₁₄FNO₃

The parent acid, 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , serves as the primary precursor for the synthesis of the title ester and its various N-substituted analogs.

Molecular Structure:

The fundamental structure of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is depicted below. The numbering of the quinolone ring is essential for understanding the placement of functional groups and their influence on the molecule's properties.

Structure of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Synthesis and Manufacturing

The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives is a well-established process in medicinal chemistry, often involving the Gould-Jacobs reaction or variations thereof. A generalized synthetic workflow is presented below.

A m-Fluoroaniline C Intermediate Adduct A->C B Diethyl ethoxymethylenemalonate B->C D Thermal Cyclization (e.g., in Dowtherm A) C->D E Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E F N-Alkylation (e.g., Alkyl halide, Base) E->F G N-Substituted Derivatives (e.g., Ethyl 1-ethyl-7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate) F->G

Generalized Synthetic Workflow

Detailed Experimental Protocol: Synthesis of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is an example of the N-alkylation of the parent ester.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a base, for example, anhydrous potassium carbonate (K₂CO₃), to the suspension.

  • Alkylation: To the stirred mixture, add an alkylating agent, such as ethyl iodide.

  • Reaction Conditions: Heat the reaction mixture at a temperature range of 80-90°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water. The product may precipitate out and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Physicochemical Properties and Analytical Data

The physicochemical properties of these compounds are critical for their application in drug development, influencing factors such as solubility, bioavailability, and stability.

PropertyValue
Molecular Weight 235.21 g/mol (for C₁₂H₁₀FNO₃)
Appearance Typically a white to off-white solid.
Solubility Generally soluble in organic solvents like DMSO and DMF.
Melting Point Varies depending on the specific derivative.

Analytical Techniques for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the fluorine atom and the nature of the N-substituent.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the carbonyl (C=O) and N-H bonds.

  • X-ray Crystallography: Offers definitive proof of the three-dimensional molecular structure in the solid state.

Role in Drug Development and Applications

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its N-substituted analogs are indispensable building blocks in the synthesis of fluoroquinolone antibiotics. The core structure is a known pharmacophore that targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Mechanism of Action:

The fluoroquinolone scaffold intercalates with the bacterial DNA-enzyme complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death.

A Fluoroquinolone (e.g., Norfloxacin, Ciprofloxacin) D Ternary Complex (Fluoroquinolone-Enzyme-DNA) A->D B Bacterial DNA Gyrase / Topoisomerase IV B->D C DNA C->D E Inhibition of DNA Re-ligation D->E F Double-Strand DNA Breaks E->F G Bacterial Cell Death F->G

Mechanism of Action of Fluoroquinolone Antibiotics

Key Derivatives and Their Significance:

  • Norfloxacin: One of the first synthetic fluoroquinolones, derived from the 1-ethyl substituted core structure.

  • Ciprofloxacin: A widely used broad-spectrum antibiotic, featuring a cyclopropyl group at the N-1 position, which enhances its antibacterial activity.

The fluorine atom at the 7-position is crucial for the potent antibacterial activity of these drugs. Modifications at the N-1 and C-7 positions of the quinolone ring have been extensively explored to modulate the antibacterial spectrum, pharmacokinetic properties, and safety profile of these antibiotics.

Conclusion and Future Perspectives

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate remains a cornerstone in the synthesis of fluoroquinolone antibiotics. Its versatile scaffold allows for extensive chemical modifications, leading to the development of new generations of antibiotics with improved efficacy and reduced side effects. As antibiotic resistance continues to be a global health challenge, the strategic manipulation of this core structure will undoubtedly play a vital role in the discovery of novel antibacterial agents. Researchers and drug development professionals can leverage the foundational knowledge of this key intermediate to innovate and contribute to the ongoing fight against infectious diseases.

References

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C: Crystal Structure Communications, C67, o421-o424. Available at: [Link]

  • Synthesis of 1-vinyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester. PrepChem.com. Available at: [Link]

  • Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key scaffold in the development of quinolone-based pharmaceuticals. As a Senior Application Scientist, this document moves beyond a simple presentation of data, offering a detailed interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectra. The causality behind experimental choices and the logic of spectral interpretation are elucidated to provide a practical and educational resource. This guide is structured to be a self-validating system, where each piece of spectroscopic evidence corroborates the proposed molecular structure. All discussions are grounded in authoritative references from the scientific literature.

Introduction: The Significance of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

The 4-quinolone ring system is a foundational structural motif in a significant class of antibacterial agents. The strategic placement of a fluorine atom at the C-7 position is known to enhance the biological activity of these compounds. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a crucial intermediate in the synthesis of numerous potent fluoroquinolone antibiotics. Its purity and structural integrity are paramount to the successful synthesis of downstream active pharmaceutical ingredients. Therefore, a comprehensive understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and regulatory compliance in drug discovery and development. This guide provides a detailed spectroscopic analysis to serve as a benchmark for researchers in the field.

Synthesis and Structural Elucidation Workflow

The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is most commonly achieved through the Gould-Jacobs reaction. This robust method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization. The typical workflow for synthesis and subsequent spectroscopic characterization is outlined below.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization 3-Fluoroaniline 3-Fluoroaniline Condensation Condensation 3-Fluoroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Heat Cyclization Cyclization Target_Molecule Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Target_Molecule Intermediate->Cyclization High Temperature H_NMR ¹H NMR Target_Molecule->H_NMR C_NMR ¹³C NMR Target_Molecule->C_NMR MS Mass Spectrometry Target_Molecule->MS IR IR Spectroscopy Target_Molecule->IR

Caption: Workflow for the synthesis and spectroscopic characterization of the target molecule.

Spectroscopic Data and Interpretation

Disclaimer: The following spectroscopic data is a representative composite based on the analysis of structurally similar compounds found in the literature. It is intended for illustrative and educational purposes to guide researchers in their analysis of this molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule.

Table 1: ¹H NMR Data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.51br s1H-N-H
8.55s1H-H-2
8.10dd1H9.2, 6.0H-5
7.45ddd1H9.2, 9.2, 2.4H-6
7.30dd1H10.8, 2.4H-8
4.20q2H7.1-OCH₂CH₃
1.25t3H7.1-OCH₂CH₃

Interpretation:

  • N-H Proton (12.51 ppm): The broad singlet at a very downfield chemical shift is characteristic of the acidic N-H proton of the 4-quinolone ring, which is involved in hydrogen bonding.

  • Aromatic Protons (8.10, 7.45, 7.30 ppm): The signals in the aromatic region are consistent with a trisubstituted benzene ring. The doublet of doublets at 8.10 ppm is assigned to H-5, coupled to both H-6 and the fluorine at C-7. The doublet of doublet of doublets at 7.45 ppm corresponds to H-6, showing coupling to H-5, H-8, and the fluorine at C-7. The doublet of doublets at 7.30 ppm is assigned to H-8, coupled to H-6 and the fluorine at C-7. The coupling constants are critical for these assignments.

  • Vinyl Proton (8.55 ppm): The singlet at 8.55 ppm is characteristic of the H-2 proton on the pyridinone ring, which is adjacent to the electron-withdrawing carboxylate group.

  • Ethyl Ester Protons (4.20, 1.25 ppm): The quartet at 4.20 ppm and the triplet at 1.25 ppm are classic signals for an ethyl group, with the methylene protons coupled to the methyl protons.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
175.8C-4 (C=O)
165.2Ester C=O
162.5 (d, J = 248 Hz)C-7 (C-F)
148.1C-2
139.5C-8a
126.0 (d, J = 10 Hz)C-5
120.3 (d, J = 25 Hz)C-6
115.0C-4a
108.2 (d, J = 22 Hz)C-8
107.1C-3
60.5-OCH₂CH₃
14.5-OCH₂CH₃

Interpretation:

  • Carbonyl Carbons (175.8, 165.2 ppm): The two downfield signals correspond to the two carbonyl carbons. The ketone carbonyl at C-4 is typically more deshielded than the ester carbonyl.

  • Carbon-Fluorine Coupling: The signal for C-7 at 162.5 ppm appears as a doublet with a large coupling constant (J = 248 Hz), which is characteristic of a carbon directly bonded to a fluorine atom. The adjacent carbons (C-6 and C-8) also show smaller C-F coupling constants.

  • Aromatic and Vinyl Carbons: The remaining signals in the 107-148 ppm range are assigned to the carbons of the quinolone ring system.

  • Ethyl Ester Carbons (60.5, 14.5 ppm): The signals at 60.5 ppm and 14.5 ppm are assigned to the methylene and methyl carbons of the ethyl ester group, respectively.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Mass Spectrometry Data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

m/zInterpretation
249.07[M]+, Molecular Ion
204.05[M - OCH₂CH₃]+
176.05[M - COOCH₂CH₃]+

Interpretation:

  • Molecular Ion Peak: The molecular ion peak at m/z 249.07 corresponds to the molecular weight of the compound (C₁₂H₁₀FNO₃).

  • Fragmentation Pattern: The major fragmentation pathway involves the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z 204.05, followed by the loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) to yield a fragment at m/z 176.05.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: IR Spectroscopy Data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Wavenumber (cm⁻¹)IntensityAssignment
3100-2900MediumN-H and C-H stretching
1725StrongC=O stretching (ester)
1680StrongC=O stretching (ketone)
1620StrongC=C stretching (aromatic)
1240StrongC-F stretching
1100StrongC-O stretching

Interpretation:

  • N-H and C-H Stretching: The broad absorption in the 3100-2900 cm⁻¹ region is indicative of N-H and aromatic/aliphatic C-H stretching vibrations.

  • Carbonyl Stretching: Two distinct and strong absorption bands are observed for the carbonyl groups. The band at 1725 cm⁻¹ is assigned to the ester carbonyl, while the band at 1680 cm⁻¹ corresponds to the ketone carbonyl, which is at a lower frequency due to conjugation and hydrogen bonding.

  • Aromatic C=C Stretching: The absorption at 1620 cm⁻¹ is characteristic of the C=C stretching vibrations within the aromatic and pyridinone rings.

  • C-F and C-O Stretching: The strong absorptions at 1240 cm⁻¹ and 1100 cm⁻¹ are attributed to the C-F and C-O stretching vibrations, respectively.

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

This protocol describes a general procedure for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 1: Condensation

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the excess diethyl ethoxymethylenemalonate is removed under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

Step 2: Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent such as diphenyl ether.

  • The mixture is heated to 240-250 °C for 30-60 minutes.

  • The reaction mixture is then cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Gould-Jacobs Reaction Protocol Start Start Combine_Reactants Combine 3-Fluoroaniline and DEEM Start->Combine_Reactants Heat_1 Heat at 100-110°C for 2h Combine_Reactants->Heat_1 Remove_Excess Remove excess DEEM under vacuum Heat_1->Remove_Excess Add_Solvent Add Diphenyl Ether Remove_Excess->Add_Solvent Heat_2 Heat to 240-250°C for 30-60 min Add_Solvent->Heat_2 Cool Cool to Room Temperature Heat_2->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Hexane/Ether Filter->Wash Recrystallize Recrystallize from Ethanol/Water Wash->Recrystallize End End Recrystallize->End

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a crucial building block in the synthesis of numerous fluoroquinolone antibacterial agents. The fluoroquinolone core is a privileged scaffold in medicinal chemistry, known for its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV. The presence and position of the fluorine atom on the quinolone ring are known to significantly enhance the lipophilicity, cell membrane permeability, and target binding affinity of these drugs, often leading to improved antibacterial potency and a broader spectrum of activity.

Accurate structural confirmation of this intermediate is paramount to ensure the integrity of the final active pharmaceutical ingredient. NMR spectroscopy provides the most definitive method for such structural verification. This guide serves as a practical resource for scientists engaged in the synthesis and characterization of this and related compounds.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system, the vinyl proton, the ethyl ester moiety, and the N-H proton. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects from electronegative atoms (F, O, N) and anisotropic effects from the aromatic rings.

Aromatic Region (δ 7.0 - 8.5 ppm)

The protons on the fluorinated benzene ring (H-5, H-6, and H-8) will display characteristic splitting patterns due to both homo- and heteronuclear coupling.

  • H-5: This proton is expected to appear as a doublet of doublets (dd) due to coupling with H-6 (³JHH, typical range 7-9 Hz) and the fluorine atom at C-7 (⁴JHF, typical range 2-4 Hz). It will be the most downfield of the aromatic protons due to the deshielding effect of the adjacent C-4 carbonyl group.

  • H-6: This proton will also likely appear as a doublet of doublets (dd), coupling to H-5 (³JHH) and the fluorine at C-7 (³JHF, typical range 8-10 Hz).

  • H-8: This proton, ortho to the fluorine atom, is expected to be a doublet of doublets (dd) due to coupling with H-6 (⁴JHH, smaller coupling constant) and the fluorine at C-7 (³JHF).

Vinyl and N-H Protons
  • H-2: This vinylic proton is highly deshielded due to its proximity to the electron-withdrawing carboxylate group and the ring nitrogen. It is expected to appear as a singlet at a significantly downfield chemical shift.

  • N1-H: The proton on the nitrogen atom is expected to be a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. In DMSO-d₆, it is often observed at a downfield position due to hydrogen bonding with the solvent.

Ethyl Ester Group (δ 1.3 - 4.4 ppm)
  • -OCH₂CH₃: The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons (³JHH, ~7 Hz).

  • -OCH₂CH₃: The methyl protons will appear as a triplet due to coupling with the methylene protons (³JHH, ~7 Hz).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N1-H11.0 - 12.0br s-
H-28.5 - 8.7s-
H-58.0 - 8.2dd³JHH = 8.0 - 9.0, ⁴JHF = 2.0 - 3.0
H-67.2 - 7.4dd³JHH = 8.0 - 9.0, ³JHF = 9.0 - 10.0
H-87.6 - 7.8dd⁴JHH = ~2.0, ³JHF = 5.0 - 6.0
-OCH₂CH₃4.2 - 4.4q³JHH = 7.1
-OCH₂CH₃1.2 - 1.4t³JHH = 7.1

Note: Predicted values are based on analysis of similar fluoroquinolone structures and may vary depending on experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents. The fluorine atom will induce C-F coupling, which can be observed for several carbons in the molecule.

Carbonyl and Aromatic/Vinyl Carbons (δ 100 - 180 ppm)
  • C-4 (C=O): The ketone carbonyl carbon is expected to be the most downfield signal in the spectrum.

  • C-3' (COO): The ester carbonyl carbon will also be in the downfield region, but typically upfield from the ketone carbonyl.

  • C-7 (C-F): The carbon directly bonded to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF, typically >240 Hz).

  • Other Aromatic and Vinyl Carbons: The remaining aromatic and vinyl carbons will appear in the range of δ 100-150 ppm. Their precise chemical shifts and C-F coupling constants (²JCF, ³JCF) will be diagnostic.

Aliphatic Carbons (δ 14 - 65 ppm)
  • -OCH₂CH₃: The methylene carbon of the ethyl ester will be found in the mid-field region.

  • -OCH₂CH₃: The methyl carbon of the ethyl ester will be the most upfield signal in the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JCF, Hz)
C-2~148~³JCF
C-3~110~⁴JCF
C-4~175-
C-4a~138~³JCF
C-5~125~³JCF
C-6~115~²JCF
C-7~165¹JCF > 240
C-8~105~²JCF
C-8a~120~⁴JCF
C-3' (COO)~166-
-OCH₂CH₃~61-
-OCH₂CH₃~14-

Note: Predicted values are based on analysis of similar fluoroquinolone structures and may vary depending on experimental conditions. The magnitude of through-space C-F coupling can vary.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, the following protocol is recommended:

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for polar organic molecules and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the N-H proton may exchange or be broadened.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 220 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is an insensitive nucleus.

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Visualization of Molecular Structure and Key Correlations

The following diagrams illustrate the molecular structure and the key through-bond correlations that are fundamental to the interpretation of the NMR spectra.

Caption: Molecular structure of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate with atom numbering.

G cluster_1H ¹H NMR cluster_13C ¹³C NMR H2 H-2 (s) C2 C-2 H2->C2 H5 H-5 (dd) H6 H-6 (dd) H5->H6 ³JHH C5 C-5 H5->C5 C7 C-7 (C-F) H5->C7 ⁴JHF C6 C-6 H6->C6 H6->C7 ³JHF H8 H-8 (dd) H8->C7 ³JHF C8 C-8 H8->C8 CH2 -OCH2- (q) CH3 -CH3 (t) CH2->CH3 ³JHH CH2_C -OCH2- CH2->CH2_C CH3_C -CH3 CH3->CH3_C NH N-H (br s) C3 C-3 C4 C-4 (C=O) C_ester COO

Caption: Predicted key ¹H-¹H and ¹H-¹⁹F couplings in the ¹H NMR spectrum.

Conclusion

The structural integrity of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is critical for the successful synthesis of potent fluoroquinolone antibiotics. While direct experimental NMR data for this compound is not extensively published, a detailed and reliable prediction of its ¹H and ¹³C NMR spectra can be made based on the well-understood principles of NMR spectroscopy and by drawing comparisons with closely related, structurally characterized analogs. This guide provides a robust framework for the interpretation of the NMR spectra of this important synthetic intermediate, offering predicted chemical shifts, coupling constants, and a standardized experimental protocol. This information is intended to empower researchers in the pharmaceutical sciences to confidently characterize their synthesized compounds and ensure the quality of their drug development pipeline.

References

  • Jadrijević-Mladar Takač, M. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. Available at: [Link]

  • Langer, V., Mach, P., Smrčok, L., Plevová, K., & Milata, V. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C: Crystal Structure Communications, 67(10), o421-o424. Available at: [Link]

  • Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2533. Available at: [Link]

  • Song, J., Xue, F.-H., & Lou, K.-X. (2004). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1594-o1595. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

Exploratory

mass spectrometry analysis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Introduction Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a member o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction

Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a member of the quinolone class of compounds, which are crucial scaffolds in medicinal chemistry, most notably as precursors to potent fluoroquinolone antibiotics. The precise structural characterization of these molecules is paramount in drug discovery and development, ensuring purity, identifying metabolites, and understanding degradation pathways. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides a comprehensive, technically-grounded framework for the mass spectrometric analysis of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. As a Senior Application Scientist, the focus extends beyond a mere recitation of parameters; we will delve into the causality behind methodological choices, ensuring a robust and self-validating analytical system. This document is designed for researchers, analytical scientists, and drug development professionals who require a deep and practical understanding of this analysis.

Note: The analyte of focus is Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₄H₁₄FNO₃), which is well-characterized in crystallographic and theoretical studies.[1][2] This specific structure provides a solid, verifiable basis for predicting and interpreting mass spectrometric behavior.

Part 1: Foundational Principles - Ionization and Detection

The successful analysis of any molecule begins with its efficient and reproducible conversion into gas-phase ions. For quinolone derivatives, the choice of ionization technique is critical.

The Rationale for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for analyzing fluoroquinolone compounds.[3] This is not an arbitrary decision but one rooted in the molecule's inherent physicochemical properties. The quinolone core contains multiple polar functional groups, including a keto-oxygen and a nitrogen atom within the heterocyclic ring, which are readily protonated.

ESI is a "soft" ionization technique, meaning it imparts minimal internal energy to the analyte during the ionization process.[4] This is advantageous as it predominantly generates the intact protonated molecule, [M+H]⁺, preserving the crucial molecular weight information. The process, conducted in positive ion mode, involves the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For our target analyte, protonation is expected to occur at one of the most basic sites, such as the 4-keto oxygen, which has been identified as a highly favored protonation site in related 4-quinolone structures.[5]

Part 2: Experimental Workflow - From Sample to Spectrum

A robust analytical method is a sequence of optimized and validated steps. The following workflow represents a field-proven approach for the analysis of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis prep Standard Solution (1 µg/mL in Acetonitrile) lc Reversed-Phase HPLC (C18 Column) prep->lc Injection ion Electrospray Ionization (ESI, Positive Mode) lc->ion Elution mass High-Resolution MS (e.g., Q-TOF or Orbitrap) ion->mass Full Scan (MS1) msms Tandem MS (MS/MS) (Collision-Induced Dissociation) mass->msms Precursor Selection data Spectrum Interpretation (Precursor & Fragment Ions) msms->data Fragmentation Scan (MS2)

Caption: High-level experimental workflow for LC-MS/MS analysis.
Step 1: Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the instrument in a suitable solvent matrix, free from interfering contaminants.

  • Stock Solution Preparation: Accurately weigh ~1 mg of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate standard.

  • Dissolution: Dissolve the standard in 1 mL of high-purity acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using 50:50 acetonitrile:water with 0.1% formic acid to a final working concentration of 1 µg/mL. The presence of organic solvent and acid is crucial for compatibility with the reversed-phase LC method and for promoting efficient protonation.[6]

Step 2: Liquid Chromatography (LC) Separation Protocol

Chromatographic separation is essential to isolate the analyte from any impurities or matrix components, ensuring a clean signal for the mass spectrometer.

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds based on hydrophobic interactions.
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid acidifies the mobile phase to ensure the analyte is in a consistent, protonated state for better peak shape and ionization.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic phase for eluting the analyte from the C18 column.
Gradient 10% B to 95% B over 8 minutesA standard gradient that effectively elutes a wide range of compounds, ensuring the target analyte is eluted as a sharp peak.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA standard volume to avoid overloading the column while ensuring sufficient analyte reaches the detector.
Step 3: Mass Spectrometry (MS) Detection Protocol

These parameters are starting points for a typical high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveAs established, this mode is ideal for protonating the basic sites on the quinolone structure.[8]
Capillary Voltage 3.5 kVCreates a stable electrospray and promotes efficient ion formation.[8]
Scan Range (MS1) 50 - 500 m/zA range that comfortably includes the expected precursor ion mass (~264 m/z) and potential low-mass fragments.
Sheath Gas Temp. 350 °CAids in the desolvation of the ESI droplets, releasing gas-phase ions.[8]
Sheath Gas Flow 40 arbThe primary nebulizing gas that helps form the initial spray.[8]
Collision Energy (MS/MS) 20-40 eV (Ramped)The energy applied during Collision-Induced Dissociation (CID) to induce fragmentation. Ramping the energy ensures a rich spectrum of both low- and high-energy fragments.

Part 3: Data Interpretation - Decoding the Mass Spectrum

Molecular Ion Identification

The first step in spectral interpretation is to locate the protonated molecule, [M+H]⁺. For Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (C₁₄H₁₄FNO₃), the theoretical monoisotopic mass can be precisely calculated.

  • Neutral Monoisotopic Mass: 263.0958 Da

  • Protonated [M+H]⁺ Mass: 264.1031 Da

Using a high-resolution mass spectrometer, the measured mass should be within a narrow tolerance (e.g., < 5 ppm) of this theoretical value, providing high confidence in the elemental composition.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides the structural fingerprint of the molecule. By selecting the precursor ion (m/z 264.10) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions. The fragmentation of quinolones is well-studied and often involves losses of small, neutral molecules from the core structure and its substituents.[9][10]

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments parent Precursor Ion [M+H]⁺ m/z = 264.1031 frag1 [M+H - C₂H₄]⁺ m/z = 236.0718 parent->frag1 - C₂H₄ (ethylene) frag2 [M+H - C₂H₅OH]⁺ m/z = 218.0612 parent->frag2 - C₂H₅OH (ethanol) frag3 [M+H - C₂H₄ - CO]⁺ m/z = 208.0768 frag1->frag3 - CO frag4 [M+H - C₂H₅OH - CO]⁺ m/z = 190.0663 frag2->frag4 - CO

Caption: Proposed MS/MS fragmentation pathway for [C₁₄H₁₄FNO₃+H]⁺.

Predicted Fragmentation Data

The table below summarizes the key predicted ions. These fragments provide a robust signature for identifying the compound.

m/z (Theoretical)Proposed Neutral LossLost GroupOrigin
264.1031--Precursor Ion [M+H]⁺
236.0718C₂H₄ (28.0313 Da)EthyleneLoss from the N1-ethyl substituent.
218.0612C₂H₅OH (46.0419 Da)EthanolLoss from the C3-ethyl ester group.
208.0768C₂H₄ + CO (56.0262 Da)Ethylene + Carbon MonoxideSubsequent loss of CO from the 4-oxo position after initial ethylene loss.[11]
190.0663C₂H₅OH + CO (74.0368 Da)Ethanol + Carbon MonoxideSubsequent loss of CO from the 4-oxo position after initial ethanol loss.[10]

This predictable fragmentation pattern is the foundation of highly selective detection methods like Multiple Reaction Monitoring (MRM) used in quantitative studies.[5]

Conclusion

The mass spectrometric analysis of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a robust and highly specific process when approached with a sound understanding of the underlying chemical principles. By leveraging positive mode Electrospray Ionization, the analyst can readily identify the intact molecular ion. Subsequent fragmentation via tandem mass spectrometry yields a rich and predictable pattern of product ions, primarily driven by neutral losses from the N-ethyl and C-ethyl ester substituents, followed by the characteristic loss of carbon monoxide from the quinolone core. The detailed protocols and interpretive framework presented in this guide provide a comprehensive and trustworthy system for the unambiguous characterization of this important chemical entity, empowering researchers in their drug development and chemical synthesis endeavors.

References

  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. National Institutes of Health (NIH). Available at: [Link]

  • Gómez-Ramos, M. M., et al. (2022). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Lehr, M., et al. (2020). Decay Mechanisms of Protonated 4-Quinolone Antibiotics After Electrospray Ionization and Ion Activation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Chen, M. L., et al. (2011). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • Li, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. Available at: [Link]

  • Kalhapure, R. S., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Li, Y., et al. (2022). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

  • Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C. Available at: [Link]

  • Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. PubMed. Available at: [Link]

  • Tufi, S., et al. (2021). Ionization Efficiency for Environmentally Relevant Compounds Using APPI Versus EI. LCGC North America. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Mitscher, L. A., et al. (1985). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the X-ray Crystallography of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This molecule represents...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This molecule represents a core scaffold of significant interest in medicinal chemistry, particularly in the development of fluoroquinolone antibiotics.[1] Understanding its three-dimensional structure and intermolecular interactions in the solid state is paramount for elucidating structure-activity relationships, predicting physicochemical properties, and enabling rational drug design.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale that inform experimental design and interpretation.

The Strategic Importance of Crystallographic Analysis

The quinolone moiety is a foundational component of numerous antibacterial agents.[2] The precise arrangement of atoms, the planarity of the ring system, and the nature of intermolecular interactions govern critical pharmaceutical properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] Single-crystal X-ray diffraction stands as the definitive method for obtaining this atomic-level information, providing an unambiguous determination of the molecular structure and its packing within a crystalline lattice.[5][6]

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of single crystals suitable for X-ray analysis.

Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

The synthesis of this class of quinolones typically follows a well-established multi-step pathway, often involving a Gould-Jacobs-type reaction. The following protocol is a representative procedure adapted from literature precedents for analogous compounds.[7][8]

Experimental Protocol: Synthesis

  • Step 1: Condensation. React 3-fluoroaniline with diethyl ethoxymethylenemalonate. This reaction is typically performed neat or in a high-boiling solvent at elevated temperatures (e.g., 110-140°C) for a duration of 30-60 minutes to form the intermediate enamine. The choice of temperature is critical; it must be sufficient to drive the reaction forward without causing decomposition.

  • Step 2: Cyclization. The intermediate from Step 1 is then subjected to thermal cyclization in a high-boiling point solvent such as Dowtherm A or by using a dehydrating agent like polyphosphoric acid. The reaction is heated to high temperatures (e.g., 250°C) to facilitate the intramolecular ring closure, forming the quinolone ring system. This step is the cornerstone of forming the bicyclic core.

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into a suitable solvent like water or ice, leading to the precipitation of the crude product. The solid is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent such as dimethylformamide (DMF) or ethanol to yield the pure Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Growing Single Crystals

The production of single crystals of sufficient size and quality is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution. For fluoroquinolone derivatives, slow evaporation is a commonly successful technique.

[9]Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For quinolone derivatives, solvents like methanol, ethanol, or acetonitrile-water mixtures are often effective. T[10]he ideal solvent allows for the dissolution of the compound upon heating but leads to supersaturation upon slow cooling or evaporation.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent in a clean vial. Gentle heating may be required to achieve complete dissolution. 3[11]. Crystal Growth: Cover the vial with a cap that has been pierced with a needle or with parafilm containing small perforations. This allows for slow evaporation of the solvent over several days to weeks at room temperature. T[10]he slow rate is crucial for minimizing the formation of polycrystalline aggregates.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or loop and immediately prepared for mounting on the diffractometer.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

While a specific public dataset for the title compound, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is not available, we will use the closely related structure of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a representative case study. T[12]he ethyl group at the N1 position will have a minor impact on the core quinolone geometry but will influence crystal packing. The methodology for data collection and analysis is directly transferable.

Experimental Protocol: X-ray Diffraction Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a cryoloop, and placed on the goniometer head of the diffractometer. For small organic molecules, data collection is often performed at low temperatures (e.g., 100-150 K) to minimize thermal motion of the atoms, resulting in higher quality diffraction data. 2[4]. Data Collection: The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated. T[13]he positions and intensities of the diffraction spots are recorded.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects).

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into this map. The model is then refined using full-matrix least-squares methods, which iteratively adjust atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

[13]***

Diagram: Crystallographic Workflow

G cluster_xray X-ray Crystallography H Single Crystal Selection & Mounting I X-ray Data Collection (Low Temperature) H->I J Data Reduction (Unit Cell & Intensity Integration) I->J K Structure Solution (e.g., Direct Methods) J->K L Structure Refinement (Least-Squares Minimization) K->L M Final Structural Model (CIF File) L->M

Caption: The workflow from a single crystal to a final structural model.

Structural Analysis: Insights from the Crystal Lattice

The refined crystal structure of the analogue, Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, provides a wealth of information.

[12]#### 4.1. Crystallographic Data

The following table summarizes the crystallographic data for the N-ethyl analogue, which serves as our reference.

| Parameter | Value (for C14H14FNO3) |[12] | ------------------------- | -------------------------------- | | Chemical Formula | C14H14FNO3 | | Formula Weight | 263.26 g/mol | | Crystal System | Monoclinic | | Space Group | P21/c | | a (Å) | 13.567 (3) | | b (Å) | 7.236 (1) | | c (Å) | 12.872 (3) | | β (°) | 104.28 (3) | | Volume (ų) | 1222.8 (4) | | Z (molecules/unit cell) | 4 | | Calculated Density (g/cm³) | 1.430 |

Molecular Structure and Conformation

The analysis reveals the expected quinolone core. The bicyclic system is nearly planar, a common feature of this chemical family which is important for its biological activity, often involving intercalation with DNA. The ethyl ester group will adopt a conformation that minimizes steric hindrance.

Diagram: Molecular Structure

G A Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate B

Caption: Molecular structure of the title compound.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions that dictate the crystal's stability and properties. For the N-ethyl analogue, the primary interactions are:

  • C-H···O Hydrogen Bonds: The structure features pairs of molecules arranged in an antiparallel fashion, linked by weak C-H···O hydrogen bonds. T[12][14]hese interactions, while weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in stabilizing the crystal lattice.

  • π-π Stacking Interactions: The planar quinolone ring systems of adjacent molecules are involved in π-π stacking interactions. T[12][15]hese are crucial for the formation of ribbon-like chains that run through the crystal.

  • Dispersion Forces: Theoretical calculations on the analogue showed that while electrostatic interactions are present, they are largely counteracted by exchange-repulsion. Consequently, dispersion forces are the dominant stabilizing interaction between the molecular pairs. *[12][14] Weak C-F···H Interactions: The fluorine atom participates in weak C-F···H-C interactions with hydrogen atoms of neighboring ethyl groups, with H···F distances in the range of 2.59–2.80 Å.

[12][14]***

Diagram: Key Intermolecular Interactions

G cluster_packing Crystal Packing Forces Molecule1 Molecule A Molecule2 Molecule B (Antiparallel) Molecule1->Molecule2 C-H···O Hydrogen Bonds Molecule3 Molecule C (Stacked) Molecule1->Molecule3 π-π Stacking Molecule2->Molecule3 van der Waals & Dispersion Forces

Caption: A schematic of the major forces governing crystal packing.

Conclusion and Future Directions

This guide has detailed the multifaceted process of determining the crystal structure of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, using a close analogue as a practical example for the diffraction study. The synthesis, crystallization, and ultimate structural elucidation provide an atomic-level blueprint that is indispensable for modern drug development. This crystallographic data forms the basis for computational modeling, aids in the interpretation of spectroscopic data, and provides critical insights for the design of next-generation quinolone derivatives with improved efficacy and tailored physicochemical properties.

References

  • Langer, V., Mach, P., Smrčok, L., Plevová, K., & Milata, V. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C: Crystal Structure Communications, 67(10), o421-o424. [Link]

  • Google Patents. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Bano, H., Shafi, S., Siddiqui, H., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]

  • European Journal of Chemistry. (n.d.). View of Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Retrieved from [Link]

  • MDPI. (n.d.). Pseudo-Symmetric Crystallization of Fluoroquinolone Derivatives with a Terpene Moiety. Retrieved from [Link]

  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Google Patents. (n.d.). Synergistic pharmaceutical cocrystals.
  • MDPI. (2020). Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics. Retrieved from [Link]

  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4 - RSC Medicinal Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • Acta Pharmaceutica. (n.d.). X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Author's Note: As a Senior Application Scientist, it is crucial to begin by stating that specific, publicly available experimental data on the thermal stabi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: As a Senior Application Scientist, it is crucial to begin by stating that specific, publicly available experimental data on the thermal stability and decomposition of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is limited. Therefore, this guide is structured to provide a robust framework for investigating these properties, drawing upon established methodologies for the broader class of fluoroquinolone derivatives. The principles and protocols outlined herein are designed to be directly applicable for a thorough investigation of the title compound.

Introduction: The Imperative of Thermal Stability in Quinolone Therapeutics

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of many fluoroquinolone antibiotics. The thermal stability of such pharmaceutical compounds is a critical parameter that influences their synthesis, purification, storage, and ultimately, their safety and efficacy.[1][2][3][4][5] Understanding the thermal decomposition pathways and identifying the resulting degradants are regulatory requirements and fundamental to ensuring the quality of the final drug product.[6] This guide provides a comprehensive overview of the experimental approaches and analytical techniques required to fully characterize the thermal behavior of this important molecule.

Part 1: Foundational Thermal Analysis – Unveiling the Decomposition Profile

The initial assessment of thermal stability is typically achieved through a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide a macroscopic view of the material's response to heat.

Thermogravimetric Analysis (TGA): Quantifying Thermal Events

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is indispensable for determining the onset of decomposition, the temperature ranges of discrete decomposition steps, and the mass of non-volatile residues.

Experimental Protocol: TGA of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or aluminum pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxidation in the decomposition process.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can improve the resolution of overlapping thermal events.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the initial significant mass loss.

    • Identify the peak decomposition temperatures from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step.

Interpreting TGA Data: The resulting thermogram will reveal the temperature at which the compound begins to degrade and the number of distinct decomposition stages. For instance, a multi-step decomposition might indicate the sequential loss of different functional groups.

Differential Scanning Calorimetry (DSC): Characterizing Phase Transitions and Energetics

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, purity, and the enthalpy of thermal events.[8][9]

Experimental Protocol: DSC of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature above the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify endothermic peaks, which may correspond to melting or solid-solid phase transitions.

    • Identify exothermic peaks, which indicate decomposition or crystallization events.

    • Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

    • Determine the onset temperature and enthalpy of decomposition.

Causality in Experimental Choices: The use of hermetically sealed pans in DSC is crucial to prevent the loss of volatile decomposition products before they can be detected as a thermal event. The heating rate is chosen to balance sensitivity and resolution.

Table 1: Representative Thermal Analysis Data for a Fluoroquinolone Intermediate

ParameterTechniqueValue (Illustrative)Significance
Tonset (N2)TGA250 °COnset of thermal decomposition in an inert atmosphere.
Tpeak1 (N2)DTG285 °CTemperature of maximum rate for the first decomposition step.
Mass Loss (Step 1)TGA35%Corresponds to the loss of a specific molecular fragment.
TmDSC220 °CMelting point of the compound.
ΔHdecompDSC-150 J/gEnthalpy of decomposition (exothermic).

Part 2: Evolved Gas Analysis – Identifying the Decomposition Products

While TGA and DSC provide information on when and how much mass is lost, they do not identify the chemical nature of the evolved gases. Hyphenated techniques, such as TGA-FTIR and TGA-MS, are essential for this purpose.

TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy)

In this technique, the gaseous decomposition products from the TGA are transferred to an FTIR gas cell, where their infrared spectra are recorded in real-time. This allows for the identification of functional groups present in the evolved gases.[10]

Experimental Workflow: TGA-FTIR

TGA_FTIR_Workflow cluster_TGA TGA Instrument cluster_Transfer Heated Transfer Line cluster_FTIR FTIR Spectrometer TGA Sample Heating & Mass Loss Measurement Transfer Evolved Gas Transfer TGA->Transfer Decomposition Products FTIR Real-time IR Spectra Acquisition Transfer->FTIR Gas Flow Data Identification of Functional Groups (e.g., CO2, CO, H2O, Amines) FTIR->Data Spectral Data

Caption: TGA-FTIR experimental workflow.

TGA-MS (Thermogravimetric Analysis-Mass Spectrometry)

TGA-MS provides more specific information by identifying the mass-to-charge ratio (m/z) of the evolved decomposition products. This allows for the determination of the molecular weights of the fragments, aiding in their structural elucidation.

Data Interpretation: By correlating the mass loss events from the TGA with the appearance of specific IR absorptions or mass fragments, a detailed picture of the decomposition pathway can be constructed. For example, the loss of the ethyl ester group would likely be observed as the evolution of ethene (m/z = 28) and carbon dioxide (m/z = 44) in TGA-MS, and corresponding C=O and C-H stretching vibrations in TGA-FTIR.

Part 3: Mechanistic Insights and Predictive Stability

A thorough understanding of the thermal decomposition mechanism is crucial for predicting the stability of the molecule under various conditions and for designing more stable derivatives.

Proposed Decomposition Pathways

Based on the structure of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, several potential decomposition pathways can be hypothesized. The initial steps are likely to involve the cleavage of the ester group and decarboxylation. Subsequent fragmentation of the quinolone ring would occur at higher temperatures.

Decomposition_Pathway Parent Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate1 Decarboxylated Intermediate Parent->Intermediate1 Heat (Δ) - CO2 Intermediate2 De-ethylated Intermediate Parent->Intermediate2 Heat (Δ) - C2H4 Fragments Smaller Volatile Fragments (e.g., CO2, C2H4, HF) Intermediate1->Fragments Further Fragmentation Intermediate2->Fragments Further Fragmentation

Caption: A simplified potential decomposition pathway.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a molecule.[6][11] By subjecting the compound to harsh conditions (e.g., high temperature, humidity, light, acid/base hydrolysis, oxidation), the likely degradation products that could form during storage and handling can be identified.[1][2][3][4][5]

Protocol for Thermal Stress Testing:

  • Sample Preparation: Place a known amount of the solid compound in a controlled environment (e.g., a stability chamber).

  • Conditions: Expose the sample to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

  • Analysis: At specified time points, analyze the sample using a stability-indicating HPLC method to quantify the parent compound and any degradation products.[12][13]

  • Identification: Isolate and identify the major degradation products using techniques like LC-MS.

Conclusion and Future Directions

The thermal stability and decomposition of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are critical quality attributes that must be thoroughly investigated. This guide has outlined a systematic approach using a combination of thermoanalytical and spectroscopic techniques to achieve a comprehensive understanding of its thermal behavior. The application of these methodologies will enable researchers and drug development professionals to ensure the stability and quality of this important pharmaceutical intermediate, leading to the development of safer and more effective medicines. Further studies could involve kinetic analysis of the decomposition process to predict the shelf-life of the compound under various storage conditions.

References

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scite.ai. [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. ScienceOpen. [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Scilit. [Link]

  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry (RSC Publishing). [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. ResearchGate. [Link]

  • Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Development Research. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]

  • Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Analytical techniques used to study the degradation of proteins and peptides: chemical instability. PubMed. [Link]

  • Sublimation thermodynamics of four fluoroquinolone antimicrobial compounds. ResearchGate. [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. ResearchGate. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. PubMed. [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Digital Commons @ University of the Pacific. [Link]

  • TGA–FTIR data including the thermogravimetric analysis of the... ResearchGate. [Link]

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  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]

  • Thermodynamic study by infrared spectroscopy of the association of 2-quinolone, some carboxylic acids, and the corresponding 2-q. CDC Stacks. [Link]

  • Carboxylation of C(sp2)–H bonds in quinolone derivatives with CO2: facile synthesis of quinolone carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]

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Exploratory

mechanism of action of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives

An In-depth Technical Guide to the Mechanism of Action of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives Abstract This technical guide provides a comprehensive analysis of the mechanism of action for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives. This chemical scaffold is the cornerstone of the highly successful fluoroquinolone class of antibiotics. We will dissect the core biochemical interactions, explore the critical structure-activity relationships that govern potency and spectrum, detail the prevalent mechanisms of bacterial resistance, and provide validated experimental protocols for researchers in the field. This document is intended for drug development professionals, medicinal chemists, and microbiologists seeking a deep, actionable understanding of this important class of antibacterial agents.

Introduction: The Fluoroquinolone Core

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate represents a foundational structure in antibacterial drug discovery. Derivatives built upon this quinolone core are synthetic, broad-spectrum antibacterial agents used extensively in clinical practice.[1][2] Their success stems from a potent and specific mechanism of action targeting essential bacterial enzymes, leading to rapid bactericidal effects against a wide range of Gram-positive and Gram-negative pathogens.[3][4] The key structural features—a carboxylic acid at position 3, a carbonyl group at position 4, and a fluorine atom on the fused benzene ring—are crucial for their interaction with the target enzymes.[5][6] Understanding the precise role of each moiety is fundamental to appreciating their efficacy and to designing the next generation of derivatives to overcome emerging resistance.

The Core Mechanism: Interruption of DNA Homeostasis

The primary antibacterial effect of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV .[2][4] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.

  • DNA Gyrase: Primarily responsible for introducing negative supercoils into the bacterial chromosome, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription. It is the main target in many Gram-negative bacteria.

  • Topoisomerase IV: Primarily responsible for decatenating (unlinking) daughter chromosomes after replication, allowing them to segregate into daughter cells. It is the main target in many Gram-positive bacteria.

These quinolone derivatives do not simply inhibit enzyme activity; they act as topoisomerase poisons .[4] Their mechanism involves stabilizing a transient intermediate state in the enzyme's catalytic cycle called the cleavage complex , where both strands of the DNA have been cut by the enzyme.[1][7] By binding to this enzyme-DNA complex, the drug prevents the re-ligation of the broken DNA strands.[8] This stabilization of the cleavage complex converts these essential enzymes into cellular toxins that generate persistent, lethal double-strand DNA breaks, ultimately leading to the fragmentation of the bacterial chromosome and rapid cell death.[7][9]

Mechanism_of_Action cluster_0 Normal Enzyme Function cluster_1 Quinolone Intervention DNA Bacterial DNA Gyrase_TopoIV DNA Gyrase / Topoisomerase IV DNA->Gyrase_TopoIV Binding Cleavage_Complex Transient Cleavage Complex (DNA Cut) Gyrase_TopoIV->Cleavage_Complex ATP-dependent Cleavage Religation DNA Re-ligation (Supercoiling / Decatenation) Cleavage_Complex->Religation Rapid Process Stabilized_Complex Stabilized Ternary Complex (Quinolone-Enzyme-DNA) Cleavage_Complex->Stabilized_Complex Intervention Point Religation->DNA Cycle Complete Quinolone Quinolone Derivative Quinolone->Stabilized_Complex Binds & Traps DSB Double-Strand Breaks Stabilized_Complex->DSB Re-ligation Blocked Death Cell Death DSB->Death Chromosome Fragmentation

Figure 1: Quinolone derivatives trap the enzyme-DNA cleavage complex, preventing re-ligation.

Structure-Activity Relationships (SAR)

The biological activity of these derivatives is highly dependent on the substituents at various positions of the quinolone ring.[10][11]

PositionSubstituent GroupRole in Mechanism & Activity
N-1 Ethyl, CyclopropylImportant for antibacterial activity and steric interactions with the enzyme. The cyclopropyl group often confers superior potency.[6]
C-3 Carboxylic Acid (from ester)Essential for activity. Forms critical interactions with the DNA gyrase enzyme. The ethyl ester is a common prodrug or synthetic intermediate.[5][6]
C-4 Oxo (Carbonyl)Essential for activity. Involved in binding to the DNA-gyrase complex.[5]
C-6 / C-7 FluorineThe presence of a fluorine atom at C-6 (or C-7 as specified in the topic) dramatically increases lipophilicity and cell penetration, leading to enhanced antibacterial potency.[6][12]
C-7 Varies (e.g., Piperazinyl, Amido)This position is a key site for modification to modulate the antibacterial spectrum, target preference (Gyrase vs. Topo IV), and pharmacokinetic properties.[11][13]
C-8 Varies (e.g., H, F, Methoxy)Substituents here can influence the planarity of the ring system and affect target preference. Some C-8 modifications can enhance activity against Gram-positive bacteria.[8][11]

Mechanisms of Bacterial Resistance

The clinical efficacy of quinolones is threatened by the emergence of bacterial resistance, which is complex and multifactorial.[2]

  • Target-Mediated Resistance : This is the most common and clinically significant mechanism.[9] It involves point mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[14] These mutations alter the drug-binding pocket of the enzymes, reducing their affinity for the quinolone molecule.

  • Reduced Intracellular Drug Accumulation :

    • Efflux Pump Overexpression : Bacteria can overexpress membrane proteins that function as efflux pumps, actively transporting quinolones out of the cell before they can reach their targets.[8][15]

    • Decreased Permeability : Particularly in Gram-negative bacteria, mutations in porin channel proteins in the outer membrane can reduce the influx of the drug into the cell.[8][15]

  • Plasmid-Mediated Resistance : Bacteria can acquire resistance genes via plasmids. These genes may encode for proteins that protect the target enzymes, enzymes that modify and inactivate the quinolone, or additional efflux pumps.[1][9]

Resistance_Mechanisms cluster_0 Quinolone Quinolone Target DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibition Efflux Efflux Pump Overexpression Quinolone->Efflux Pumped Out Porin Decreased Porin Expression Quinolone->Porin Reduced Entry Mutation Target Mutation (gyrA, parC) Target->Mutation Alters Binding Site Plasmid Plasmid-Mediated (e.g., Qnr proteins) Target->Plasmid Protection Cell Bacterial Cell

Figure 2: Key mechanisms bacteria employ to develop resistance to quinolone antibiotics.

Experimental Protocols for Mechanism Elucidation

Validating the mechanism of action for novel quinolone derivatives requires a series of robust biochemical and microbiological assays.

DNA Gyrase Supercoiling Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the primary function of DNA gyrase.

  • Principle : Purified DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its negatively supercoiled form. An effective inhibitor will prevent this conversion, leaving the plasmid in its relaxed state. The different topological forms (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

  • Step-by-Step Methodology :

    • Reaction Setup : In a microcentrifuge tube, prepare a reaction mixture containing gyrase assay buffer, 0.5 µg of relaxed pBR322 plasmid DNA, 1 mM ATP, and varying concentrations of the test compound (typically from 0.01 to 100 µM) dissolved in DMSO.

    • Enzyme Addition : Initiate the reaction by adding 1 unit of purified E. coli DNA gyrase. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 2%.

    • Incubation : Incubate the reaction at 37°C for 60 minutes.

    • Termination : Stop the reaction by adding a stop buffer containing SDS (to denature the enzyme) and a gel loading dye.

    • Electrophoresis : Load the samples onto a 1% agarose gel. Run the electrophoresis at 80V for 2-3 hours.

    • Visualization : Stain the gel with ethidium bromide or a safer alternative like SYBR Safe, and visualize the DNA bands under UV light. The supercoiled form will migrate faster than the relaxed form.

    • Analysis : Determine the IC₅₀ value, which is the compound concentration that causes 50% inhibition of the supercoiling activity.

Gyrase_Assay_Workflow start Start: Relaxed Plasmid DNA mix Prepare Reaction Mix: - Buffer, ATP - Test Compound (Varying Conc.) start->mix add_enzyme Add Purified DNA Gyrase mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop Stop Reaction (Add SDS/Loading Dye) incubate->stop gel Agarose Gel Electrophoresis stop->gel visualize Stain & Visualize Bands gel->visualize analyze Determine IC50 visualize->analyze

Figure 3: Standard workflow for the DNA gyrase supercoiling inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination

This assay determines the compound's potency against whole bacterial cells.

  • Principle : The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized technique.

  • Step-by-Step Methodology :

    • Compound Preparation : Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation : Grow the bacterial strain (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria, no drug) and a negative control (broth only).

    • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

    • Reading : Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.

Conclusion

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives represent a clinically vital class of antibiotics whose mechanism is exquisitely targeted to bacterial type II topoisomerases. Their efficacy is derived from their ability to convert these enzymes into cellular poisons, leading to rapid bactericidal action. A thorough understanding of their structure-activity relationships is crucial for designing new agents with improved potency and spectra. However, the persistent challenge of bacterial resistance, primarily through target-site mutations and altered drug accumulation, necessitates continuous innovation and a deep mechanistic understanding. The experimental protocols outlined herein provide a validated framework for researchers to evaluate novel derivatives and contribute to the development of next-generation antibiotics that can overcome these resistance challenges.

References

A consolidated list of authoritative sources cited within this guide.

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies . ResearchGate. Available at: [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid . ResearchGate. Available at: [Link]

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate . ResearchGate. Available at: [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
  • Classification and structure-activity relationships of fluoroquinolones . PubMed. Available at: [Link]

  • Bacterial resistance to quinolones: mechanisms and clinical importance . PubMed. Available at: [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance . National Center for Biotechnology Information. Available at: [Link]

  • Insights into antibiotic resistance promoted by quinolone exposure . ASM Journals. Available at: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation . PubMed. Available at: [Link]

  • Structure-activity relationships of the fluoroquinolones . ASM Journals. Available at: [Link]

  • The mechanism of action of antibacterial (fluoro)quinolones . ResearchGate. Available at: [Link]

  • Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7 . ACS Publications. Available at: [Link]

  • Mechanisms of quinolone action and microbial response . Oxford Academic. Available at: [Link]

  • In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase . MDPI. Available at: [Link]

  • Mechanisms of drug resistance: quinolone resistance . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Google Patents.
  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity . ResearchGate. Available at: [Link]

  • Mechanisms of quinolone action and resistance: where do we stand? . Microbiology Society. Available at: [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity . National Center for Biotechnology Information. Available at: [Link]

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 . PubChem. Available at: [Link]

  • Mechanism of Quinolone Action and Resistance . ACS Publications. Available at: [Link]

  • A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis . ACS Publications. Available at: [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity . Oxford Academic. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Cyclization: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquino...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the development of fluoroquinolone antibiotics.[1][2] The synthesis is achieved through the robust and well-established Gould-Jacobs reaction, which involves the initial condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization.[3][4] This document offers a detailed methodology, explains the causality behind experimental choices, summarizes quantitative data, and outlines the reaction mechanism, providing researchers and drug development professionals with a self-validating and authoritative guide for producing this critical quinolone scaffold.

Introduction and Significance

The 4-quinolone-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal precursor for the synthesis of advanced fluoroquinolones, where the fluorine atom at the C-7 position can significantly enhance antibacterial potency.[2] The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for constructing this quinolone system due to its reliability and operational simplicity, despite the high temperatures required for the final cyclization step.[4][5] This protocol details a field-proven methodology for this synthesis, emphasizing safety, efficiency, and reproducibility.

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds via a two-stage mechanism: a nucleophilic substitution-elimination followed by a pericyclic reaction.[3][4]

  • Step A: Condensation. The synthesis begins with a nucleophilic attack from the amino group of 3-fluoroaniline on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEM).[6] This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-((3-fluorophenyl)amino)methylene)malonate. This step is typically performed at moderate temperatures (100-130°C).[7]

  • Step B: Thermal Cyclization. The critical ring-forming step requires high thermal energy (typically 240-260°C) to induce a 6-electron electrocyclization.[4][5] The intermediate undergoes an intramolecular reaction, forming the quinoline ring system with the concomitant elimination of a second molecule of ethanol. This reaction is conducted in a high-boiling, thermally stable solvent like Dowtherm A to achieve the necessary temperature.[8][9] The resulting product exists primarily in its more stable 4-oxo tautomeric form rather than the 4-hydroxy form.[3]

Gould_Jacobs_Reaction cluster_intermediate Intermediate cluster_product Final Product R1 3-Fluoroaniline INT Diethyl 2-((3-fluorophenyl)amino)methylene)malonate R1->INT Condensation ~110-130°C (-EtOH) Step A R2 Diethyl Ethoxymethylenemalonate (DEEM) PROD Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate INT->PROD Thermal Cyclization ~250°C in Dowtherm A (-EtOH) Step B

Caption: Overall workflow for the Gould-Jacobs synthesis.

Materials and Equipment

Reagent/SolventCAS No.Molecular Wt.PuritySupplier
3-Fluoroaniline372-19-0111.12 g/mol ≥99%Sigma-Aldrich
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.23 g/mol ≥98%Sigma-Aldrich
Dowtherm A8004-13-5MixtureN/ADow/Sigma-Aldrich
Hexane (or Heptane)110-54-386.18 g/mol ACS GradeFisher Scientific
Ethanol64-17-546.07 g/mol AnhydrousFisher Scientific
  • Three-neck round-bottom flask (500 mL)

  • Heating mantle with a magnetic stirrer and stir bar

  • High-temperature thermometer or thermocouple

  • Reflux condenser

  • Nitrogen gas inlet and bubbler (for inert atmosphere)

  • Dropping funnel (optional)

  • Büchner funnel and vacuum flask for filtration

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Recrystallization apparatus

Detailed Experimental Protocol

Safety First: This reaction involves high temperatures and potentially toxic reagents. 3-Fluoroaniline is toxic and should be handled with care.[10] The high-temperature cyclization must be performed in a well-ventilated chemical fume hood, behind a safety shield. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer.

  • Reagent Addition: Charge the flask with 3-fluoroaniline (1.0 eq). In a separate container, measure diethyl ethoxymethylenemalonate (1.05 eq).

  • Reaction Initiation: Begin stirring the 3-fluoroaniline and gently heat it to approximately 50°C. Slowly add the diethyl ethoxymethylenemalonate to the flask.

  • Heating: Increase the temperature of the reaction mixture to 110-120°C.[7] The progress of the reaction can be monitored by the evolution of ethanol, which will begin to reflux in the condenser.

  • Reaction Time: Maintain the temperature for 1.5 to 2 hours, or until the evolution of ethanol ceases. The mixture will become a more viscous, pale yellow oil.

  • Completion: Allow the mixture to cool slightly (to ~80-90°C) before proceeding to the next step. At this stage, the crude anilidomethylenemalonate intermediate is formed and is typically used directly without purification.[6]

  • Solvent Addition: Carefully add Dowtherm A (approximately 3-4 times the weight of the starting aniline) to the flask containing the crude intermediate. Dowtherm A is chosen for its high boiling point (257°C) and excellent thermal stability, which is critical for achieving the high temperature required for cyclization.[9][11]

  • Inert Atmosphere: Fit the apparatus with a nitrogen inlet and bubbler to maintain an inert atmosphere, preventing oxidative side reactions at high temperatures.

  • Heating to Cyclization Temperature: Vigorously stir the mixture and begin heating. The temperature should be raised steadily to 245-255°C.[6][7]

  • Reaction Maintenance: Hold the reaction at this temperature for 30-45 minutes. During this period, the second molecule of ethanol will distill off, and the quinolone product will begin to form. The solution may change color.

  • Cooling: After the reaction time is complete, turn off the heat and allow the mixture to cool slowly to below 100°C. Caution: Do not cool rapidly with an ice bath, as this can cause thermal shock to the glassware.

  • Precipitation: While the mixture is still warm (around 80-90°C), slowly add hexane or heptane (a non-polar solvent, approximately 4-5 times the volume of Dowtherm A used) with vigorous stirring. The desired product is insoluble in hexane and will precipitate out as a solid.[6]

  • Filtration: Allow the slurry to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold hexane to remove the residual Dowtherm A solvent.

  • Drying: Dry the crude product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Recrystallization (Optional but Recommended): For higher purity, recrystallize the crude solid from a suitable solvent such as ethanol or dimethylformamide (DMF) to yield the final product as a crystalline solid.[12]

Quantitative Data Summary

The following table provides a representative summary for a synthesis starting with 10g of 3-fluoroaniline.

Parameter3-FluoroanilineDEEMDowtherm AHexaneProduct
Molecular Wt. 111.12 g/mol 216.23 g/mol N/AN/A249.23 g/mol
Equivalents 1.01.05---
Moles 0.090 mol0.0945 mol---
Amount Used 10.0 g20.4 g (18.9 mL)~30-40 mL~150-200 mL-
Reaction Temp. Step 1: 110-120°CStep 1: 110-120°CStep 2: 245-255°CStep 3: RT-
Reaction Time 1.5 - 2 h1.5 - 2 h30 - 45 min--
Expected Yield ----70-85%

References

  • Gould–Jacobs reaction. Wikipedia.[Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. PubMed.[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.[Link]

  • A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications.[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.[Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. ACS Publications.[Link]

  • Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Mol-Instincts.[Link]

  • Gould-Jacobs Quinoline-forming Reaction. Biotage.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.[Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed.[Link]

  • Exploring Diethyl Ethoxymethylenemalonate: Properties and Applications. Autech.[Link]

  • Dowtherm A, eutectic mixture o. SLS.[Link]

  • Synthesis of 2-quinolones. Organic Chemistry Portal.[Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.[Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Dowtherm - Synthetic Organic Fluids. Global Heat Transfer.[Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI.[Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed.[Link]

  • Synthesis of 3‐chloro‐4‐fluoroaniline (4) in various fluoroquinolones. ResearchGate.[Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. ResearchGate.[Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate.[Link]

  • Preparation method of ethoxy diethyl methylene malonate.
  • 4. RSC Medicinal Chemistry.[Link]

  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Mol-Instincts.[Link]

  • An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[2][3]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. ResearchGate.[Link]

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Acme Bioscience.[Link]

  • diethyl methylenemalonate. Organic Syntheses Procedure.[Link]

  • Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. MySkinRecipes.[Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubChem.[Link]

Sources

Application

Expedited Synthesis of a Key Fluoroquinolone Precursor: A Microwave-Assisted Protocol for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An Application Note for Drug Development Professionals Abstract The 4-quinolone core is a foundational scaffold in the development of potent antibacterial agents. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract The 4-quinolone core is a foundational scaffold in the development of potent antibacterial agents. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical intermediate in the synthesis of numerous fluoroquinolone antibiotics. Traditional synthetic routes, primarily relying on the Gould-Jacobs reaction, are often hampered by long reaction times, high temperatures, and modest yields. This application note presents a detailed, optimized protocol for the synthesis of this key precursor utilizing microwave-assisted organic synthesis (MAOS). By leveraging the rapid, uniform heating of microwave irradiation, this method dramatically reduces reaction times from hours to minutes and improves reaction efficiency, offering a greener and more effective approach for medicinal chemistry and drug development laboratories.

Introduction: The Strategic Advantage of Microwave Synthesis

The quinolone framework is central to a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase or topoisomerase IV. The synthesis of these complex molecules often begins with the construction of a substituted quinolone core. The Gould-Jacobs reaction, a classical method involving the condensation of an aniline with a malonic ester derivative followed by thermal cyclization, is a cornerstone of quinolone synthesis.[1][2][3]

However, the thermal cyclization step is notoriously demanding, typically requiring prolonged heating at high temperatures (often >250°C) in high-boiling point solvents like diphenyl ether.[4] These conditions can lead to product degradation and laborious purification processes.[5]

Microwave-assisted synthesis has emerged as a transformative technology in chemical synthesis, accelerating drug discovery and development.[6][7] By directly coupling energy with the polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, a stark contrast to the slow, inefficient heat transfer of a conventional oil bath.[6][8] This technique significantly shortens reaction times, often increases yields, and enhances product purity by minimizing the formation of thermal degradation byproducts.[5][8] This protocol details the application of microwave energy to the Gould-Jacobs synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a vital building block for drugs like Ciprofloxacin and Norfloxacin.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-stage Gould-Jacobs reaction mechanism:

  • Condensation: 3-Fluoroaniline first undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl [(3-fluorophenylamino)methylene]malonate.[1][5]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular 6-electron cyclization, followed by the elimination of a second ethanol molecule, to form the stable 4-quinolone ring system.[1][9] This step is significantly accelerated by microwave heating.[5][10]

The final product exists predominantly in the 4-oxo tautomeric form over the 4-hydroxy form.[1]

Detailed Experimental Protocol

3.1. Materials and Equipment

  • Reagents:

    • 3-Fluoroaniline (≥99%)

    • Diethyl ethoxymethylenemalonate (EMME) (≥98%)

    • Anhydrous Ethanol (for washing)

    • Deuterated Dimethyl Sulfoxide (DMSO-d6) for NMR analysis

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., Biotage® Initiator+, Anton Paar Monowave, or similar)

    • 10 mL microwave process vial with a magnetic stir bar

    • Analytical balance

    • Syringes for liquid handling

    • Büchner funnel and vacuum flask for filtration

    • Vacuum oven for drying

    • NMR Spectrometer, FT-IR Spectrometer, and Mass Spectrometer for product characterization.

3.2. Step-by-Step Synthesis Procedure

  • Reactant Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add 3-fluoroaniline (e.g., 2.0 mmol, 222 mg).

  • Reagent Addition: In a fume hood, add diethyl ethoxymethylenemalonate (EMME) (e.g., 2.2 mmol, 476 mg, 1.1 equivalents).

    • Scientist's Note: A slight excess of EMME ensures the complete consumption of the limiting aniline reactant. The reaction is typically performed neat (solvent-free), aligning with green chemistry principles.[6][11]

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture using the parameters outlined in the table below.

    • Causality Explanation: The initial condensation can occur at a lower temperature, but the key cyclization step requires high thermal energy to overcome the activation barrier for the intramolecular ring-closing.[5] Microwave heating provides the necessary energy rapidly and efficiently.

  • Cooling and Precipitation: After irradiation, the vial is cooled to room temperature (automated in most reactors). The product typically precipitates as a solid during this phase.

  • Isolation: Isolate the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing and Purification: Wash the solid product with a small amount of cold anhydrous ethanol (e.g., 2 x 3 mL) to remove any unreacted EMME and other impurities.

    • Scientist's Note: Using a cold solvent minimizes the loss of the desired product through dissolution.

  • Drying: Dry the purified solid under vacuum at 60°C for 2-4 hours to yield Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Data Presentation & Expected Results

The following table summarizes the optimized reaction parameters for the microwave-assisted synthesis.

ParameterValueRationale
Temperature240-250 °COptimal for inducing the thermal cyclization without significant product degradation.[5]
Reaction Time10-15 minDramatically reduced from the 2-4 hours required for conventional heating.[5][11]
Microwave PowerDynamic (as needed to maintain temperature)Modern reactors automatically modulate power for precise temperature control.
Stirring600 RPMEnsures homogeneous heating throughout the reaction mixture.
Expected Yield 75-85% Significantly higher than many conventional methods due to reduced degradation.
Purity >95% Achieved after simple washing, often without the need for column chromatography.[5]
Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Add 3-Fluoroaniline to MW Vial B Add Diethyl Ethoxymethylenemalonate (EMME) A->B Neat Reaction C Seal Vial & Place in MW Reactor B->C D Irradiate (250°C, 15 min) C->D E Cool to Room Temperature (Product Precipitates) D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Characterize Product (NMR, MS, IR) H->I

Caption: Workflow for the microwave-assisted synthesis of the target quinolone.

Simplified Gould-Jacobs Reaction Mechanism

G Reactants 3-Fluoroaniline + EMME Intermediate Anilinomethylene Malonate Intermediate Reactants->Intermediate Condensation (-EtOH) Product Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Product Microwave-Assisted Thermal Cyclization (250°C, -EtOH)

Caption: Key stages of the Gould-Jacobs reaction for quinolone synthesis.

Troubleshooting and Optimization
  • Low Yield: If the yield is lower than expected, ensure the reaction temperature is reached. The cyclization is highly temperature-dependent.[5] Consider increasing the reaction time in small increments (e.g., 2-3 minutes), but be aware that prolonged heating, even at optimal temperatures, can lead to degradation.[5]

  • Incomplete Reaction: If starting material is still present (verified by TLC or HPLC-MS), ensure the microwave vial was sealed correctly to prevent the escape of volatile reactants. Confirm the accuracy of the reactor's temperature sensor.

  • Product Discoloration: A dark-colored product may indicate degradation. This can occur if the temperature is too high or the reaction time is too long. An optimization study reducing temperature or time may be necessary.[5]

Safety Precautions
  • All operations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Microwave synthesis reactions can generate high internal pressures. Only use vials and caps specifically designed for the microwave reactor and never exceed the manufacturer's recommended volume limits.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia.

  • Common Quinoline Synthesis Reactions. Flychem Co., Ltd.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave. Biotage Application Note AN056.

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate.

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.

  • Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Google Patents.

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube.

  • DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).

  • Ethyl4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate synthesis. ChemicalBook.

  • Fluoroquinolones: Synthesis and Application. Semantic Scholar.

  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. IJBPAS.

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed.

  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Molbase.

  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. PubMed.

Sources

Method

Protocol for the Purification of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate via Recrystallization

An Application Note for the Pharmaceutical and Chemical Sciences Abstract: This application note provides a comprehensive, in-depth guide to the purification of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Chemical Sciences

Abstract: This application note provides a comprehensive, in-depth guide to the purification of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibacterials and other therapeutic agents. The purity of such precursors is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). We present a detailed methodology based on the fundamental principles of recrystallization, a robust and scalable technique for the purification of solid organic compounds.[1][2][3] This guide covers the rationale behind solvent selection, a step-by-step purification protocol, advanced troubleshooting, and safety considerations tailored for researchers, scientists, and drug development professionals.

The Scientific Imperative for Purification

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a member of the quinolone class of heterocyclic compounds, a scaffold of immense importance in medicinal chemistry.[2][4] Synthetic routes leading to this intermediate can introduce a variety of impurities, including unreacted starting materials, by-products, and colored contaminants. These impurities can compromise the yield and purity of subsequent synthetic steps and, more critically, may introduce unwanted toxicological profiles in the final drug substance.

Recrystallization stands as one of the most powerful and economical methods for purifying solid organic compounds.[3][5] The technique is predicated on a simple yet elegant principle: the solubility of most solid compounds increases significantly with temperature.[1][6] By dissolving the crude, impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out of the solution, leaving the impurities behind in the solvent phase, known as the mother liquor.[7][8] Slow, controlled cooling is essential as it allows for the selective incorporation of the target molecules into a growing crystal lattice, effectively excluding differently shaped impurity molecules.[1]

The Cornerstone of Success: Solvent Selection

The choice of solvent is the most critical variable in developing a successful recrystallization protocol.[2] An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a specific solubility profile.

Characteristics of an Optimal Recrystallization Solvent:

  • Temperature-Dependent Solubility: The solvent must dissolve the target compound sparingly or not at all at room temperature but demonstrate high solubility at its boiling point.[2][7][9] This differential is the driving force of the entire process.

  • Impurity Solubility: Conversely, the solvent should either dissolve impurities completely, even at low temperatures (so they remain in the mother liquor), or not dissolve them at all (allowing for their removal via hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[6][7]

  • Volatility: The solvent should have a relatively low boiling point (ideally < 100-120 °C) to facilitate its removal from the purified crystals during the drying phase.[9][10]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[7]

Given the molecular structure of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate—possessing a polar quinolone core, a fluorine atom, and an ethyl ester group—solvents of moderate polarity are excellent starting points.[10]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture like ethanol/water) dropwise, starting with ~0.5 mL at room temperature.

  • Agitate the tubes and observe solubility. A suitable solvent will not dissolve the compound at this stage.[2]

  • For tubes where the compound is insoluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the compound just dissolves. Note the approximate volume required.

  • Allow the clear, hot solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • The ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystals upon cooling.[11]

Detailed Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., ethanol) has been identified through the screening process described above.

Equipment:

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate with stirrer, steam bath)

  • Büchner funnel and filter flask

  • Vacuum source

  • Watch glass

  • Glass stirring rod

  • Spatula

Reagents:

  • Crude Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Pre-selected recrystallization solvent (e.g., 95% Ethanol)

  • Activated charcoal (optional, for colored impurities)

  • Boiling chips

Workflow Diagram:

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Protocol cluster_end Outcome Start Start with Crude Product Solvent Select Solvent via Screening Start->Solvent Dissolve 1. Dissolve in Minimum Boiling Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (Optional: for insoluble impurities) Dissolve->HotFilt Charcoal 3. Decolorize with Charcoal (Optional: for colored impurities) HotFilt->Charcoal Cool 4. Slow Cooling & Crystallization Charcoal->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 6. Wash with Ice-Cold Solvent Isolate->Wash MotherLiquor Mother Liquor (contains impurities) Isolate->MotherLiquor Filtrate Dry 7. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Sources

Application

use of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a fluoroquinolone precursor

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a pivotal precursor in the synthesis of fluoroquinolone...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a pivotal precursor in the synthesis of fluoroquinolone antibiotics.

Introduction: The Central Role of the Quinolone Scaffold

The quinolone core is a privileged structure in medicinal chemistry, forming the backbone of a vast array of therapeutic agents.[1][2] Its rigid, planar system is ideal for interacting with biological targets, most notably bacterial enzymes. Within this class, fluoroquinolones—quinolones bearing a fluorine atom, typically at the C6 position—represent a critical class of broad-spectrum antibiotics.[3][4] The strategic introduction of fluorine enhances the molecule's lipophilicity and electronic properties, significantly boosting its ability to penetrate bacterial cells and inhibit DNA gyrase and topoisomerase IV, the enzymes essential for DNA replication.[5]

At the heart of many modern fluoroquinolone syntheses lies Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate . This compound is not merely an intermediate but a highly versatile platform molecule. Its key features are:

  • The 4-oxo-quinoline core: The fundamental pharmacophore responsible for antibacterial activity.[6]

  • A Fluorine at C7: This position is crucial for modulating antibacterial potency and serves as an excellent leaving group for introducing various substituents, most commonly nitrogen heterocycles like piperazine, which define the drug's spectrum of activity.[4]

  • An Ethyl Ester at C3: This group, along with the C4-ketone, is essential for binding to DNA gyrase. The ester serves as a stable, yet readily hydrolyzable, precursor to the required carboxylic acid.[5]

This guide provides a detailed exploration of the synthesis of this key precursor via the Gould-Jacobs reaction and outlines the subsequent protocols for its conversion into advanced fluoroquinolone structures.

Part 1: Synthesis of the Precursor via the Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone for constructing the 4-quinolone skeleton.[1][2] It provides a reliable and adaptable route to the core structure required for fluoroquinolone synthesis.

Causality of the Mechanism

The reaction proceeds through two primary stages:

  • Condensation: An aniline derivative (in this case, 3-fluoroaniline) undergoes a nucleophilic attack on an ethoxymethylenemalonate ester. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonic ester intermediate.[7][8] This step effectively joins the two key building blocks.

  • Thermal Cyclization: The critical ring-forming step requires significant thermal energy (often >250 °C) to induce a 6-electron electrocyclization, which forms the quinoline ring.[1][2] The high activation energy is necessary to overcome the rotational barrier and achieve the correct conformation for ring closure. The reaction is typically performed in high-boiling solvents like diphenyl ether to reach these temperatures.[2]

Modern advancements have introduced catalysts and alternative energy sources to mitigate these harsh conditions. Eaton's reagent (P₂O₅ in methanesulfonic acid) or microwave irradiation can facilitate the cyclization under milder conditions, leading to shorter reaction times and often improved yields.[9][10]

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Protocol 1: Classical High-Temperature Synthesis

This protocol describes the traditional method for synthesizing the precursor using conventional heating.

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Hexane or Petroleum Ether

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 2 hours. The reaction is typically monitored by TLC or HPLC for the disappearance of the aniline.

  • Solvent Addition: Allow the mixture to cool slightly. Add diphenyl ether (approx. 10 volumes relative to the aniline) to the flask.

  • Cyclization: Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes. This high temperature is crucial for the intramolecular cyclization.[1][2]

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate. Dilute the mixture with hexane or petroleum ether to facilitate complete precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with hexane to remove the diphenyl ether, followed by a wash with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified solid under vacuum to yield Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The product is typically a white to off-white solid.

Protocol 2: Microwave-Assisted Synthesis

This protocol leverages microwave energy to accelerate the reaction and improve efficiency.[9][10]

Materials:

  • 3-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave synthesis vial

  • Acetonitrile (ice-cold)

Procedure:

  • Reaction Setup: In a 2-5 mL microwave vial equipped with a magnetic stir bar, add 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).[9] The excess DEEM can act as a solvent and drive the reaction to completion.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes.[9] Safety Note: Ensure the microwave system is designed for high-pressure reactions.

  • Isolation: Cool the vial to room temperature. The product will often precipitate directly from the reaction mixture.

  • Purification: Filter the precipitated solid and wash with a small volume of ice-cold acetonitrile to remove excess DEEM.[9]

  • Drying: Dry the solid under vacuum. Purity is often >95% without further purification.[9]

Data Summary: Comparison of Synthetic Methods
ParameterClassical MethodMicrowave-Assisted MethodRationale for Difference
Reaction Time 3-4 hours10-20 minutesMicrowave heating is rapid and volumetric, drastically reducing time.[9]
Cyclization Temp. ~250 °C~250 °CThe required activation energy is similar, but the temperature is reached faster.
Typical Yield 60-75%45-85%Yields can be higher with microwaves due to reduced degradation from prolonged heat.[9]
Solvent High-boiling (e.g., Diphenyl ether)Solvent-free or excess reagentAvoids difficult-to-remove and expensive high-boiling solvents.[2][10]
Work-up Requires extensive washingSimple filtration and washFewer reagents and byproducts simplify the purification process.

Part 2: Application in Fluoroquinolone Synthesis

Once synthesized, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as the foundational scaffold for building more complex fluoroquinolones like Ciprofloxacin and Levofloxacin. The typical synthetic sequence involves three key transformations: N-alkylation, ester hydrolysis, and nucleophilic aromatic substitution at C7.

Caption: General synthetic workflow from the precursor to a final fluoroquinolone drug.

Protocol 3: N-Alkylation of the Quinolone Nitrogen (N1)

The introduction of a substituent, such as a cyclopropyl or ethyl group, at the N1 position is a hallmark of second and third-generation fluoroquinolones and is critical for potent DNA gyrase inhibition.[5][11]

Materials:

  • Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Alkylating agent (e.g., cyclopropyl bromide, ethyl iodide, iodomethane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a stirred mixture of the quinolone precursor (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMF, add the alkylating agent (1.2 eq) dropwise at room temperature.[12]

  • Reaction: Stir the mixture at ambient temperature or heat gently (e.g., 50-60 °C) for 4-30 hours, depending on the reactivity of the alkylating agent. Monitor the reaction by HPLC or TLC.

  • Work-up: Once the starting material is consumed, cool the reaction and pour it into ice-water.

  • Isolation: The N-alkylated product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

Causality: A polar aprotic solvent like DMF is used to dissolve the reactants while the solid base (K₂CO₃) deprotonates the N-H of the quinolone, creating a nucleophilic anion that readily attacks the electrophilic alkylating agent.

Protocol 4: Hydrolysis of the C3-Ethyl Ester

The conversion of the C3-ester to a carboxylic acid is a mandatory step, as the carboxylate group is essential for chelating magnesium ions in the active site of DNA gyrase, thereby inhibiting its function.[5][13]

Materials:

  • N-Alkylated Ester Intermediate

  • Method A (Basic): Sodium Hydroxide (NaOH), Ethanol, Water, Hydrochloric Acid (HCl)

  • Method B (Acidic): Acetic Acid, Sulfuric Acid, Water[13]

Procedure (Method A - Saponification):

  • Reaction Setup: Suspend the N-alkylated ester (1.0 eq) in a mixture of ethanol and water. Add a 10% aqueous solution of NaOH (2-3 eq).[14]

  • Hydrolysis: Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by HPLC).[14][15]

  • Acidification: Cool the solution to room temperature. If desired, treat with activated carbon to remove colored impurities and filter.[14] Carefully acidify the filtrate with concentrated HCl to pH 2.[14]

  • Isolation: The carboxylic acid product will precipitate. Cool the mixture in an ice bath to ensure complete precipitation, then collect the solid by filtration, wash with cold water, and dry.

Procedure (Method B - Acid Catalysis):

  • Reaction Setup: In a reaction vessel, combine the N-alkylated ester (1.0 eq) with a mixture of acetic acid (~3.5 ml/g), water (~3 ml/g), and concentrated sulfuric acid (~0.3 ml/g).[13]

  • Hydrolysis: Heat the mixture to 140-145 °C for 2-4 hours.[13][16]

  • Isolation: Cool the reaction and dilute with water. The carboxylic acid product will precipitate. Collect by filtration, wash with water, and dry.

Causality: Basic hydrolysis (saponification) is a high-yielding, irreversible process that proceeds via nucleophilic acyl substitution.[15] Acidic hydrolysis is an equilibrium process that is driven to completion by the reaction conditions and precipitation of the product.[16] The choice often depends on the stability of other functional groups in the molecule.

Protocol 5: C7-Substitution via Nucleophilic Aromatic Substitution (S_NAr)

This final key step introduces the side chain that largely determines the antibiotic's spectrum of activity and safety profile. The fluorine atom at C7 is activated by the electron-withdrawing carbonyl and carboxylate groups, making it a good leaving group for S_NAr.

Example: Synthesis of Ciprofloxacin

Materials:

  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Note: a chloro-analog is often used for this step)[11][17]

  • Anhydrous Piperazine

  • Dimethyl Sulfoxide (DMSO) or n-Butanol

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the quinolone carboxylic acid (1.0 eq) and piperazine (4.0 eq) in DMSO.[18] The large excess of piperazine acts as both the nucleophile and the base to neutralize the H-F or H-Cl byproduct.

  • Reaction: Heat the mixture to 90-140 °C for 4-12 hours. Monitor the reaction for the disappearance of the starting material by HPLC.[17][18]

  • Isolation: Cool the reaction mixture to room temperature. Adjust the pH to 7 with 4N HCl.[18]

  • Precipitation: Allow the product to precipitate, potentially by cooling in a refrigerator.[18]

  • Purification: Collect the solid by filtration. Wash thoroughly with water, followed by acetone or ethanol, and dry under vacuum to yield Ciprofloxacin.[18][19]

Part 3: Analytical Methods for Process Monitoring and Quality Control

A robust analytical framework is essential to ensure the success of each synthetic step and the quality of the final product, creating a self-validating workflow.

Analytical TechniqueApplication in WorkflowKey Information Provided
HPLC (High-Performance Liquid Chromatography) Reaction monitoring, purity assessment of intermediates and final product.Quantitative data on starting material consumption, product formation, and impurity profiling.[9][20][21]
MS (Mass Spectrometry) Structure confirmation of all products.Precise molecular weight, confirming the identity of the synthesized compound.[9][20]
NMR (Nuclear Magnetic Resonance Spectroscopy) Definitive structural elucidation.Detailed information on the chemical environment of H, C, and F atoms, confirming regiochemistry and structure.
UV-Vis Spectrophotometry Quantification of final product in pharmaceutical formulations.Can be used for concentration determination based on the chromophore's absorbance.[21][22]

Conclusion

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a cornerstone of modern medicinal chemistry, providing an indispensable and strategically designed platform for the synthesis of life-saving fluoroquinolone antibiotics. Its preparation via the Gould-Jacobs reaction, though classic, has been refined for efficiency with modern techniques. Understanding the rationale behind its synthesis and the subsequent, well-defined protocols for N-alkylation, hydrolysis, and C7-substitution allows researchers and drug development professionals to reliably access a wide range of potent antibacterial agents. The careful application of these methods, validated by rigorous analytical oversight, continues to fuel the development of new therapies to combat bacterial infections.

References

  • Gould–Jacobs reaction - Wikipedia. Wikipedia. [Link]

  • Gould–Jacobs reaction - Wikiwand. Wikiwand. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Biotage Application Note. Biotage. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]

  • Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Molbase. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central (PMC). [Link]

  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Oriental University Citation Index (OUCI). [Link]

  • Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. PubMed Central (PMC). [Link]

  • N- and O- alkylation of a quinolone fluorophore. ResearchGate. [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

  • N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus. PubMed Central (PMC). [Link]

  • Organic Letters Ahead of Print. ACS Publications. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health (NIH). [Link]

  • fluoroquinolones: official and reported methods of analysis (review). ResearchGate. [Link]

  • A process for synthesis of fluoroquinolonic derivatives.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. PubMed Central. [Link]

  • A medicinal chemistry campaign on the quinolone core to identify novel binders of the TAR-RNA binding protein (TRBP) with anticancer activity against ovarian cancer. RSC Medicinal Chemistry. [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. De Gruyter. [Link]

  • Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]

  • Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Molbase. [Link]

  • Ethyl 7,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. MySkinRecipes. [Link]

  • Improved process for the preparation of ciprofloxacin and its acid addition salts.
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Synthesis and Development of Some Quinolone/Fluoroquinolone- Latentiated Drug Polypeptide Systems and Their Antimicrobial Evaluation. International Journal of ChemTech Research. [Link]

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Clinical Research. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • Base hydrolysis of esters. YouTube. [Link]

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Method

Application Note &amp; Protocol Guide: Synthesis of Potent Fluoroquinolone Antibacterial Agents from Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Introduction: The Enduring Significance of Fluoroquinolones The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease therapy for decades.[1] Their evolution, marked by the intro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Fluoroquinolones

The quinolone family of synthetic antibacterial agents has been a cornerstone of infectious disease therapy for decades.[1] Their evolution, marked by the introduction of a fluorine atom at the C-6 position, gave rise to the highly potent fluoroquinolones, which exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] These agents are prized for their excellent oral bioavailability, good tissue penetration, and potent bactericidal action.[3]

Fluoroquinolones function by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby preventing DNA replication and transcription.[4][5] This mechanism is distinct from many other antibiotic classes, making them valuable assets, particularly in an era of rising antimicrobial resistance.[3][4]

The core scaffold of many clinically significant fluoroquinolones, such as Ciprofloxacin and Norfloxacin, is constructed from key intermediates that allow for strategic chemical modifications.[6] Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal such intermediate. Its structure contains the essential 4-oxo-1,4-dihydroquinoline-3-carboxylic acid pharmacophore (in its ester form) and a strategically placed fluorine atom at the C-7 position, which is activated for nucleophilic aromatic substitution. This allows for the introduction of various cyclic amine moieties, a critical step in tuning the antibacterial spectrum and potency of the final compound.[7]

This guide details a proven, multi-step synthetic pathway to convert this versatile starting material into a potent antibacterial agent, exemplified by the synthesis of a Norfloxacin analogue. We will dissect each experimental step, providing not only a detailed protocol but also the scientific rationale behind the choice of reagents and conditions.

The Molecular Target: Mechanism of Action

The bactericidal efficacy of fluoroquinolones stems from their ability to stabilize a transient intermediate in the catalytic cycle of two essential bacterial Type II topoisomerase enzymes: DNA gyrase and Topoisomerase IV.[4][8] These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair.[5]

  • DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into the DNA, a process vital for compacting the bacterial chromosome and facilitating the initiation of replication.[2]

  • Topoisomerase IV: Predominantly the main target in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[4]

Fluoroquinolones bind to the complex formed between the enzyme and the bacterial DNA.[4] This drug-enzyme-DNA complex traps the enzyme in its cleavage state, where the DNA strands are cut but not resealed. The accumulation of these stalled cleavage complexes leads to double-strand DNA breaks, triggering a cascade of cellular events that culminate in rapid cell death.[2][9] The carboxylic acid at the C-3 position and the ketone at the C-4 position of the quinolone core are essential for this interaction, chelating with magnesium ions and binding to the enzyme's active site.[4]

Fluoroquinolone_MoA cluster_0 Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication process Gyrase DNA Gyrase (Gram-negative target) Replication->Gyrase requires TopoIV Topoisomerase IV (Gram-positive target) Replication->TopoIV requires CleavageComplex Enzyme-DNA Cleavage Complex Gyrase->CleavageComplex forms TopoIV->CleavageComplex forms CleavageComplex->DNA re-ligation (normal) DSB Double-Strand Breaks CleavageComplex->DSB leads to Death Cell Death DSB->Death triggers FQ Fluoroquinolone (e.g., Norfloxacin) FQ->CleavageComplex binds & stabilizes

Caption: Mechanism of action of fluoroquinolone antibiotics.

Synthetic Strategy & Workflow

The conversion of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to a final, biologically active fluoroquinolone carboxylic acid is typically achieved through a robust three-step sequence. This strategy is modular, allowing for diversification at the N-1 and C-7 positions to generate a library of analogues for structure-activity relationship (SAR) studies.

  • N-Alkylation: The acidic N-H proton of the quinolone ring is deprotonated with a suitable base, followed by quenching with an alkylating agent (e.g., ethyl iodide) to install the desired substituent at the N-1 position.

  • Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient quinolone ring system activates the C-7 position for nucleophilic attack. The fluorine atom is displaced by a cyclic amine, such as piperazine. This reaction is often the key step in defining the antibacterial spectrum.[10]

  • Saponification (Ester Hydrolysis): The terminal ethyl ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification furnishes the final carboxylic acid, which is crucial for antibacterial activity.[11]

Synthesis_Workflow Start Start: Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Step1 Step 1: N-Alkylation Reagents: K2CO3, Ethyl Iodide Solvent: DMF Start->Step1 Intermediate1 Intermediate A: Ethyl 1-ethyl-7-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution Reagents: Piperazine Solvent: Pyridine or DMSO Intermediate1->Step2 Intermediate2 Intermediate B: Ethyl 1-ethyl-4-oxo-7-(piperazin-1-yl)- 1,4-dihydroquinoline-3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification & Acidification Reagents: 1. NaOH (aq) 2. HCl (aq) Intermediate2->Step3 Final Final Product: Norfloxacin (1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)- 1,4-dihydroquinoline-3-carboxylic acid) Step3->Final

Caption: Overall synthetic workflow from starting material to Norfloxacin.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Part A: Synthesis of Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate A)

Principle: This reaction is a standard N-alkylation. The nitrogen at position 1 of the quinolone ring is deprotonated by a mild base, potassium carbonate, to form an anion. This anion then acts as a nucleophile, attacking the electrophilic ethyl group of ethyl iodide in an S_N_2 reaction to form the N-ethylated product. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

ReagentM.W.Amount (mmol)Mass/Volume
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate235.2110.02.35 g
Potassium Carbonate (K₂CO₃), anhydrous138.2120.02.76 g
Ethyl Iodide (C₂H₅I)155.9712.00.95 mL (1.87 g)
N,N-Dimethylformamide (DMF)73.09-25 mL

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (2.35 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 25 mL of DMF to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl iodide (0.95 mL, 12.0 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and maintain stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The product spot should appear at a higher R_f_ value than the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold water with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether (10 mL).

  • Dry the collected solid under vacuum to yield Intermediate A as a white or off-white powder.

    • Expected Yield: 85-95%.

Part B: Synthesis of Ethyl 1-ethyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate (Intermediate B)

Principle: This step is a nucleophilic aromatic substitution (S_N_Ar). The piperazine, a secondary amine, acts as the nucleophile. It attacks the electron-deficient C-7 position of the quinolone ring, leading to the formation of a Meisenheimer complex intermediate. The fluorine atom, a good leaving group, is then expelled to restore aromaticity, yielding the C-7 substituted product. Pyridine is often used as a solvent and also acts as a base to neutralize the hydrofluoric acid (HF) generated in situ.

ReagentM.W.Amount (mmol)Mass/Volume
Intermediate A263.268.02.11 g
Piperazine, anhydrous86.1424.02.07 g
Pyridine79.10-20 mL

Protocol:

  • In a 100 mL round-bottom flask, dissolve Intermediate A (2.11 g, 8.0 mmol) and anhydrous piperazine (2.07 g, 24.0 mmol) in 20 mL of pyridine.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 115 °C) with stirring.

  • Maintain the reaction at reflux for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (Mobile phase: 10% methanol in dichloromethane). The disappearance of the starting material spot indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of dichloromethane and 50 mL of water. Transfer to a separatory funnel and shake.

  • Separate the organic layer. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude solid.

  • Purify the solid by recrystallization from ethanol or by column chromatography on silica gel to afford Intermediate B.

    • Expected Yield: 70-85%.

Part C: Synthesis of Norfloxacin (Final Product)

Principle: This final step is a base-catalyzed hydrolysis of the ethyl ester, also known as saponification.[11] The hydroxide ion (from NaOH) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the sodium carboxylate salt. Subsequent acidification with HCl protonates the carboxylate and the basic nitrogen of the piperazine ring, causing the final product to precipitate from the aqueous solution.[11][12]

ReagentM.W.Amount (mmol)Mass/Volume
Intermediate B331.405.01.66 g
Sodium Hydroxide (NaOH)40.0015.00.60 g
Water18.02-20 mL
Ethanol46.07-10 mL
Hydrochloric Acid (HCl), conc.36.46-As needed

Protocol:

  • Suspend Intermediate B (1.66 g, 5.0 mmol) in a mixture of 20 mL of water and 10 mL of ethanol in a 100 mL round-bottom flask.

  • Add sodium hydroxide (0.60 g, 15.0 mmol) to the suspension.

  • Heat the mixture to reflux (80-90 °C) with stirring. The suspension should become a clear solution as the reaction proceeds.

  • Maintain reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. If any solid is present, filter it off.

  • Transfer the clear filtrate to a beaker and place it in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring to adjust the pH to approximately 7.0-7.5. This is the isoelectric point for Norfloxacin, where its solubility is minimal.

  • A thick white precipitate will form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration. Wash the product extensively with cold water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 60 °C to yield Norfloxacin as a white to pale yellow crystalline solid.[13]

    • Expected Yield: 80-90%.

Protocol: Evaluation of Antibacterial Activity

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is a standardized and widely used technique to determine MIC values.

Materials:

  • Synthesized Norfloxacin analogue

  • Ciprofloxacin (as a positive control)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 for Gram-positive, Escherichia coli ATCC 25922 for Gram-negative)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Protocol:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized compound and the Ciprofloxacin control in DMSO.

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies of the test bacterium and inoculate into a tube of sterile MHB.

    • Incubate at 37 °C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:100 in fresh MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the prepared stock solution (appropriately diluted in MHB to the highest desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[15] Results can also be read using a plate reader by measuring the optical density at 600 nm.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Synthesized Norfloxacin0.5 - 2.00.1 - 0.5
Ciprofloxacin (Control)0.25 - 1.00.015 - 0.1
Table reflects typical expected ranges for these compounds.

Conclusion

This guide provides a detailed and scientifically grounded framework for the synthesis and evaluation of fluoroquinolone antibacterial agents from the key intermediate, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. By understanding the principles behind each synthetic transformation and biological assay, researchers are well-equipped to not only reproduce these methods but also to intelligently design and synthesize novel analogues in the ongoing search for new and more effective antibacterial therapies. The protocols described herein are robust and can serve as a foundational platform for advanced drug discovery and development programs.

References

  • Al-Trawneh, A., Al-Qawasmeh, R. A., Al-Hiari, Y. M., & Al-Zweri, F. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Jordan Journal of Pharmaceutical Sciences, 12(3). [Link]

  • Roy, K., & Singh, S. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8682-8711. [Link]

  • Organic Letters Ahead of Print - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

  • Sharma, P. C., & Jain, T. (2020). Fluoroquinolone antibiotics: An overview. Adesh University Journal of Medical Sciences & Research, 2(2), 70-76. [Link]

  • Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2533. [Link]

  • Virginia Commonwealth University. (n.d.). Ciprofloxacin Synthesis. Retrieved January 20, 2026, from [Link]

  • Duarte, Y., Malvacio, V., et al. (2015). Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. ResearchGate. [Link]

  • Balsalobre, A., & de la Torre, B. G. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1019. [Link]

  • CN101481350A - Process for synthesizing norfloxacin. (n.d.). Google Patents.
  • Fornal, E., & Wodnicka, E. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2826. [Link]

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. (n.d.). Google Patents.
  • Reddy, P. P., & Reddy, G. M. (2012). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 4(2), 715-720. [Link]

  • Asif, M. (2016). The fluoroquinolones as antibacterial compounds; an overview on biological and chemical activities aspects. Current Pharmaceutical Research, 6(4), 1912-1929. [Link]

  • Frizon, T. E. A., et al. (2021). Synthesis and Characterization of a New Norfloxacin/Resorcinol Cocrystal with Enhanced Solubility and Dissolution Profile. Pharmaceutics, 13(12), 2191. [Link]

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  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. [Link]

  • Al-Dhfyan, A., et al. (2022). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 27(21), 7434. [Link]

  • Al-Majmaie, S., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Antibiotics, 12(4), 654. [Link]

  • Fortuna, C., & Sousa, J. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1163. [Link]

  • CN101851198A - Preparation method of ciprofloxacin hydrochloride. (n.d.). Google Patents.
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  • Cole, D. E., et al. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 145(1), 241-249. [Link]

  • Charushin, V. N., et al. (1996). Improved method for the synthesis of norfloxacin. Pharmaceutical Chemistry Journal, 30, 540-542. [Link]

  • Kumar, A., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2636-2641. [Link]

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Application

Synthesis of Novel Anticancer Derivatives from Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Application Notes and Protocols

Introduction: The Quinoline Scaffold in Oncology The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. Within this class, 4-quinolone-3-carboxylic acid derivatives have emerged as particularly significant, initially for their potent antibacterial effects.[1] However, extensive research has unveiled their considerable potential as anticancer agents.[2][3] These compounds exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and cell cycle arrest.[4] The presence of a fluorine atom at the C-7 position is often associated with enhanced biological activity.[5]

This document provides a comprehensive guide for the synthesis of novel anticancer derivatives starting from Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. We will detail the synthesis of key intermediates and subsequent derivatizations to generate hydrazides, Schiff bases, and N-aryl carboxamides, classes of compounds that have shown promise in cancer cell line studies.[6][7] The protocols are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Strategic Overview of Synthesis

The synthetic strategy hinges on the reactivity of the C-3 carboxylate group. The parent ester will be converted into more reactive intermediates, namely the carboxylic acid and the carbohydrazide. These intermediates serve as versatile platforms for a variety of coupling reactions to introduce diverse functionalities, thereby generating a library of novel compounds for anticancer screening.

Synthesis_Overview Start Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Acid 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid Start->Acid Hydrolysis Hydrazide 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carbohydrazide Start->Hydrazide Hydrazinolysis Amides N-Aryl Carboxamide Derivatives Acid->Amides Amide Coupling Schiff_Bases Schiff Base Derivatives Hydrazide->Schiff_Bases Condensation

Caption: Overall synthetic workflow from the starting ester to target anticancer derivatives.

Part 1: Synthesis of Key Intermediates

Synthesis of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2)

The initial and crucial step is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This transformation is fundamental as the carboxylic acid group is a key handle for subsequent amide bond formations. Alkaline hydrolysis is the standard and efficient method for this conversion.[8]

Protocol 1.1: Alkaline Hydrolysis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1)

  • Materials:

    • Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1)

    • 2N Sodium Hydroxide (NaOH) solution

    • 2N Hydrochloric Acid (HCl)

    • Deionized water

    • Ethanol

  • Procedure:

    • Suspend Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1) (1 equivalent) in a 2N NaOH solution.

    • Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Filter the cooled solution to remove any insoluble impurities.

    • Acidify the filtrate to a pH of approximately 4 with 2N HCl. A white precipitate will form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with deionized water until the washings are neutral.

    • Recrystallize the crude product from ethanol to obtain pure 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2) as a white solid.

    • Dry the product under vacuum.

  • Rationale: The use of excess base ensures complete saponification of the ester. The carboxylic acid is soluble in the alkaline solution as its sodium salt and precipitates upon acidification.

Synthesis of 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (3)

The carbohydrazide moiety is a versatile functional group that serves as a precursor for the synthesis of various heterocyclic systems and Schiff bases. It is readily prepared by the hydrazinolysis of the corresponding ethyl ester.[9][10]

Protocol 1.2: Hydrazinolysis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1)

  • Materials:

    • Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1)

    • Hydrazine hydrate (99-100%)

    • Absolute ethanol

  • Procedure:

    • Dissolve Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1) (1 equivalent) in absolute ethanol.

    • Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

    • Collect the resulting solid by vacuum filtration.

    • Wash the precipitate with cold ethanol.

    • Recrystallize the product from ethanol to yield pure 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (3).

    • Dry the product in a desiccator.

  • Rationale: A large excess of hydrazine hydrate is used to drive the reaction to completion. The product is generally insoluble in cold ethanol, allowing for easy isolation.

Part 2: Synthesis of Anticancer Derivatives

Synthesis of N-Aryl Carboxamide Derivatives (4a-c)

The synthesis of N-aryl carboxamides from the corresponding carboxylic acid is a standard transformation in medicinal chemistry. These derivatives have shown significant potential as anticancer agents.[11] The reaction typically involves the activation of the carboxylic acid followed by reaction with a substituted aniline.

Amide_Synthesis Acid Carboxylic Acid (2) Activated_Acid Activated Intermediate (e.g., Acyl Chloride) Acid->Activated_Acid SOCl2 or EDCI/HOBt Amide N-Aryl Carboxamide (4a-c) Activated_Acid->Amide Aniline Substituted Aniline Aniline->Amide

Caption: General workflow for the synthesis of N-aryl carboxamide derivatives.

Protocol 2.1: Synthesis of N-Aryl Carboxamides

  • Materials:

    • 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (2)

    • Thionyl chloride (SOCl₂) or a peptide coupling agent (e.g., EDCI/HOBt)

    • Substituted anilines (e.g., aniline, p-chloroaniline, p-methoxyaniline)

    • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Triethylamine (TEA)

  • Procedure (Method A: Acyl Chloride Formation):

    • Reflux a mixture of the carboxylic acid (2) (1 equivalent) and thionyl chloride (excess) for 2-3 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting crude acyl chloride in dry DCM.

    • In a separate flask, dissolve the substituted aniline (1.1 equivalents) and triethylamine (2 equivalents) in dry DCM.

    • Add the acyl chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to stir at room temperature overnight.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Procedure (Method B: Peptide Coupling):

    • Dissolve the carboxylic acid (2) (1 equivalent), the substituted aniline (1.1 equivalents), EDCI (1.2 equivalents), and HOBt (1.2 equivalents) in dry DMF.

    • Add triethylamine (2 equivalents) to the mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify by recrystallization or column chromatography.

  • Rationale: Method A is a classic approach but can be harsh for sensitive substrates. Method B utilizes milder peptide coupling conditions, which are often preferred for their high efficiency and compatibility with a wider range of functional groups.

Synthesis of Schiff Base Derivatives (5a-c)

Schiff bases are synthesized by the condensation of a primary amine (in this case, the hydrazide) with an aldehyde or ketone. These compounds have a diverse range of biological activities, including anticancer properties.[12]

Protocol 2.2: Synthesis of Schiff Bases from Carbohydrazide (3)

  • Materials:

    • 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carbohydrazide (3)

    • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Absolute ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the carbohydrazide (3) (1 equivalent) in absolute ethanol.

    • Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture to room temperature. The product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • Recrystallize from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure Schiff base.

  • Rationale: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.

Part 3: Biological Evaluation and Data

The synthesized derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Anticancer Activity Data

The following table summarizes hypothetical IC₅₀ values for the synthesized derivatives against selected cancer cell lines, providing a basis for structure-activity relationship (SAR) analysis.

CompoundDerivative TypeR GroupIC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. HCT116 (Colon)
4a N-Aryl Carboxamide-H15.220.518.9
4b N-Aryl Carboxamide-Cl8.712.110.4
4c N-Aryl Carboxamide-OCH₃12.518.315.6
5a Schiff Base-H10.814.211.5
5b Schiff Base-Cl5.47.96.8
5c Schiff Base-OCH₃9.111.610.2
Doxorubicin Standard Drug-0.81.10.9

Data is illustrative and should be determined experimentally.

Structure-Activity Relationship (SAR) Insights
  • Effect of Derivatization: Both N-aryl carboxamides and Schiff bases show moderate anticancer activity.

  • Influence of Substituents: The presence of an electron-withdrawing group (e.g., -Cl) on the aromatic ring of both series (4b and 5b) appears to enhance cytotoxic activity compared to the unsubstituted or electron-donating group (-OCH₃) substituted analogs. This suggests that electronic properties play a significant role in the anticancer potency of these derivatives. Further investigation with a broader range of substituents is warranted to establish a more definitive SAR.

Part 4: Compound Characterization

All synthesized compounds must be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, N-H).

  • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of novel anticancer derivatives from Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The conversion of the starting ester to the corresponding carboxylic acid and carbohydrazide opens up a wide array of synthetic possibilities. The subsequent formation of N-aryl carboxamides and Schiff bases represents a promising avenue for the development of new therapeutic agents. Rigorous biological evaluation and SAR studies will be crucial in identifying lead compounds for further preclinical development.

References

  • Azzman, N., Gill, M. S. A., Abdullah, N., Gutierrez, D. A., & Ahemad, N. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1135-1153. [Link]

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  • Langer, V., et al. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o421–o424. [Link]

  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. [Link]

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  • Song, B., et al. (2014). Design, synthesis, and antibacterial activity of novel Schiff base derivatives of quinazolin-4(3H)-one. European Journal of Medicinal Chemistry, 76, 444-451. [Link]

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Sources

Method

Topic: Derivatization of the Carboxylic Acid Group of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 4-quinolone-3-carboxylic acid scaffold is a cornerstone of modern antibacterial drug discovery, with the C3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-quinolone-3-carboxylic acid scaffold is a cornerstone of modern antibacterial drug discovery, with the C3-carboxylic acid group being critical for biological activity. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a key intermediate in the synthesis of numerous fluoroquinolone antibiotics. The strategic derivatization of its C3-ethyl ester moiety into a free acid, and subsequently into various amides and alternative esters, is a fundamental process for generating new chemical entities with modulated potency, selectivity, and pharmacokinetic properties. This application note provides a comprehensive technical guide, offering detailed protocols and mechanistic insights for the hydrolysis, amidation, and transesterification of this important molecular core.

Introduction: The Strategic Importance of the C3-Carboxylic Acid Moiety

The quinolone framework, particularly the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, is a privileged scaffold in medicinal chemistry.[1] Its primary mechanism of action in bacteria involves the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to rapid bactericidal effects. The carboxylic acid at the C3 position, along with the ketone at C4, is crucial for binding to the enzyme-DNA complex.

Modifying the C3-carboxylate group of the parent ethyl ester, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, serves several key objectives in drug development:

  • Activation for Further Synthesis: The ethyl ester is often a stable protecting group during the initial synthesis of the quinolone ring. Its hydrolysis to the free carboxylic acid is a prerequisite for subsequent derivatization, such as amidation.[2]

  • Bioisosteric Replacement: Converting the carboxylic acid to other functional groups, like amides or tetrazoles, can modulate the compound's acidity (pKa), membrane permeability, and metabolic stability.

  • Prodrug Strategies: Esterification of the carboxylic acid with various alcohols can create prodrugs that improve oral bioavailability. These esters are designed to be cleaved in vivo by metabolic enzymes to release the active carboxylic acid.

  • Exploring New Interactions: Amide derivatives can introduce new hydrogen bond donors and acceptors, potentially forming additional interactions within the target enzyme's binding pocket and altering the drug's activity spectrum.

This guide details the foundational chemical transformations required to unlock the synthetic potential of this key intermediate.

Foundational Step: Hydrolysis to the Free Carboxylic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid, 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (often referred to as a "quinolonic acid" or "Q-Acid"), is the gateway to most other derivatizations.[3] Acid-catalyzed hydrolysis is a robust and widely employed method for this transformation.[4]

Causality of the Protocol: The reaction mechanism involves the protonation of the ester's carbonyl oxygen by a strong acid (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of ethanol and the formation of the carboxylic acid. The use of a co-solvent like acetic acid ensures the solubility of the starting ester in the aqueous reaction medium.

Experimental Protocol 2.1: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of glacial acetic acid (10 volumes) and water (5 volumes).

  • Acid Addition: Carefully add concentrated sulfuric acid (1-2 volumes) to the suspension while stirring.

  • Heating: Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The product spot should have a lower Rf value than the starting ester due to its increased polarity.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the hot suspension onto crushed ice or into a beaker of cold water (10-20 volumes). This will cause the carboxylic acid product to precipitate.

    • Stir the resulting slurry for 30 minutes to ensure complete precipitation.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with deionized water until the washings are neutral (pH ~7) to remove residual acid.

    • Wash the solid with a small amount of cold ethanol or diethyl ether to aid in drying.

  • Drying: Dry the purified 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in a vacuum oven at 60-80°C to a constant weight.

Parameter Typical Value Notes
Starting Material Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate1.0 equivalent
Reagents Acetic Acid, Water, Sulfuric AcidEnsure adequate ventilation when handling concentrated acids.
Temperature 110-120°C (Reflux)Provides sufficient energy to overcome the activation barrier.
Reaction Time 2-4 hoursMonitor by TLC to determine completion.
Expected Yield >90%Yields are typically high for this robust reaction.
Purity (Crude) >95%The product often precipitates in high purity. Recrystallization is rare.

Key Derivatization Pathway: Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. Starting from the free carboxylic acid generated in Section 2.0, several reliable methods can be employed. The choice of method depends on the nature of the amine and the overall sensitivity of the substrates.

Workflow: From Ester to Amide Derivative

G Start Ethyl Ester Starting Material Acid Carboxylic Acid Intermediate (Q-Acid) Start->Acid Protocol 2.1 (Hydrolysis) Amide Final Amide Derivative Acid->Amide Protocol 3.1 / 3.2 (Amidation)

Caption: General workflow for the synthesis of amide derivatives.

Protocol 3.1: Amidation via Acid Chloride Intermediate

This classic, high-yielding method is suitable for robust amines. It involves activating the carboxylic acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine.

Causality of the Protocol: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride. The lone pair of electrons on the amine nitrogen then acts as a potent nucleophile, attacking the electrophilic acyl chloride carbon. The subsequent loss of a chloride ion and a proton (scavenged by a base or excess amine) yields the stable amide bond.

  • Acid Chloride Formation:

    • Suspend the carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene (10 volumes) under a nitrogen atmosphere.

    • Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and then heat to reflux (40-60°C) for 1-2 hours until gas evolution ceases and the solution becomes clear.

    • Remove the excess solvent and thionyl chloride under reduced pressure to obtain the crude acid chloride. Caution: Acid chlorides are moisture-sensitive and corrosive.

  • Amidation:

    • Dissolve the crude acid chloride in fresh, dry DCM (10 volumes) and cool the solution to 0°C.

    • In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in dry DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

Protocol 3.2: Direct Amidation using Peptide Coupling Agents

For sensitive or valuable amines, using a peptide coupling agent is a milder and often preferred alternative that avoids the harsh conditions of acid chloride formation.

Causality of the Protocol: Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. Additives like HOBt (Hydroxybenzotriazole) can trap the intermediate to form an active ester, which suppresses side reactions (like racemization in chiral substrates) and improves efficiency before the amine is added.

  • Reaction Setup: Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in a dry aprotic solvent like DMF or DCM (15 volumes) under a nitrogen atmosphere.

  • Coupling Agent Addition: Cool the solution to 0°C and add EDC hydrochloride (1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • If using DCM, wash the solution as described in Protocol 3.1.

    • If using DMF, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Analytical Characterization of Derivatives

Confirming the successful transformation of the functional group is critical. A combination of spectroscopic methods should be employed. High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing the purity of quinolone derivatives.[5][6]

Reaction Monitoring and Product Characterization Workflow

G cluster_0 Reaction Phase cluster_1 Purification & Analysis Phase Reaction Derivatization Reaction (e.g., Amidation) TLC TLC / LC-MS Monitoring Reaction->TLC in-process check Workup Aqueous Workup / Extraction TLC->Workup upon completion Purify Column Chromatography or Recrystallization Workup->Purify Characterize Spectroscopic Analysis (NMR, MS, IR) Purify->Characterize Final Pure Derivative Characterize->Final

Caption: Workflow for reaction monitoring, purification, and characterization.

Technique Starting Ethyl Ester Carboxylic Acid Intermediate Amide Derivative (Example: N-ethyl amide)
¹H NMR Triplet (~1.4 ppm, 3H) and Quartet (~4.4 ppm, 2H) characteristic of an ethyl group.Disappearance of the ethyl ester signals. Appearance of a broad singlet for the -COOH proton (>12 ppm).Disappearance of the broad -COOH signal. Appearance of new signals for the N-alkyl group (e.g., triplet and quartet for N-ethyl). A broad triplet for the N-H proton.
IR (cm⁻¹) Strong C=O stretch for the ester around 1720-1740 cm⁻¹. C=O stretch for the ketone ~1680 cm⁻¹.Broad O-H stretch from 2500-3300 cm⁻¹. Ester C=O peak disappears, carboxylic acid C=O appears ~1700 cm⁻¹.Broad O-H stretch disappears. Appearance of N-H stretch (~3300 cm⁻¹) and strong Amide I (C=O) band (~1650 cm⁻¹).
Mass Spec [M+H]⁺ corresponding to the molecular weight of the ethyl ester.[M+H]⁺ corresponding to the molecular weight of the free acid (28 Da less than the ester).[M+H]⁺ corresponding to the molecular weight of the specific amide formed.

Conclusion

The derivatization of the C3-carboxylate of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a versatile and powerful strategy in medicinal chemistry. The foundational hydrolysis to the free carboxylic acid opens the door to a vast chemical space, with amide formation being the most prominent pathway for generating novel analogues. The protocols outlined in this guide, from classic acid chloride preparations to modern catalytic amidations, provide researchers with a robust toolkit for synthesizing and exploring new quinolone-based compounds. Rigorous in-process monitoring and thorough analytical characterization are paramount to ensuring the successful synthesis and validation of these important derivatives.

References

  • Google Patents. (1989). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. US4822801A.
  • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Retrieved January 21, 2026, from [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). [Link]

  • Khan, T., et al. (2016). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. [Link]

  • Google Patents. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • ResearchGate. (n.d.). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved January 21, 2026, from [Link]

  • ACS Measurement Science Au. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

  • Google Patents. (2019). Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1.
  • National Institutes of Health. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. [Link]

  • Gothenburg University Library. (2011). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. [Link]

  • Alawaed, A. A., & Ramachandran, P. V. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. [Link]

Sources

Application

large-scale synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

An Application Note and Protocol for the Large-Scale Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Authored by: A Senior Application Scientist Introduction Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Authored by: A Senior Application Scientist

Introduction

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a pivotal intermediate in the pharmaceutical industry, primarily serving as a precursor for the synthesis of a wide range of fluoroquinolone antibiotics.[1][2] These synthetic antibacterial agents have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] The efficacy and demand for fluoroquinolone-based drugs necessitate a robust, scalable, and economically viable synthetic route for this key building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the , focusing on the well-established Gould-Jacobs reaction pathway.[2] The protocols detailed herein are designed to be self-validating, with an emphasis on process safety, control, and optimization for industrial applications.

Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of the quinolone core is efficiently achieved through the Gould-Jacobs reaction, a two-step process involving an initial condensation followed by a high-temperature intramolecular cyclization.[2][4] This method is particularly advantageous for its reliability and adaptability to various substituted anilines.

The overall synthetic scheme is as follows:

Step 1: Condensation 3-Fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) in a nucleophilic substitution reaction to form the enamine intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate.

Step 2: Thermal Cyclization The intermediate undergoes a thermally induced 6-electron electrocyclization in a high-boiling solvent, such as diphenyl ether, to yield the final product, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[5]

Visualizing the Synthetic Workflow

Synthetic_Workflow A 3-Fluoroaniline C Condensation (100-130°C) A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate) C->D E Thermal Cyclization (Diphenyl Ether, >250°C) D->E F Crude Product E->F G Purification (Recrystallization) F->G H Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Final Product) G->H

Caption: Overall workflow for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Detailed Protocols

Part 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate (Intermediate)

Mechanism Insight: This condensation reaction is initiated by the nucleophilic attack of the amino group of 3-fluoroaniline on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to yield the stable enamine intermediate.[2][4]

Large-Scale Protocol:

  • Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-fluoroaniline (5.0 kg, 45.0 mol).

  • Reagent Addition: Under continuous stirring, add diethyl ethoxymethylenemalonate (DEEM) (10.7 kg, 49.5 mol, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 110-120°C. Maintain this temperature for 2-3 hours. The reaction is exothermic, and the heating rate should be controlled.

  • In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of 3-fluoroaniline is complete.

  • Work-up: Once the reaction is complete, cool the mixture to 60-70°C. Apply a vacuum to remove the ethanol formed during the reaction. The resulting crude diethyl 2-(((3-fluorophenyl)amino)methylene)malonate is a viscous oil and can be used in the next step without further purification.

Part 2: Thermal Cyclization to Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Mechanism Insight: The crucial step is a thermally driven 6-electron electrocyclization.[4] The high temperature facilitates the intramolecular reaction, leading to the formation of the quinolone ring system. The choice of a high-boiling, inert solvent is critical for achieving the required reaction temperature.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Electrocyclization cluster_step4 Step 4: Aromatization aniline 3-Fluoroaniline intermediate1 Zwitterionic Intermediate aniline->intermediate1 + deem DEEM deem->intermediate1 intermediate2 Enamine Intermediate (Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate) intermediate1->intermediate2 intermediate1->intermediate2 Elimination etoh_loss1 - EtOH cyclized_intermediate Cyclized Intermediate intermediate2->cyclized_intermediate intermediate2->cyclized_intermediate Thermal Cyclization heat Δ (>250°C) final_product Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate cyclized_intermediate->final_product cyclized_intermediate->final_product Tautomerization & Aromatization etoh_loss2 - EtOH

Caption: Mechanism of the Gould-Jacobs Reaction.

Large-Scale Protocol:

  • Reactor Setup: In a 100 L reactor suitable for high temperatures and equipped with a high-efficiency condenser and a mechanical stirrer, add diphenyl ether (45 L).

  • Reagent Addition: Heat the diphenyl ether to 250-260°C. Slowly add the crude diethyl 2-(((3-fluorophenyl)amino)methylene)malonate from the previous step to the hot diphenyl ether over 1-2 hours. Control the addition rate to manage the evolution of ethanol.

  • Reaction Conditions: After the addition is complete, maintain the reaction mixture at 250-260°C for an additional 2-3 hours.

  • In-Process Control: Monitor the reaction by HPLC to ensure the disappearance of the intermediate.

  • Product Isolation: Cool the reaction mixture to 80-90°C. The product will precipitate.

  • Filtration and Washing: Filter the solid product using a centrifuge or a filter press. Wash the filter cake thoroughly with petroleum ether (2 x 10 L) to remove the diphenyl ether.

  • Drying: Dry the crude product under vacuum at 80-90°C to a constant weight.

Purification
  • Recrystallization: Transfer the crude product to a clean 100 L reactor. Add ethanol (approx. 10 volumes, relative to the crude product weight).

  • Dissolution: Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Slowly cool the solution to 0-5°C to allow for crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with cold ethanol (2 x 5 L), and dry under vacuum at 60-70°C to yield Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a white to off-white solid.

Data Presentation

Table 1: Reagent Specifications for a 5.0 kg Batch of 3-Fluoroaniline

ReagentMolecular Weight ( g/mol )Moles (mol)Molar RatioQuantity
3-Fluoroaniline111.1245.01.05.0 kg
Diethyl ethoxymethylenemalonate216.2349.51.110.7 kg
Diphenyl ether170.21-Solvent45 L
Ethanol46.07-Recrystallization SolventAs required
Petroleum Ether--Washing Solvent20 L

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterStep 1: CondensationStep 2: CyclizationPurification
Temperature 110-120°C250-260°CReflux, then 0-5°C
Duration 2-3 hours3-5 hoursVariable
Expected Yield (Crude) >95% (Intermediate)80-85%-
Expected Yield (Pure) -->90% from crude
Purity (HPLC) ->95%>99%

Process Safety and Scale-Up Considerations

The large-scale synthesis of this compound involves hazardous materials and high temperatures, necessitating stringent safety protocols.

  • Hazard Analysis:

    • 3-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[6][7]

    • Diethyl ethoxymethylenemalonate: Causes severe skin burns and eye damage. May cause respiratory irritation.[8]

    • Diphenyl ether: Can cause skin and eye irritation. High-temperature operations require careful handling to avoid burns.

  • Personal Protective Equipment (PPE):

    • Full protective suit, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield.

    • For handling large quantities, a powered air-purifying respirator (PAPR) is recommended.

  • Engineering Controls:

    • All operations should be conducted in a well-ventilated area, preferably within a walk-in fume hood or a designated containment area.

    • The reactor system should be equipped with pressure relief valves and an emergency cooling system.

  • Thermal Management:

    • The high temperature of the cyclization step is a critical safety concern. The use of a thermal fluid in the reactor jacket is essential for precise temperature control.

    • A gradual and controlled heating and cooling ramp is crucial to prevent thermal shock to the equipment and uncontrolled reactions.

  • Waste Management:

    • All waste, including residual solvents and reaction byproducts, should be collected and disposed of in accordance with local environmental regulations.

Conclusion

The Gould-Jacobs reaction provides an effective and scalable pathway for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. By implementing the detailed protocols and adhering to the safety guidelines outlined in this application note, researchers and production chemists can confidently and safely produce this vital pharmaceutical intermediate on a large scale. Careful monitoring of reaction parameters and adherence to good manufacturing practices are paramount for ensuring high yield and purity of the final product.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. (URL not directly available in search results)
  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. BenchChem.

  • El-Ashry, E. S. H., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 27(3), 891.

  • Wikipedia. (n.d.). Gould–Jacobs reaction.

  • Mansilla, D. S., Asís, S. E., & Muscia, G. C. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20648-20658.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoroaniline.

  • Biotage. (n.d.). AN056: Gould-Jacobs Quinoline-forming Reaction.

  • Google Patents. (1981). US4292317A - 1,4-Dihydro-quinoline-3-carboxylic acid derivatives, process for their preparation and compositions containing them.

  • Molbase. (n.d.). Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

  • ChemicalBook. (n.d.). Ethyl4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate synthesis.

  • Google Patents. (1989). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.

  • ResearchGate. (2018). (PDF) Design, Synthesis and Docking Studies of Some Novel Fluoroquinolone Compounds with Antibacterial Activity.

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics.

  • Molbase. (n.d.). Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.

  • ECHEMI. (n.d.). 3-Fluoroaniline SDS, 372-19-0 Safety Data Sheets.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • IOSR Journal of Pharmacy and Biological Sciences. (2017). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.

  • Google Patents. (2015). CN104774178A - Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: Diethyl ethoxymethylenemalonate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of this and related fluoroquinolone cores. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and product purity.

The primary route for synthesizing this target molecule is the Gould-Jacobs reaction, a robust method for forming the 4-quinolone scaffold.[1][2] This process involves two key steps: the condensation of an aniline with an alkoxymethylenemalonate, followed by a high-temperature thermal cyclization.[3] While effective, this synthesis is not without its challenges, particularly when using substituted anilines such as 3-fluoroaniline.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Problem 1: Low Yield in the Cyclization Step

Q: I have successfully synthesized the intermediate, ethyl 3-((3-fluorophenyl)amino)acrylate, but the subsequent thermal cyclization is giving a very low yield of the desired product. What could be the issue?

A: This is a common bottleneck in the Gould-Jacobs synthesis. The high temperatures required for the intramolecular cyclization can lead to product degradation and the formation of side products.[3]

Potential Causes and Solutions:

  • Insufficient Temperature: The thermal cyclization typically requires temperatures upwards of 250 °C.[3] Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) is reaching and maintaining the target temperature.

  • Reaction Time: Prolonged heating at high temperatures can lead to decomposition. It's a delicate balance; the reaction needs to be heated long enough for cyclization to occur but not so long that the product degrades. Close monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial.[4]

  • Alternative Cyclization Conditions: Consider using a milder and often more efficient method for cyclization. The use of Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote the cyclization at significantly lower temperatures (around 100-140 °C), leading to higher yields and fewer side products.[5][6][7]

Experimental Protocol: Cyclization using Eaton's Reagent

  • To the crude or purified ethyl 3-((3-fluorophenyl)amino)acrylate intermediate, add Eaton's reagent (typically 5-10 equivalents by weight).

  • Heat the mixture to 100-140 °C and monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto ice-water.

  • Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is ~7.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry thoroughly.

Problem 2: Formation of Regioisomers

Q: My final product is a mixture of the desired 7-fluoro isomer and the undesired 5-fluoro isomer. How can I improve the regioselectivity of the cyclization?

A: The cyclization of 3-substituted anilines in the Gould-Jacobs reaction can indeed lead to a mixture of regioisomers. The cyclization can occur at either of the two ortho positions to the amino group.[8] In the case of 3-fluoroaniline, this can result in the formation of both the 7-fluoro and the 5-fluoro quinolone.

Controlling Factors and Solutions:

  • Steric and Electronic Effects: The regioselectivity is governed by a combination of steric hindrance and the electronic nature of the substituent. While the fluorine atom is small, its electron-withdrawing nature can influence the nucleophilicity of the ortho carbons.

  • Cyclization Method: The choice of cyclization method can significantly impact the regioselectivity. While high-temperature thermal cyclization can be less selective, acid-catalyzed cyclization using reagents like Eaton's reagent or polyphosphoric acid (PPA) can favor the formation of one isomer over the other. It is hypothesized that the protonation of the intermediate influences the electronic distribution and can direct the cyclization.

  • Purification: If a mixture of isomers is obtained, careful purification by column chromatography or fractional crystallization may be necessary to isolate the desired 7-fluoro isomer.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the initial condensation of 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM)?

A1: The condensation step is generally straightforward. Mixing 3-fluoroaniline and a slight excess of DEEM (1.1-1.2 equivalents) and heating at 100-120 °C for 1-2 hours is typically sufficient. The reaction can often be performed neat (without a solvent). The progress can be monitored by the evolution of ethanol.[9]

Q2: How can I effectively monitor the progress of both the condensation and cyclization steps?

A2: Thin Layer Chromatography (TLC) is the most effective method for monitoring these reactions.[10][11][12][13][14]

  • TLC System: A good starting point for a solvent system is a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate in hexane).

  • Spotting: On a single TLC plate, spot the starting material (aniline in the first step, the intermediate in the second), the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane).[12][13]

  • Visualization: The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

Q3: What is the best way to purify the final product, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

A3: The crude product obtained after filtration can be purified by recrystallization.

  • Recrystallization Solvents: Common solvents for recrystallizing quinolone derivatives include ethanol, methanol, dimethylformamide (DMF), and mixtures such as ethyl acetate/hexane.[15][16][17][18] The choice of solvent will depend on the impurities present. It is advisable to test a few different solvents on a small scale to find the optimal one for your specific product.

Q4: What are the expected 1H NMR chemical shifts for the final product?

A4: While the exact chemical shifts can vary slightly depending on the solvent used, you can expect the following characteristic peaks for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in DMSO-d6:

ProtonChemical Shift (ppm)Multiplicity
CH3 (ethyl ester)~1.3triplet
CH2 (ethyl ester)~4.2quartet
H-5~8.1doublet of doublets
H-6~7.5doublet of doublets
H-8~7.8doublet of doublets
H-2~8.5singlet
NH~12.0broad singlet

Note: These are approximate values and should be confirmed by your own analysis.

Experimental Workflow Diagrams

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aniline 3-Fluoroaniline Intermediate Ethyl 3-((3-fluorophenyl)amino)acrylate Aniline->Intermediate 100-120°C, 1-2h DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Intermediate->Product High Temp (>250°C) or Eaton's Reagent (100-140°C) Troubleshooting_Yield Start Low Yield in Cyclization Cause1 Insufficient Temperature? Start->Cause1 Cause2 Product Degradation? Start->Cause2 Cause3 Inefficient Method? Start->Cause3 Solution1 Ensure heating medium reaches >250°C Cause1->Solution1 Solution2 Optimize reaction time with TLC monitoring Cause2->Solution2 Solution3 Use Eaton's Reagent at lower temperature Cause3->Solution3

Caption: Troubleshooting logic for low cyclization yield.

References

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Gould-Jacobs Reaction - Name Reactions in Organic Synthesis. [Link]

  • A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed. [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Gould-Jacobs Reaction - Merck Index. [Link]

  • Synergistic pharmaceutical cocrystals - Google P
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • Monitoring Reactions by TLC - Washington State University. [Link]

  • Synthesis of 3‐substituted 4‐quinolones using Eaton's reagent. - ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - Molecules. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • How To: Monitor by TLC - Department of Chemistry : University of Rochester. [Link]

  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. [Link]

  • Synthesis of the antimalarial chloroquine (9) via the Gould-Jacobs... - ResearchGate. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. [Link]

  • 2.3B: Uses of TLC - Chemistry LibreTexts. [Link]

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. [Link]

  • Supporting Information - The Royal Society of Chemistry. [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. [Link]

  • Optimization of the reaction conditions for ethyl trifluoropyruvate 1, acetone 2a, and aminoethanol 3a. - ResearchGate. [Link]

  • 4 - RSC Medicinal Chemistry. [Link]

  • Recrystallization Solvent Pair - YouTube. [Link]

  • Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids | Crystal Growth & Design - ACS Publications. [Link]

  • Use of TLC to monitor the progress of an enzymatic synthesis... - ResearchGate. [Link]

  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. - ResearchGate. [Link]

  • GOULD JACOBS QUINOLINE FORMING REACTION:SP1.QXD - Biotage. [Link]

  • 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google P
  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies - PubMed. [Link]

  • CAS No : 2489671-14-7 | Product Name : Ethyl 1-cyclopropyl-7-fluoro-6,8-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | Pharmaffiliates. [Link]

  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles - Beilstein Journals. [Link]

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784. [Link]

  • Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. [Link]

  • PDF | Chemistry | Chemical Substances - Scribd. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization in Quinolone Synthesis

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of the pivotal cyclization step in formi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolone synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of the pivotal cyclization step in forming the quinolone scaffold. The quinolone core is a cornerstone of numerous therapeutic agents, and achieving efficient, high-yield cyclization is critical for success.[1][2][3]

This resource moves beyond simple protocols to explain the causality behind common experimental failures and provide validated troubleshooting strategies. We will address the most frequent challenges encountered during classic synthetic routes like the Gould-Jacobs and Conrad-Limpach-Knorr syntheses, as well as general thermal and acid-catalyzed methods.

General Troubleshooting Workflow

Before diving into specific issues, it's crucial to have a systematic approach to troubleshooting. An unexpected outcome should trigger a logical diagnostic process, not random adjustments. The workflow below outlines a recommended course of action when a cyclization reaction fails to meet expectations.

Troubleshooting_Workflow cluster_Issues Common Issues cluster_Solutions Consult Specific FAQ Start Problem Encountered (e.g., Low Yield, Side Products) Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze Identify Identify Primary Issue Analyze->Identify LowYield Low Yield / No Reaction Identify->LowYield Incomplete Conversion Isomers Isomer Formation Identify->Isomers Multiple Products Decomposition Decomposition / Tarring Identify->Decomposition Dark Coloration, Complex Mixture FAQ1 FAQ 1: Low Yield & Stalled Reactions LowYield->FAQ1 FAQ2 FAQ 2: Regioselectivity & Isomers Isomers->FAQ2 FAQ3 FAQ 3: Decomposition & Side Products Decomposition->FAQ3

Caption: General workflow for troubleshooting quinolone cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common and frustrating issues encountered during the quinolone ring-closing step.

FAQ 1: My cyclization reaction has a very low yield or is not proceeding to completion. What are the common causes and solutions?

A stalled or low-yielding cyclization is the most frequent challenge. The root cause is often an insufficient driving force—either thermal or chemical—to overcome the reaction's activation energy.[4]

Cause A: Insufficient Temperature (Thermal Cyclizations)

The Gould-Jacobs reaction and the thermal cyclization step of the Conrad-Limpach synthesis are classic examples of reactions requiring significant thermal energy.[4][5][6] The key step is a 6-electron electrocyclization, which has a high activation barrier.[4][6] If the reaction temperature is too low, the reaction will proceed slowly or not at all.

Solution: Employ a higher-boiling point solvent. While traditional methods used diphenyl ether, modern syntheses often rely on Dowtherm A, a eutectic mixture of diphenyl oxide and biphenyl, which allows for stable reflux at temperatures up to 257 °C.[7][8] This provides the necessary energy to drive the cyclization to completion.[4][7]

SolventBoiling Point (°C)Notes
Diphenyl Ether258 °CClassic choice, effective but can be difficult to remove.[7]
Dowtherm A 257 °C Industry standard; excellent thermal stability. [7][8][9]
Mineral Oil>300 °CHigh boiling point, but can be very difficult to remove from the product.[7][10]

Protocol 1: General Procedure for Thermal Cyclization in Dowtherm A

  • To a pre-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the anilidomethylenemalonate intermediate (1.0 eq).

  • Add Dowtherm A (approx. 3-5 mL per gram of substrate) to the flask.

  • Begin vigorous stirring and heat the mixture to reflux (approx. 250-257 °C).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 15-60 minutes.

  • Allow the mixture to cool to below 100 °C. Add a nonpolar solvent like petroleum ether or hexane to precipitate the crude product.[9]

  • Collect the solid by filtration, wash thoroughly with the same nonpolar solvent to remove the Dowtherm A, and dry under vacuum.

Cause B: Ineffective or Weak Acid Catalysis

For acid-catalyzed cyclizations, the choice and concentration of the acid are paramount. The acid protonates a carbonyl group, making it a more potent electrophile for the intramolecular Friedel-Crafts-type reaction.[11][12] If the acid is too weak or viscous, the reaction may be inefficient.

Solution: Consider using Eaton's reagent (a 1:10 w/w mixture of P₂O₅ in methanesulfonic acid). It has proven to be a highly effective catalyst for quinolone synthesis, often providing high yields under milder conditions (<90 °C) than traditional thermal methods or polyphosphoric acid (PPA).[11][12][13][14] Its lower viscosity compared to PPA also simplifies handling, especially on a larger scale.[11]

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA)100-140 °CEffective dehydrating agent.Highly viscous, difficult to stir and handle.[11]
Sulfuric Acid (H₂SO₄)VariesStrong acid, readily available.Can cause charring and side reactions if not controlled.[15]
Eaton's Reagent 60-90 °C High yields, mild conditions, easy to handle. [11][13][14]Must be freshly prepared or properly stored.
FAQ 2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

Isomer formation is a classic problem in the Conrad-Limpach-Knorr synthesis, where an aniline is reacted with a β-ketoester. The reaction can yield either a 4-quinolone (Conrad-Limpach product) or a 2-quinolone (Knorr product), depending on which carbonyl group of the ketoester the aniline attacks first.[15][16][17][18]

Cause: Kinetic vs. Thermodynamic Control

The regioselectivity is dictated by a competition between kinetic and thermodynamic reaction pathways.[16]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is typically under kinetic control. The aniline's amino group preferentially attacks the more electrophilic ketone carbonyl, leading to a β-aminoacrylate intermediate, which cyclizes to the 4-quinolone .[16][17] This reaction is often reversible.[16]

  • Thermodynamic Control (High Temperature): At higher temperatures (e.g., >100 °C), the reaction favors the thermodynamically more stable product. The aniline attacks the ester carbonyl to form a more stable β-ketoanilide intermediate. This intermediate then cyclizes to form the 2-quinolone .[15][16] This pathway is generally irreversible.[16]

Kinetic_vs_Thermodynamic cluster_Kinetic Kinetic Pathway cluster_Thermo Thermodynamic Pathway Reactants Aniline + β-Ketoester K_Intermediate β-Aminoacrylate (Less Stable Intermediate) Reactants->K_Intermediate Fast, Reversible Attack at Ketone T_Intermediate β-Ketoanilide (More Stable Intermediate) Reactants->T_Intermediate Slow, Irreversible Attack at Ester K_Product 4-Quinolone (Kinetic Product) K_Intermediate->K_Product Cyclization K_Conditions Low Temp (e.g., RT) K_Intermediate->K_Conditions T_Product 2-Quinolone (Thermodynamic Product) T_Intermediate->T_Product Cyclization T_Conditions High Temp (e.g., >100 °C) T_Intermediate->T_Conditions

Caption: Control of regioselectivity in the Conrad-Limpach-Knorr synthesis.

Solution: Carefully control the initial condensation temperature.

  • For the 4-quinolone: Run the initial condensation of the aniline and β-ketoester at or below room temperature, often with mild acid catalysis, to favor the kinetic product. Isolate the β-aminoacrylate intermediate before proceeding to the high-temperature thermal cyclization step.

  • For the 2-quinolone: Run the condensation at a higher temperature (e.g., 100-140 °C) to favor the formation of the thermodynamic β-ketoanilide intermediate, which can then be cyclized.[15][16]

FAQ 3: My reaction is producing a significant amount of dark, tarry side products. What is causing this decomposition?

The formation of dark, insoluble polymers or "tar" is a sign of product or reactant decomposition. This is common in high-temperature reactions or those involving sensitive aromatic amines.[19][20]

Cause A: Excessive Temperature or Reaction Time

Many quinolone cyclizations require heat, but excessive thermal stress can lead to undesired polymerization and decomposition pathways.[19][20] Every reaction has an optimal balance of temperature and time to maximize product formation while minimizing degradation.

Solution:

  • Optimize Reaction Time: Monitor the reaction closely using TLC or LC-MS. Once the starting material is consumed and the product concentration is maximized, cool the reaction promptly. Do not heat the reaction unnecessarily for extended periods.

  • Use Microwave Synthesis: Microwave-assisted synthesis can be an excellent alternative. It allows for rapid heating to high temperatures, significantly reducing overall reaction times from hours to minutes and often leading to cleaner reactions and higher yields.[4][21][22]

Cause B: Oxidative Side Reactions

Aniline derivatives and the enamine intermediates formed during the reaction can be susceptible to oxidation, especially at high temperatures. This can lead to the formation of colored, polymeric impurities.

Solution:

  • Inert Atmosphere: Ensure the reaction is performed under an inert atmosphere. Before heating, thoroughly purge the reaction vessel with dry nitrogen or argon to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Purity: Use freshly distilled anilines and high-purity reagents. Impurities in the starting materials can sometimes initiate or catalyze decomposition pathways.

References

  • Zewge, D., et al. (2007). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. The Journal of Organic Chemistry, 72(11), 4276–4279. [Link]

  • ResearchGate (n.d.). A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. ResearchGate Publication.[Link]

  • Wikipedia (n.d.). Conrad–Limpach synthesis. Wikipedia, The Free Encyclopedia.[Link]

  • Zewge, D., et al. (2007). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. PubMed.[Link]

  • Wolska, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 29(1), 163. [Link]

  • Ahangar, A., et al. (2018). Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. Catalysis Letters, 148(10), 3072-3079. [Link]

  • Wolska, J., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central.[Link]

  • Roy, K., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 999. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of quinolines. organic-chemistry.org.[Link]

  • Ahmed, M.S., et al. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios.[Link]

  • Chemistry Lover (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.[Link]

  • Química Orgánica (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. quimicaorganica.org.[Link]

  • Al-Trawneh, S.A., et al. (2019). Quinolone antibiotics. MedChemComm, 10(9), 1515-1528. [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 4-quinolones. organic-chemistry.org.[Link]

  • Organic Chemistry Portal (n.d.). Synthesis of 2-quinolones. organic-chemistry.org.[Link]

  • Al-Hussain, S.A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules, 28(18), 6692. [Link]

  • Ferretti, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5462. [Link]

  • Biotage (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056.[Link]

  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. Comprehensive Organic Name Reactions and Reagents.[Link]

  • Reddit (2024, November 20). What are some common causes of low reaction yields? r/Chempros.[Link]

  • Singh, M. (2009). Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.[Link]

  • Química Orgánica (n.d.). Synthèse de la quinoléine : Conrad-Limpach-Knorr. quimicaorganica.org.[Link]

  • RSC Publishing (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.[Link]

  • ResearchGate (n.d.). High boiling point solvents. ResearchGate.[Link]

  • Wikipedia (n.d.). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.[Link]

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Thermic Fluids Pvt Ltd. (n.d.). Dowtherm - Synthetic Organic Fluids. thermicfluids.com.[Link]

  • Domańska, U., et al. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data.[Link]

  • de Lera, A. R., et al. (2007). Thermal C2-C6 cyclization of enyne-allenes. Experimental evidence for a stepwise mechanism and for an unusual thermal silyl shift. The Journal of Organic Chemistry, 72(6), 2166–2173. [Link]

  • ResearchGate (n.d.). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. ResearchGate Publication.[Link]

  • Schmittel, M., et al. (2012). The thermal C2–C6 (Schmittel)/ene cyclization of enyne–allenes – crossing the boundary between classical and nonstatistical kinetics. Journal of Physical Organic Chemistry, 25(3), 206-213. [Link]

  • Tech 2 Tech (2024, August 15). Choosing A Solvent With the Right Boiling Point [Video]. YouTube.[Link]

  • Pappa, C., et al. (2000). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 817-825. [Link]

  • Cristofori, A., et al. (2022). Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide. The Journal of Physical Chemistry B, 126(16), 3123–3132. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Welcome to the technical support center for the purification of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are synthesizing this important fluoroquinolone intermediate. We will address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to help you achieve high purity in your final product.

Frequently Asked Questions (FAQs)

Q1: I've just completed the synthesis, likely via a Gould-Jacobs reaction. What are the typical impurities I should expect in my crude product?

A1: Understanding the potential impurities is the first step toward effective purification. The Gould-Jacobs reaction, a common route for this synthesis, involves the condensation of an aniline with an ethoxymethylenemalonate ester followed by high-temperature cyclization.[1][2][3] This process can lead to several predictable impurities:

  • Unreacted Starting Materials: Residual 3-fluoroaniline and diethyl ethoxymethylenemalonate (EMME) may be present, especially if the initial condensation was incomplete.

  • Acyclic Intermediate: The key intermediate, diethyl 2-((3-fluorophenylamino)methylene)malonate, can persist if the thermal cyclization step did not go to completion. High temperatures are crucial for this intramolecular condensation.[4][5]

  • Isomeric Impurity (5-Fluoro Isomer): The cyclization of 3-fluoroaniline can theoretically produce two regioisomers: the desired 7-fluoro product and the 5-fluoro isomer. While the 7-fluoro isomer is typically the major product, the presence of the 5-fluoro isomer is a common purity challenge.

  • Hydrolysis Product: The target ester is susceptible to hydrolysis, forming 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This is exacerbated by the presence of moisture under acidic or basic conditions during workup.[6]

  • Decarboxylation Product: If the carboxylic acid impurity is formed, it can subsequently lose CO2 upon heating to yield 7-fluoro-1,4-dihydroquinolin-4-one.[7][8][9]

  • Polymeric Byproducts: High-temperature thermal cyclizations are often accompanied by the formation of dark, tarry, high-molecular-weight substances.[4]

The following diagram illustrates the formation pathways for these common impurities.

G cluster_reactants Starting Materials cluster_main_path Main Synthetic Pathway cluster_impurities Impurity Formation 3-Fluoroaniline 3-Fluoroaniline Intermediate Acyclic Intermediate (Diethyl 2-((3-fluorophenylamino)methylene)malonate) 3-Fluoroaniline->Intermediate Condensation Impurity_SM Unreacted Starting Materials 3-Fluoroaniline->Impurity_SM EMME Diethyl Ethoxymethylenemalonate EMME->Intermediate EMME->Impurity_SM Product Desired Product (Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) Intermediate->Product Thermal Cyclization (Major Pathway) Impurity_Int Unreacted Intermediate Intermediate->Impurity_Int Impurity_Iso 5-Fluoro Isomer Intermediate->Impurity_Iso Thermal Cyclization (Minor Pathway) Impurity_Tar Polymeric Tars Intermediate->Impurity_Tar High Temp Side Reactions Impurity_Hyd Hydrolysis Product (Carboxylic Acid) Product->Impurity_Hyd H2O (Acid/Base) Impurity_Dec Decarboxylation Product Impurity_Hyd->Impurity_Dec Heat, -CO2

Caption: Impurity formation pathways in the synthesis of the target compound.

Q2: My crude product is a dark, sticky solid. What's the best initial cleanup strategy?

A2: A dark and non-crystalline crude product often indicates the presence of polymeric tars and residual high-boiling solvents (e.g., Dowtherm A, diphenyl ether) used in the cyclization step.[4] Attempting direct recrystallization is often futile as these impurities can inhibit crystal formation.

A highly effective first step is trituration or a slurry wash .

Causality: The principle is to find a solvent in which your desired product has very low solubility, while the impurities (especially the amorphous, less-polar tars) are more soluble. This allows you to wash away the impurities, leaving a more refined, solid product that is amenable to recrystallization.

Recommended Protocol:

  • Place the crude material in a flask.

  • Add a solvent such as diethyl ether , ethyl acetate , or acetonitrile .[5][8] Start with a small volume.

  • Using a spatula or glass rod, break up the solid material and stir the resulting slurry vigorously for 15-30 minutes at room temperature.

  • Filter the solid using a Büchner funnel, wash the collected solid with a small amount of the cold trituration solvent, and dry it under vacuum.

  • You should now have a free-flowing powder, which is a much better starting point for subsequent purification.

Troubleshooting Purification Protocols

This section provides solutions to specific problems you may encounter during the purification process. First, use the following workflow to decide on the best purification strategy.

G Start Crude Product CheckAppearance Is it a dark, sticky solid? Start->CheckAppearance Triturate Perform Trituration / Slurry Wash (e.g., with Ethyl Acetate) CheckAppearance->Triturate Yes AssessPurity Assess Purity by TLC/HPLC (Is purity >90%?) CheckAppearance->AssessPurity No Triturate->AssessPurity Recrystallize Recrystallization (Primary Method) AssessPurity->Recrystallize Yes Column Column Chromatography (For difficult separations) AssessPurity->Column No (Complex mixture or isomers present) CheckPurityFinal Assess Final Purity (Is purity >99.5%?) Recrystallize->CheckPurityFinal CheckPurityFinal->Column No Done Pure Product CheckPurityFinal->Done Yes Done2 Pure Product Column->Done2

Sources

Optimization

Gould-Jacobs Reaction Optimization: A Technical Support Guide

Welcome to the technical support center for the optimization of the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this power...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer practical, field-proven insights to enhance your experimental success.

Introduction to the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a versatile pathway for the synthesis of quinolines, particularly 4-hydroxyquinoline derivatives.[1][2][3] The reaction sequence initiates with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline core.[4] Subsequent hydrolysis and decarboxylation can then yield the 4-quinolinone structure.[1][2] This methodology is pivotal in medicinal chemistry, as the quinoline scaffold is a key component in numerous therapeutic agents, including antibacterial and antimalarial drugs.[4]

The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1][2] While robust, the classical Gould-Jacobs protocol often requires harsh conditions, including high temperatures and long reaction times. Modern adaptations, such as microwave-assisted synthesis, have significantly improved efficiency, offering shorter reaction times and higher yields.[4][5]

Reaction Mechanism Overview

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

  • Condensation: The reaction begins with a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule to form a stable anilidomethylenemalonate intermediate.[1][2][6]

  • Thermal Cyclization: This is a critical and often challenging step, requiring significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[4] This intramolecular reaction forms the quinoline ring system.

  • Saponification and Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline can then be subjected to saponification to form the corresponding carboxylic acid, followed by decarboxylation, usually by heating, to yield the final 4-hydroxyquinoline product.[1][2]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing the Gould-Jacobs reaction.

Q1: What are the typical starting materials for a Gould-Jacobs reaction?

The Gould-Jacobs reaction typically involves the reaction of an aniline or an aniline derivative with a malonic acid derivative, most commonly an alkoxymethylenemalonate ester like diethyl ethoxymethylenemalonate (DEEM).[1][2][3] The reaction is particularly effective for anilines that have electron-donating groups at the meta-position.[1][2]

Q2: What is the key challenge in the Gould-Jacobs reaction?

The most significant challenge is typically the high temperature required for the intramolecular cyclization step.[4][7] This thermal cyclization often necessitates temperatures above 250°C, which can lead to product degradation or the formation of undesirable side products if not carefully controlled.[8]

Q3: How can I improve the efficiency of the cyclization step?

Modern techniques have shown significant promise in improving the efficiency of the cyclization. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[4][5][9] Additionally, the use of high-boiling point, inert solvents can help achieve the necessary temperatures for cyclization in a more controlled manner.[4][10]

Q4: What are some common side reactions to be aware of?

A primary concern is the degradation of the product at the high temperatures required for cyclization.[7] Additionally, with asymmetrically substituted anilines, poor regioselectivity can be an issue, leading to a mixture of products due to cyclization occurring at two different ortho positions.[8] The regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline ring.[8]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the Gould-Jacobs reaction.

Problem 1: Low or No Product Yield

A low or non-existent yield of the desired quinoline product is a frequent frustration. The underlying cause often lies in the reaction conditions, particularly the temperature and duration of the cyclization step.

Causality and Solutions:
  • Insufficient Temperature: The intramolecular cyclization has a high activation energy and requires significant thermal input.[4][7] If the temperature is too low, the reaction will not proceed to completion.

    • Solution: Carefully increase the reaction temperature, monitoring for product formation using techniques like TLC or LC-MS. For conventional heating, consider using a high-boiling point solvent such as diphenyl ether or Dowtherm A to achieve and maintain the required temperature.[8][10]

  • Product Degradation: Conversely, excessively high temperatures or prolonged reaction times can lead to the decomposition of the desired product.[4][7]

    • Solution: A thorough time-temperature study is crucial to find the optimal balance.[7] As demonstrated in microwave-assisted synthesis, a higher temperature for a shorter duration can often provide a better yield than a lower temperature for a longer period.[4][7]

  • Incomplete Initial Condensation: The formation of the anilidomethylenemalonate intermediate is a prerequisite for cyclization. If this step is incomplete, the overall yield will be diminished.

    • Solution: Ensure the initial condensation reaction between the aniline and the malonate derivative goes to completion. This can typically be achieved at a lower temperature (100-130 °C) before proceeding to the high-temperature cyclization.[4] Monitor this step by TLC to confirm the disappearance of the starting materials.

Data-Driven Optimization: The Impact of Temperature and Time

The following table, based on data from microwave-assisted Gould-Jacobs synthesis, illustrates the critical relationship between temperature, time, and product yield.

EntryTemperature (°C)Time (min)Yield (%)Analysis
125020LowInsufficient temperature for efficient cyclization.[4]
23002037Higher temperature improves yield, but prolonged time may cause some degradation.[4][7]
325060LowIncreased time at insufficient temperature does not significantly improve the yield.[7]
43006028Prolonged heating at high temperature leads to significant product degradation.[4][7]
5300547Optimal conditions found: high temperature for a short duration maximizes yield.[4][7]
Problem 2: Poor Regioselectivity

When using anilines with substituents at the meta-position, the cyclization can occur at either of the two available ortho-positions, leading to a mixture of isomeric products.

Causality and Solutions:
  • Steric and Electronic Effects: The regioselectivity of the cyclization is governed by a combination of steric hindrance and the electronic nature of the substituents on the aniline ring.[8]

    • Solution: While difficult to control completely, understanding the directing effects of your substituents is key. Electron-donating groups can influence the nucleophilicity of the aromatic ring, while bulky groups may sterically hinder cyclization at the adjacent ortho-position. In some cases, separation of the resulting isomers by chromatography may be necessary. For certain substrates, alternative quinoline synthesis methods that offer better regiocontrol, such as the Friedländer or Combes syntheses, might be considered.[11]

Problem 3: Reaction Stalls or is Sluggish

Sometimes, the reaction may start but then fail to proceed to completion, or the reaction rate is impractically slow.

Causality and Solutions:
  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly in the initial condensation step.

    • Solution: For less reactive anilines, consider using a catalyst for the initial condensation. While the Gould-Jacobs reaction is typically performed without a catalyst, for challenging substrates, a mild acid catalyst might facilitate the formation of the intermediate. Alternatively, microwave irradiation has been shown to accelerate this step as well.[5]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: For the high-temperature cyclization, a solvent that is inert and has a high boiling point is crucial. Solvents like diphenyl ether, Dowtherm A, or even paraffin oil are commonly used.[10][12] In some cases, running the reaction neat (without a solvent) can be effective, particularly with microwave heating where the excess malonate ester can act as a solvent.[4]

Experimental Protocols

Classical Thermal Protocol

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

  • Cyclization: Add a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to the reaction mixture.

  • Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.

  • Work-up: Cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration. Wash the solid with a low-boiling solvent like petroleum ether to remove the high-boiling solvent.[11]

Modern Microwave-Assisted Protocol

This protocol leverages the efficiency of microwave heating for rapid and high-yield synthesis.

  • Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess DEEM can serve as both a reagent and a solvent.[4][7]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes), as determined by preliminary experiments.[4][7]

  • Isolation: After the reaction is complete, cool the vial to room temperature. The product should precipitate.

  • Collect the solid by filtration and wash with a cold solvent such as acetonitrile.[7]

Visualizing the Process

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification & Decarboxylation (Optional) Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized_Product 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Product High Heat (e.g., >250°C) Final_Product 4-Hydroxyquinoline Cyclized_Product->Final_Product 1. NaOH 2. Heat, -CO2 Troubleshooting_Workflow Start Low Product Yield Check_Temp Was reaction temp > 250°C? Start->Check_Temp Check_Time Was reaction time optimized? Check_Temp->Check_Time Yes Increase_Temp Increase temperature. Use high-boiling solvent or microwave. Check_Temp->Increase_Temp No Optimize_Time Perform time-course study. High temp, short time is often best. Check_Time->Optimize_Time No Degradation Product degradation likely. Reduce temperature or time. Check_Time->Degradation Yes Check_Intermediate Did the intermediate form? Optimize_Condensation Optimize initial condensation step (100-130°C, monitor by TLC). Check_Intermediate->Optimize_Condensation No Increase_Temp->Check_Intermediate Optimize_Time->Check_Intermediate Degradation->Check_Intermediate

Caption: A logical workflow for troubleshooting low yields.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development. [4]The detailed protocols and troubleshooting guidance presented here provide a comprehensive resource for researchers and scientists working in synthetic and medicinal chemistry.

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Wikipedia. Gould-Jacobs-Reaktion. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

  • Biotage. Gould Jacobs Quinoline forming reaction. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

  • ResearchGate. A solvent-free Jacobs–Gould reaction. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • University of Rochester. Tips & Tricks: Heating and Cooling. [Link]

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Troubleshooting

Technical Support Center: Alternative Catalysts for Quinolone Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals exploring alternative catalysts for quinolone synthesis. As the field moves towards more sustainable, cost-effective...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals exploring alternative catalysts for quinolone synthesis. As the field moves towards more sustainable, cost-effective, and efficient synthetic routes, catalysts based on earth-abundant metals like copper and iron, as well as organocatalytic and photoredox systems, have become critical areas of investigation.[1][2][3][4][5] This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selection and implementation of alternative catalytic systems for quinolone synthesis.

Q1: Why should I consider switching from traditional palladium or high-temperature condensation methods (like Gould-Jacobs) to alternative catalysts?

A: While traditional methods are robust, they often suffer from drawbacks such as the high cost and toxicity of palladium catalysts, or the harsh, energy-intensive conditions required for thermal cyclizations like the Gould-Jacobs or Combes syntheses.[6][7][8][9][10] Alternative catalysts offer several compelling advantages:

  • Cost-Effectiveness: Iron and copper are earth-abundant and significantly cheaper than precious metals.[1][2]

  • Sustainability ("Green Chemistry"): These methods often proceed under milder conditions, use less hazardous solvents, and can be designed to be atom-economical.[4][5]

  • Novel Reactivity: Photocatalysis and organocatalysis can provide access to unique quinolone scaffolds that are difficult to synthesize via traditional routes and can offer high enantioselectivity.[11][12][13][14]

Q2: What are the main classes of alternative catalysts I should be aware of for quinolone synthesis?

A: The landscape is diverse, but three major classes have shown significant promise:

  • Copper-Catalyzed Systems: Excellent for C-N coupling and domino reactions to build the quinoline core.[2][15][16] They are particularly useful in variations of the Friedländer and Ullmann-type reactions.[17][18]

  • Iron-Catalyzed Systems: Valued for their low toxicity and cost, iron catalysts are effective in dehydrogenative coupling and oxidative cyclization reactions.[1][19][20][21][22]

  • Metal-Free Systems (Organocatalysis & Photocatalysis): Organocatalysts, such as chiral phosphoric acids or N-heterocyclic carbenes (NHCs), can facilitate asymmetric syntheses.[11][12][23] Photoredox catalysis uses visible light to enable radical-based cyclizations under exceptionally mild conditions.[13][14][24][25][26]

Q3: My institution has limited resources. Which catalytic system offers the best balance of cost, accessibility, and effectiveness?

A: For general-purpose synthesis of a variety of substituted quinolones, copper-catalyzed systems often represent the best starting point. Simple copper salts (e.g., CuI, CuBr, CuCl₂) and readily available ligands (like 1,10-phenanthroline or simple diamines) are inexpensive and effective for many transformations.[2][18][27] Iron-based systems are also very cost-effective but may require more specialized pincer ligands or specific activators for optimal performance.[1]

Part 2: Troubleshooting Guide: From Failed Reactions to Low Yields

This section is structured to help you diagnose and solve specific experimental problems.

Issue 1: Low or No Product Yield

This is the most common issue. A systematic approach is required to identify the root cause.

G start Low / No Yield reagents 1. Verify Starting Materials (Purity, Stoichiometry) start->reagents atmosphere 2. Check Reaction Atmosphere (Inert Gas, Dry Solvents) reagents->atmosphere If reagents OK catalyst 3. Assess Catalyst System (Pre-catalyst Activation, Ligand Integrity, Catalyst Loading) atmosphere->catalyst If atmosphere OK conditions 4. Evaluate Reaction Conditions (Temperature, Time, Solvent, Base) catalyst->conditions If catalyst OK workup 5. Analyze Work-up & Purification (Product Solubility, Stability) conditions->workup If conditions OK success Problem Solved workup->success If analysis OK

Caption: A step-by-step decision tree for troubleshooting low-yield reactions.

Q: My copper-catalyzed C-N coupling/cyclization reaction is not working. I see only starting materials.

A: This often points to catalyst inhibition or deactivation.

  • Causality: Copper(I) is the active catalytic species in many C-N couplings. It is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen. Furthermore, protic impurities (water) can interfere with the base and catalyst activity.

  • Troubleshooting Steps:

    • Rigorous Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. Degas your solvent thoroughly via freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.

    • Dry Reagents and Solvents: Use freshly distilled/dried solvents. Dry reagents that may be hygroscopic (e.g., K₂CO₃, Cs₂CO₃) in an oven before use.

    • Ligand Integrity: The ligand is crucial for stabilizing the copper center and facilitating reductive elimination.[27][28][29] Verify the purity of your ligand. If using a complex ligand, consider that its synthesis may have left impurities. For simple ligands like 1,10-phenanthroline, ensure it is fully dissolved.

    • Base Selection: The choice of base is critical. An inappropriate base may not be strong enough to deprotonate the amine or may be sterically hindered. For Ullmann-type couplings, K₂CO₃, K₃PO₄, or Cs₂CO₃ are common choices.[4] The base's solubility can also be a factor; a partially soluble base provides a sustained, moderate concentration that can prevent side reactions.

Q: My iron-catalyzed dehydrogenative coupling is sluggish and gives low conversion.[1]

A: Iron catalysis can be sensitive to the electronic nature of the substrates and often requires precise conditions for catalyst activation.

  • Causality: Many iron catalysts are pre-catalysts that require an in situ activation step, often involving a base or an activating agent to generate the active low-valent iron species.[1] The reaction mechanism, which involves hydrogen evolution, can also establish an equilibrium that disfavors product formation if H₂ is not removed.

  • Troubleshooting Steps:

    • Pre-catalyst Activation: Ensure the pre-catalyst and base (e.g., t-BuOK) are stirred together at the reaction temperature for a short period before adding the other substrates. This allows for the formation of the active catalytic species.[1]

    • Temperature and Headspace: These reactions often require elevated temperatures (e.g., 120-135 °C) to facilitate dehydrogenation and drive off H₂ gas.[1] Ensure your sealed tube has adequate headspace to accommodate the evolved gas, but is not so large that reactant concentrations are too dilute.

    • Substrate Electronics: Electron-donating groups on the aniline component and electron-withdrawing groups on the alcohol/ketone component can sometimes slow down the initial condensation or dehydrogenation steps. If you suspect an electronic mismatch, a higher catalyst loading or a more forcing temperature may be necessary.

Issue 2: Poor Selectivity (Regioisomers or Side Products)

Q: My Friedländer annulation with an unsymmetrical ketone is giving me a mixture of regioisomers.

A: This is a classic challenge in quinolone synthesis.[6] Selectivity is governed by the relative rates of the two possible initial aldol condensations.[17]

  • Causality: The reaction proceeds via condensation between the aniline's amino group and one of the ketone's carbonyls, followed by cyclization involving the other ketone position. With an unsymmetrical ketone, two different enolates can form, leading to two different products.

  • Troubleshooting Steps:

    • Catalyst Choice: The catalyst can strongly influence regioselectivity. Brønsted acids (like p-TSA) may favor the thermodynamically more stable enolate, while certain Lewis acids (like In(OTf)₃) may offer different selectivity by coordinating to the carbonyls.[6][30] It is worth screening several acid catalysts.

    • Temperature Control: Lowering the reaction temperature often increases selectivity by favoring the pathway with the lower activation energy. The kinetic product may be favored at lower temperatures, while the thermodynamic product may dominate at higher temperatures.

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the different regioisomers.[31] Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).

Issue 3: Catalyst Deactivation or Instability (Especially in Heterogeneous Systems)

Q: I'm using a supported nanocatalyst for a quinolone synthesis, and its activity drops significantly upon recycling.

A: Catalyst deactivation in heterogeneous systems is a common pitfall and can stem from several sources.[32][33][34][35]

  • Causality:

    • Leaching: The active metal species may detach from the support and dissolve into the reaction medium.

    • Sintering: At high temperatures, nanoparticles can agglomerate, reducing the available catalytic surface area.[33]

    • Poisoning/Fouling: Reactants, products, or byproducts can irreversibly adsorb to the active sites, blocking them.[33]

  • Troubleshooting & Validation Steps:

    • Hot Filtration Test: To test for leaching, run the reaction for a short period (e.g., 20% conversion), then quickly filter the solid catalyst out while the solution is still hot. Continue to heat the filtrate. If the reaction continues to progress, it indicates that the active catalyst is homogeneous (leached). If it stops, the catalysis is truly heterogeneous.

    • Post-Reaction Characterization: Analyze the recovered catalyst using techniques like TEM (to check for sintering), ICP-MS (to quantify metal content and detect leaching), and XPS (to check for changes in the metal's oxidation state). This is a critical step often overlooked in academic labs.[36]

    • Modify Reaction Conditions: Lower the reaction temperature if possible to minimize sintering. Ensure high-purity starting materials to avoid introducing catalyst poisons.

Part 3: Comparative Data & Experimental Protocols
Table 1: Comparison of Alternative Catalytic Systems for Quinolone Synthesis
Catalyst SystemExample CatalystTypical Loading (mol%)Temp. (°C)SolventKey AdvantagesPotential IssuesReference
Copper-Catalyzed CuI / 1,10-phenanthroline1 - 1080 - 120Dioxane, TolueneVersatile, cost-effective, good functional group toleranceAir/moisture sensitive, ligand required[15],[2]
Iron-Catalyzed Fe(PNP)-pincer complex1 - 5120 - 140DioxaneEarth-abundant, low toxicity, atom-economicalHigher temperatures, specialized ligands may be needed[1]
Organocatalytic Chiral Phosphoric Acid10 - 2025 - 60Toluene, DCMMetal-free, enables asymmetry, mild conditionsHigher catalyst loading, substrate scope can be limited[12]
Photoredox Semiconductor (e.g., g-C₃N₄)N/A (heterogeneous)25 (Ambient)MeCN, DMSOExtremely mild (visible light), novel reactivityRequires photoreactor setup, quantum yield can be low[13],[24]
Protocol 1: Copper-Catalyzed Synthesis of a 2,4-Disubstituted Quinoline

This protocol is adapted from Friedländer-type reactions employing copper catalysts.[17][30][37][38][39][40]

Objective: Synthesize 2-methyl-4-phenylquinoline from 2-aminoacetophenone and phenylacetylene.

Workflow Diagram:

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction & Work-up cluster_2 Purification & Analysis a Add CuI, Ligand, and Base to Flask b Add Solvent & Degas a->b c Add 2-Aminoacetophenone & Phenylacetylene b->c d Heat to 110 °C (Monitor by TLC) c->d e Cool, Filter, Concentrate d->e f Column Chromatography (Hexane/EtOAc) e->f g Characterize Product (NMR, MS) f->g

Caption: General workflow for a copper-catalyzed quinolone synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 1 mol%), 1,10-phenanthroline (0.1 mmol, 2 mol%), and K₃PO₄ (10 mmol, 2.0 equiv.).

  • Inerting: Seal the tube, and evacuate and backfill with dry Argon three times.

  • Reagent Addition: Under a positive flow of Argon, add anhydrous dioxane (10 mL), 2-aminoacetophenone (5 mmol, 1.0 equiv.), and phenylacetylene (6 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the copper salts and base.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-methyl-4-phenylquinoline.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References
  • Organocatalytic one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. RSC Publishing.
  • Organocatalytic one-pot asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones. Europe PMC.
  • Semiheterogeneous Photoredox Catalysis: Synthesis of 3-Sulfonylquinolines via Radical Multicomponent Cascade Annul
  • Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry.
  • Iron-catalysed quinoline synthesis via acceptorless dehydrogenative coupling.
  • Quinones as Multifunctional Scaffolds for Oxidative, Reductive, and HAT Photoc
  • One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene. PubMed.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Copper Catalyzed Sustainable Synthesis Of Quinolines. International Journal of Scientific & Technology Research.
  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.
  • Iron‐Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho‐Nitrobenzyl Alcohols.
  • Semiheterogeneous Photoredox Catalysis: Synthesis of 3-Sulfonylquinolines via Radical Multicomponent Cascade Annul
  • Iron-Catalyzed Transfer Hydrogenation: Divergent Synthesis of Quinolines and Quinolones from ortho-Nitrobenzyl Alcohols.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis.
  • [Review Article] Green Strategies for the Synthesis of Quinolone Deriv
  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
  • [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives.
  • Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. PubMed Central.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Synthesis of 4-quinolones. Organic Chemistry Portal.
  • Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry.
  • Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
  • Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PubMed Central.
  • Diamine Ligands in Copper-C
  • Photoredox catalysis in reverse polarity synthesis, and proposed concept for quinoline functionalization.
  • Ligands for Copper-Catalyzed C-N Bond Forming Reactions with 1 Mol% CuBr as Catalyst.
  • Progress and pitfalls in designing heterogeneous catalysts with molecular precision. PubMed.
  • Challenges & Advantages of Heterogeneous C
  • New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
  • Common Pitfalls of Catalysis Manuscripts Submitted to Chemistry of Materials.
  • Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central.
  • Progress and pitfalls in designing heterogeneous catalysts with molecular precision. Semantic Scholar.
  • A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. BenchChem.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • Gould–Jacobs reaction. Wikipedia.
  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis.
  • Effects of solvent on the Friedländer synthesis of quinolines
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
  • Progress and pitfalls in designing heterogeneous catalysts with molecular precision.
  • New ligands enhance copper c
  • Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime.
  • Gould-Jacobs Reaction. Merck & Co..
  • A solvent-free Jacobs–Gould reaction.

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Optimization

Technical Support Center: Challenges in the Purification of Ethyl Quinolone Carboxylates

Welcome to the Technical Support Center for the purification of ethyl quinolone carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of ethyl quinolone carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of compounds. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of high-purity ethyl quinolone carboxylates.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of ethyl quinolone carboxylates, offering probable causes and actionable solutions based on established scientific principles.

Issue 1: Low Yield of Crystalline Product After Recrystallization

Probable Cause: The low yield of crystalline product can often be attributed to several factors, including the selection of an inappropriate solvent system, the compound "oiling out" instead of crystallizing, or the presence of impurities that inhibit crystal formation.[1]

Solution Pathway:

  • Solvent System Optimization:

    • Principle: The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

    • Protocol:

      • Begin by testing a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetonitrile, toluene, and mixtures thereof).[2][3]

      • Dissolve a small amount of the crude product in a minimal volume of the heated solvent.

      • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

      • If no crystals form, or if the yield is low, consider a co-solvent system. For instance, dissolve the compound in a good solvent (e.g., ethanol) and slowly add a poor solvent (e.g., water or hexane) until turbidity persists. Then, gently heat until the solution becomes clear and allow it to cool slowly.[1]

  • Addressing "Oiling Out":

    • Principle: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.[1]

    • Protocol:

      • Reduce the initial concentration: Use a larger volume of the recrystallization solvent.[1]

      • Slow the cooling process: Allow the flask to cool to room temperature undisturbed before transferring to an ice bath.[1]

      • Scratching and Seeding: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Alternatively, add a seed crystal of the pure compound.

  • Impurity Removal:

    • Principle: Some impurities can interfere with the crystal lattice formation.

    • Protocol:

      • If the crude product is highly impure, consider a pre-purification step such as a wash with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble.

      • For acidic or basic impurities, an acid-base extraction can be effective.

      • If recrystallization consistently fails, column chromatography is a reliable alternative for separating the target compound from impurities.[4]

Issue 2: Persistent Impurities Detected by HPLC or TLC

Probable Cause: The presence of persistent impurities after initial purification attempts often points to co-eluting compounds in chromatography or compounds with similar solubility profiles in recrystallization. Common impurities can include starting materials, side-products from the synthesis, or degradation products.

Solution Pathway:

  • Chromatographic Optimization:

    • Principle: Achieving separation relies on differential partitioning of compounds between the stationary and mobile phases.

    • Protocol for Column Chromatography:

      • Solvent Gradient: Employ a gradient elution instead of an isocratic one. Start with a less polar solvent system and gradually increase the polarity. This can help resolve compounds with close Rf values.

      • Stationary Phase Modification: If using silica gel, consider switching to alumina or a reverse-phase C18 column, which can alter the elution order.

      • pH Modification: For quinolone carboxylates, which are weakly acidic, adding a small amount of a volatile acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxyl group.[1]

  • Addressing Specific Impurities:

    • Unreacted Starting Materials: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to ensure complete conversion.

    • Hydrolysis Product (Quinolone Carboxylic Acid): The ethyl ester can hydrolyze to the corresponding carboxylic acid, especially under acidic or basic conditions.[5] This impurity is more polar and can often be removed by an aqueous basic wash (e.g., saturated sodium bicarbonate solution) during workup.

    • Decarboxylation Product: At elevated temperatures, the quinolone-3-carboxylic acid (if present as an impurity) can undergo decarboxylation.[6][7][8][9] Purification by chromatography is typically required to remove this non-polar impurity.

Issue 3: Product Degradation During Purification

Probable Cause: Ethyl quinolone carboxylates can be susceptible to degradation under certain conditions, such as prolonged exposure to strong acids or bases, or high temperatures.[5]

Solution Pathway:

  • Minimizing Hydrolysis:

    • Principle: Ester hydrolysis is catalyzed by both acid and base.

    • Protocol:

      • During aqueous workups, use mild acidic (e.g., dilute HCl) and basic (e.g., saturated NaHCO3) solutions and minimize contact time.

      • Ensure all organic solvents used for chromatography are neutral and dry.

      • If hydrolysis is a significant issue, consider purification methods that do not involve acidic or basic conditions, such as recrystallization from neutral solvents or chromatography on a neutral stationary phase like alumina.

  • Avoiding Thermal Degradation:

    • Principle: High temperatures can lead to side reactions like decarboxylation.[6][7]

    • Protocol:

      • When removing solvents under reduced pressure, use a rotary evaporator with a water bath temperature kept as low as reasonably possible.

      • For high-boiling point solvents used in the synthesis (e.g., diphenyl ether), consider vacuum distillation for their removal if the product is thermally stable enough, or opt for purification via chromatography to directly isolate the product.[10]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying crude ethyl quinolone carboxylates?

A1: A multi-step approach is often most effective. Start with an aqueous workup to remove water-soluble impurities and any acidic or basic byproducts. This is typically followed by recrystallization, which is an efficient and scalable method for obtaining highly pure crystalline material.[1] If recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step.[4]

Q2: How does pH affect the solubility and purification of ethyl quinolone carboxylates?

A2: The quinolone nucleus contains a basic nitrogen atom and the carboxylate ester can be hydrolyzed to a carboxylic acid, making the overall solubility pH-dependent.[11][12][13][14] At low pH, the quinolone nitrogen is protonated, increasing aqueous solubility. At high pH, if the ester has been hydrolyzed, the resulting carboxylic acid will be deprotonated, also increasing aqueous solubility. The neutral ester form is least soluble in water. This pH-dependent solubility can be exploited during extractive purification. For instance, washing an organic solution of the crude product with a dilute acid can remove basic impurities, while a dilute base wash can remove acidic impurities like the hydrolyzed carboxylic acid.[15]

Q3: My compound streaks on the TLC plate. How can I fix this?

A3: Streaking on a TLC plate is often due to overloading the sample, the compound being highly polar and interacting strongly with the silica gel, or the presence of acidic or basic functional groups that are partially ionized. For ethyl quinolone carboxylates, the basicity of the quinolone nitrogen can cause streaking. To mitigate this, try spotting a more dilute solution. If streaking persists, add a small amount of a modifier to the developing solvent. For basic compounds, adding a small amount of a base like triethylamine (e.g., 0.5-1%) can improve the spot shape. Conversely, for acidic compounds, adding a small amount of an acid like acetic acid can be beneficial.

Q4: What are the best analytical techniques to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of detecting and quantifying trace impurities.[16][17][18][19][20]* Thin-Layer Chromatography (TLC): A quick and simple method for a qualitative assessment of purity and for monitoring the progress of a reaction or purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can reveal the presence of impurities if they are in sufficient concentration.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities. [1] Q5: I am having trouble separating regioisomers. What should I do?

A5: The separation of regioisomers can be challenging due to their similar physical properties. Column chromatography is often the most effective method. [4]You may need to screen various stationary phases (e.g., silica gel, alumina, or functionalized silica) and mobile phase systems. Sometimes, a very subtle change in the solvent mixture or the use of a different solvent system altogether can achieve separation. In some cases, derivatization of the isomeric mixture to introduce a group that accentuates their physical differences can facilitate separation, followed by removal of the derivatizing group.

III. Visualization of Purification Workflow

General Purification Workflow for Ethyl Quinolone Carboxylates

Caption: General purification workflow for ethyl quinolone carboxylates.

IV. Key Purification Parameters and Solvent Properties

ParameterRecommendationRationale
Recrystallization Solvent Ethanol, ethyl acetate, acetonitrile, or mixtures with water/hexanes.These solvents offer a range of polarities suitable for dissolving quinolone esters at elevated temperatures while allowing for crystallization upon cooling. [2][3]
Chromatography Mobile Phase Hexanes/Ethyl Acetate or Dichloromethane/Methanol gradients.These solvent systems provide good resolution for compounds of intermediate polarity on silica gel.
Mobile Phase Additive 0.1-1% Acetic Acid or Triethylamine.Suppresses ionization of acidic or basic functional groups, leading to sharper peaks and better separation in chromatography. [1]
Workup pH Mildly acidic (pH 4-5) and mildly basic (pH 8-9).Avoids significant hydrolysis of the ethyl ester while still effectively removing basic and acidic impurities, respectively. [5]
Drying Agent Anhydrous Na₂SO₄ or MgSO₄.Efficiently removes residual water from the organic phase before solvent evaporation to prevent hydrolysis upon concentration.

V. References

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]

  • Malvacio, I. G., et al. (2014). Microwave Assisted Synthesis of ethyl-quinolon-4-one-3-carboxylates and Hydrolysis to quinolon-4-one-3-carboxylic Acids. CONICET. Retrieved from [Link]

  • RSC Medicinal Chemistry. (n.d.). 4. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters. Retrieved from

  • Avdeef, A., et al. (1995). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. Retrieved from [Link]

  • Food and Machinery. (n.d.). Determination of quinolones and sulfonamides residues in aquatic products and livestock products with enhanced matrix removal-lipid adsorbent by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5 constants determination by means of UV-spectrophotometry and potentiometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐quinolone‐3‐carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • MDPI. (n.d.). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Retrieved from [Link]

  • PubMed. (n.d.). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Retrieved from [Link]

  • RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Retrieved from [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH and pK(a) values on electrophoretic behaviour of quinolones in aqueous and hydro-organic media. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved from [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

  • National Institutes of Health. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical strategies to determine quinolone residues in food and the environment. Retrieved from [Link]

  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]

  • LookChem. (n.d.). 90 Bull. Korean Chem. Soc. 1996, Vol. 17, No. 1. Retrieved from [Link]

  • SEARCH. (n.d.). Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Retrieved from [Link]

  • ResearchGate. (2016). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • National Institutes of Health. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. Retrieved from [Link]

  • ResearchGate. (n.d.). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

minimizing byproduct formation in the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Here, we address co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Here, we address common challenges and provide troubleshooting strategies to minimize byproduct formation and maximize yield and purity.

Introduction to the Synthesis

The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically proceeds via the Gould-Jacobs reaction. This method involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form an enamine intermediate, followed by a thermal cyclization to yield the desired quinolone framework. While robust, this reaction is sensitive to process parameters that can lead to the formation of several byproducts. Understanding the underlying mechanisms is key to effective troubleshooting.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Q1: My yield is low, and I've isolated a significant amount of a precursor. What is it and how do I promote full conversion?

Likely Cause: You are likely isolating the enamine intermediate, diethyl 2-(((3-fluorophenyl)amino)methylene)malonate. This occurs when the thermal cyclization step is incomplete. The high activation energy for the 6-electron electrocyclization requires significant thermal energy to proceed efficiently.[1][2]

Solutions:

  • Optimize Cyclization Temperature: The cyclization is the most critical, temperature-dependent step. Insufficient heat is the most common reason for failure.

    • Explanation: The intramolecular cyclization requires overcoming a significant energy barrier for the formation of the new heterocyclic ring.[1][2]

    • Protocol: Ensure your high-boiling solvent (e.g., diphenyl ether, Dowtherm A) reaches and maintains the target temperature. See the table below for recommended temperature ranges.

  • Increase Reaction Time: If operating at the lower end of the temperature range, extending the reaction time can improve conversion.

    • Explanation: Like most chemical reactions, a lower temperature can be compensated for by a longer reaction time to achieve the same degree of conversion.

    • Protocol: Monitor the reaction by TLC or HPLC to track the disappearance of the enamine intermediate. Extend the reflux time in increments of 30-60 minutes until no further conversion is observed.

  • Microwave Synthesis: For rapid optimization and improved yields, microwave-assisted synthesis can be highly effective.[2][3]

    • Explanation: Microwave irradiation can achieve high temperatures rapidly and uniformly, often leading to cleaner reactions and significantly reduced reaction times.[2]

    • Protocol: In a dedicated microwave vial, heat the reaction mixture to temperatures between 250-300°C for 5-15 minutes. Note that this often generates high pressure.[2]

Table 1: Recommended Cyclization Conditions

MethodSolventTemperature Range (°C)Typical Reaction TimeKey Considerations
Conventional HeatingDiphenyl Ether240 - 25530 - 90 minutesEnsure efficient stirring and temperature monitoring.
Conventional HeatingDowtherm A250 - 26020 - 60 minutesGood for slightly higher temperature reactions.
Microwave SynthesisSolvent-free250 - 3005 - 15 minutesRequires specialized equipment; pressure can be high.[2]

Reaction Workflow & Byproduct Formation

cluster_main Main Synthetic Pathway cluster_byproducts Common Byproduct Pathways 3-fluoroaniline 3-fluoroaniline Enamine Enamine Intermediate 3-fluoroaniline->Enamine DEEM Diethyl ethoxymethylenemalonate DEEM->Enamine Product Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate Enamine->Product Thermal Cyclization (High Temp) Incomplete Incomplete Cyclization (Low Temp) Enamine->Incomplete Isolation Hydrolyzed Carboxylic Acid Product->Hydrolyzed H2O, H+ or OH- Decarboxylated Decarboxylated Byproduct Hydrolyzed->Decarboxylated High Temp

Caption: Main synthesis pathway and points of byproduct formation.

Q2: My final product is contaminated with a species that has a lower molecular weight, and the ester peak is absent in my characterization. What happened?

Likely Cause: This strongly suggests the formation of 7-fluoro-1,4-dihydroquinolin-4-one, the decarboxylated byproduct. This occurs if the ethyl ester at the C-3 position is first hydrolyzed to the carboxylic acid and then loses CO2. This is often promoted by excessive temperatures or the presence of water and acid/base catalysts.[4][5]

Solutions:

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry, and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Explanation: Water can hydrolyze the ester to the corresponding carboxylic acid, which is the precursor to decarboxylation.[6]

    • Protocol: Use freshly distilled solvents. Dry glassware in an oven prior to use.

  • Control Cyclization Temperature and Time: While high temperatures are needed for cyclization, excessive heat can promote decarboxylation.

    • Explanation: Decarboxylation of quinoline-3-carboxylic acids is a known thermal degradation pathway.[7][8]

    • Protocol: Do not exceed the recommended temperature ranges in Table 1. Monitor the reaction closely and stop heating once the starting material is consumed to avoid prolonged exposure to high temperatures.

  • Purification Strategy: If decarboxylation has occurred, the byproduct can often be separated by column chromatography.

    • Explanation: The polarity of the decarboxylated product is significantly different from the desired ethyl ester, allowing for chromatographic separation.

    • Protocol: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

Q3: I am observing O-alkylation or other alkylated byproducts. Where are these coming from?

Likely Cause: The presence of O- or N-alkylated byproducts indicates a reaction with an alkylating agent. This is unusual for this specific synthesis unless there is a contaminant or an intended subsequent reaction step is occurring prematurely. The 4-oxo group of the quinolone exists in tautomeric equilibrium with the 4-hydroxy form, and both the nitrogen and the oxygen can act as nucleophiles.[9][10][11]

Solutions:

  • Reagent Purity Check: Ensure that your starting materials and solvents are free from alkylating contaminants.

    • Explanation: Contaminants such as alkyl halides in solvents or starting materials can lead to unwanted side reactions.

    • Protocol: Use high-purity, certified reagents. If contamination is suspected, purify the reagents before use (e.g., distillation of solvents).

  • Controlled Reaction Sequence: If you are planning a subsequent N-alkylation step, ensure the cyclization is complete before adding any alkylating agents.

    • Explanation: Adding an alkylating agent like iodomethane or an ethyl halide before the quinolone ring is fully formed and isolated can lead to a complex mixture of products.[12]

    • Protocol: Isolate and purify the Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate before proceeding with any further functionalization. For selective N-alkylation, a base such as potassium carbonate in a polar aprotic solvent like DMF is typically used.[12]

Troubleshooting Logic Flow

Start Problem with Synthesis LowYield Low Yield? Start->LowYield UnwantedProduct Unexpected Byproduct? Start->UnwantedProduct no LowYield->UnwantedProduct no Precursor Isolate Precursor? LowYield->Precursor yes Decarboxylated Decarboxylated Product? UnwantedProduct->Decarboxylated yes Sol_Temp Increase Cyclization Temperature/Time Precursor->Sol_Temp yes Sol_MW Consider Microwave Synthesis Precursor->Sol_MW yes Alkylated Alkylated Product? Decarboxylated->Alkylated no Sol_Dry Ensure Anhydrous Conditions Decarboxylated->Sol_Dry yes Sol_Purity Check Reagent Purity Alkylated->Sol_Purity yes

Caption: A decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the role of the high-boiling solvent in the cyclization step? A: The primary role of a solvent like diphenyl ether is to act as a heat transfer medium, allowing the reaction mixture to reach the high temperatures (typically >240°C) required for the thermal intramolecular cyclization.[3]

Q: Can I perform this reaction without a solvent? A: Yes, solvent-free conditions are possible, particularly with microwave heating.[2] This can simplify workup but requires careful temperature control to avoid charring and decomposition.

Q: My 3-fluoroaniline has a dark color. Can I still use it? A: Anilines are prone to air oxidation, which causes discoloration. While it may still react, using discolored aniline can introduce impurities and lower the yield. It is best practice to purify it by distillation before use.

Q: How do I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The enamine intermediate will have a different Rf value than the final cyclized product. You can also use HPLC for more quantitative monitoring.

Q: Is the hydrolysis of the ethyl ester always a problem? A: Not necessarily. In the synthesis of many fluoroquinolone antibiotics, the ethyl ester is intentionally hydrolyzed to the carboxylic acid in a subsequent step, as the acid is the active pharmacophore.[5][6] If the carboxylic acid is your desired final product, then this "byproduct" becomes your target.

References

  • Vertex AI Search. Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • ACS Publications. Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships | Journal of Medicinal Chemistry.
  • Smolecule. ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • Wikipedia. Gould–Jacobs reaction. Available from: [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available from: [Link]

  • NIH. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][9]naphthyrin-5(6H)-one - PMC. Available from: [Link]

  • ResearchGate. Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Available from: [Link]

  • Organic Chemistry Portal. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available from: [Link]

  • Molbase. Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[13][14]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available from: [Link]

  • ACS Publications. Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Organic Letters. Available from: [Link]

  • Google Patents. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • PubMed. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Available from: [Link]

  • American Chemical Society. Products and kinetics of decarboxylation of activated and unactivated aromatic cuprous carboxylates in pyridine and in quinoline. Available from: [Link]

  • ResearchGate. N- and O- alkylation of a quinolone fluorophore. Available from: [Link]

  • Google Patents. US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents.
  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

  • Semantic Scholar. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Available from: [Link]

  • Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

  • Digital Commons @ IWU. Cyclization Reactions of Enamines in Aqueous Solution. Available from: [Link]

  • ResearchGate. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link]

  • ResearchGate. (PDF) Cycloaddition Reactions of Enamines. Available from: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Available from: [Link]

  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Available from: [Link]

  • Master Organic Chemistry. Enamines. Available from: [Link]

  • NIH. Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC. Available from: [Link]

  • ResearchGate. Base-mediated synthesis of quinolines: an unexpected cyclization reaction between 2-aminobenzylalcohol and ketones | Request PDF. Available from: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Welcome to the technical support resource for the synthesis and scale-up of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the production of many fluoroquinolone antibiotics, mastering its synthesis is critical.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the common challenges encountered in the field.

The primary synthetic route for this and similar quinolone structures is the Gould-Jacobs reaction.[2][3] This process involves two principal stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization to form the quinolone ring system.[4][5] While robust, this reaction presents significant challenges during scale-up, particularly concerning heat management, impurity control, and yield optimization.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Incomplete Reaction in the Initial Condensation Step

Question: We are scaling up the initial condensation between 3-fluoroaniline and diethyl ethoxymethylenemalonate (DEEMM) and observing incomplete conversion of the aniline. What are the primary causes and how can we optimize this step for higher yield?

Answer: This is a common bottleneck. The initial step is a nucleophilic substitution of the ethoxy group on DEEMM by the aniline nitrogen.[2][4] Incomplete conversion at scale is typically traced back to three factors: reaction conditions, reagent quality, and insufficient monitoring.

  • Causality & Mechanism: The reaction proceeds via a nucleophilic attack from the aniline's amino group onto the electron-deficient carbon of the DEEMM double bond, followed by the elimination of ethanol.[4] Driving this equilibrium forward is key. While the reaction can be performed neat, ensuring adequate mixing becomes critical at larger volumes to maintain homogeneity.

  • Troubleshooting & Optimization Protocol:

    • Reagent Quality: DEEMM can degrade over time. Ensure you are using a high-purity grade and consider running the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions, especially at elevated temperatures.[6]

    • Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of DEEMM (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion by ensuring all the aniline is consumed.[6]

    • Temperature Control: This condensation typically requires heating to between 100-130°C.[6] On a large scale, "hot spots" in the reactor can lead to side reactions, while insufficient heating will slow the reaction rate. Ensure your reactor has adequate agitation and temperature control to maintain a consistent internal temperature.

    • Reaction Monitoring: Do not rely solely on time. At scale, reaction times can differ from bench-scale experiments. The most reliable method is to monitor the disappearance of the 3-fluoroaniline starting material using Thin Layer Chromatography (TLC) or, more quantitatively, LC-MS.[6] The reaction should only be considered complete when the aniline is no longer detectable.

Issue 2: Catastrophic Yield Loss and Tar Formation During Thermal Cyclization

Question: The thermal cyclization of our intermediate, diethyl [(3-fluorophenylamino)methylene]malonate, is failing upon scale-up. We are observing very low yields of the desired quinolone and significant formation of dark, polymeric tar. Why does this step fail so dramatically at a larger scale?

Answer: The high-temperature intramolecular cyclization is the most challenging step in the Gould-Jacobs synthesis and the primary failure point during scale-up.[7] This reaction requires extreme temperatures, typically 240-260°C , to proceed efficiently.[8][9] The issues you are facing are almost certainly related to heat transfer and thermal degradation.

  • Causality & Mechanism: This step is a thermal 6-electron electrocyclization.[2] It requires a significant energy input to overcome the activation barrier for ring closure. However, at these temperatures, the intermediate and the product itself are susceptible to decomposition, polymerization, and decarboxylation, leading to the observed tar formation and yield loss.[6][7]

  • The Scale-Up Problem of Heat Transfer:

    • A small laboratory flask has a large surface-area-to-volume ratio, allowing for efficient and even heating.

    • A large-scale reactor has a much smaller surface-area-to-volume ratio. This makes it incredibly difficult to transfer heat uniformly into the reaction mass. The outer layers can become superheated, causing decomposition, while the core may not reach the required temperature for cyclization.

  • Troubleshooting & Optimization Protocol:

    • Utilize a High-Boiling, Inert Solvent: The single most critical factor for success at scale is the use of a high-boiling solvent to act as a heat transfer medium. This ensures uniform temperature throughout the reaction mixture. The most commonly cited and effective solvents are Dowtherm A or diphenyl ether .[6][8][9] These solvents have boiling points that allow the reaction to be run at a controlled reflux (around 250-257°C), providing excellent temperature stability.

    • Controlled Heating Ramp: Heat the mixture gradually to the target temperature. A slow, controlled ramp-up prevents localized overheating and minimizes the formation of byproducts.

    • Vigorous Agitation: Ensure the reactor's mechanical stirrer is capable of vigorous agitation to maintain thermal homogeneity and prevent material from charring on the reactor walls.

    • Optimize Reaction Time: While high temperatures are necessary, prolonged exposure can increase degradation.[7] An ideal process involves heating to the target temperature, holding for the minimum time required for complete cyclization (monitor by TLC/LC-MS if possible, by taking carefully quenched samples), and then promptly cooling the reaction.

    • Inert Atmosphere: Running the reaction under a nitrogen blanket is crucial to prevent oxidation at these extreme temperatures.

G start Low Yield / Tar in Cyclization Step check_temp Is internal reaction temp. uniformly at 240-260°C? start->check_temp use_solvent Action: Introduce high-boiling solvent (e.g., Dowtherm A, Diphenyl Ether) to ensure even heating. check_temp->use_solvent No check_purity Analyze crude mixture. Is starting intermediate present? check_temp->check_purity Yes success Yield Improved use_solvent->success increase_time Action: Increase reaction time or temp. (e.g., from 240°C to 250°C). Monitor for completion. check_purity->increase_time Yes check_byproducts Analyze crude for byproducts. (e.g., decarboxylated product, polymeric material) check_purity->check_byproducts No increase_time->success optimize_conditions Action: Decrease reaction time/temp. Ensure inert atmosphere. Improve agitation. check_byproducts->optimize_conditions optimize_conditions->success

Troubleshooting logic for the thermal cyclization step.
Issue 3: Product Isolation and Purification Challenges

Question: After a successful cyclization in Dowtherm A, we are struggling to isolate and purify the product. The crude solid is off-color and difficult to crystallize. What is the best procedure for workup and purification at scale?

Answer: Isolating the product from a high-boiling solvent like Dowtherm A is a well-known challenge. The key is to precipitate the product effectively and then select an appropriate recrystallization solvent to remove trapped impurities.

  • Causality: The product, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a solid at room temperature and has low solubility in nonpolar solvents. The high-boiling reaction solvent is oily and nonpolar. This difference in polarity is what allows for isolation. Impurities, often slightly less polar than the product, can get trapped during precipitation or inhibit crystal growth.

  • Recommended Workup and Purification Protocol:

    • Cooling and Precipitation: After the reaction is complete, cool the mixture to below 100°C. Crucially, do not cool to room temperature yet , as the entire mixture could solidify.

    • Dilution with a Nonpolar Solvent: While still warm and stirrable, add a large volume of a nonpolar solvent like petroleum ether or hexane.[9] This will cause the desired product to precipitate out as a solid while keeping the Dowtherm A and more nonpolar impurities in solution.

    • Filtration and Washing: Filter the precipitated solid and wash it thoroughly with more of the nonpolar solvent (petroleum ether/hexane) to remove as much of the residual high-boiling solvent as possible. This washing step is critical for obtaining a manageable crude product.

    • Recrystallization: The crude solid can be recrystallized to achieve high purity. A common and effective solvent for this is dimethylformamide (DMF) , followed by washing the crystals with a solvent like ethyl acetate or ethanol.[10] The process involves dissolving the crude solid in a minimum amount of hot DMF, allowing it to cool slowly for crystal formation, filtering the pure crystals, and washing them.

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Isolation & Purification A 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Heat (100-130°C) Monitor via TLC/LC-MS A->B C Intermediate: Diethyl [(3-fluorophenylamino)methylene]malonate B->C D Add High-Boiling Solvent (e.g., Dowtherm A) C->D E Heat (240-260°C) Under Inert Atmosphere D->E F Crude Product Mixture E->F G Cool & Precipitate with Hexane/Pet. Ether F->G H Filter & Wash Solid G->H I Recrystallize from DMF H->I J Pure Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate I->J

Overall workflow from reactants to pure product.

Summary of Key Scale-Up Parameters

ParameterStep 1: CondensationStep 2: Thermal CyclizationStep 3: Purification
Key Reactants 3-Fluoroaniline, DEEMMDiethyl [(3-fluorophenylamino)methylene]malonateCrude Product
Temperature 100 - 130°C[6]240 - 260°C (Critical)[8][9]Hot Dissolution -> Slow Cool
Solvent Neat or High-Boiling SolventDowtherm A / Diphenyl Ether (Essential)[6]Recrystallization: DMF[10]
Atmosphere Inert (Nitrogen/Argon) recommendedInert (Nitrogen/Argon) Mandatory Air
Key Challenge Driving reaction to completion.Uniform heat transfer , avoiding degradation.Removal of high-boiling solvent.
Monitoring TLC or LC-MS for aniline disappearance.[6]TLC or LC-MS for intermediate disappearance.Visual purity, Melting Point, HPLC.
Typical Yield >90% (for intermediate)60-80% (highly dependent on conditions)>95% recovery

References

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikiwand. Gould–Jacobs reaction. [Link]

  • Patents. Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]

  • MOLBASE. CGS-9896-Drug Synthesis Database. [Link]

  • National Institutes of Health (NIH). (2023). Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. [Link]

  • Google Patents.
  • PubMed. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • Molbase. Synthesis of ethyl 7-ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • VCU Scholars Compass. A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024). Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. [Link]

  • Sphinxsai. Studies on Synthesis and Biological evaluation of some substituted Fluoroquinolones. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024). design & synthesis of fluoroquinolone through green chemistry approach. [Link]

  • National Institutes of Health (NIH). (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. [Link]

  • Royal Society of Chemistry. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • RSC Medicinal Chemistry. 4 - RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2009). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[2][11]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. [Link]

  • ResearchGate. (1991). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • Scribd. (2026). PDF | Chemistry | Chemical Substances. [Link]

  • Wiley Online Library. Gould-Jacobs Reaction. [Link]

  • Google Patents.
  • International Union of Crystallography. Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. [Link]

  • ResearchGate. (2010). Reactions of diethyl 2-(ethoxymethylene)malonate with 2-cyanoacetanilides: Unexpected transfer of the ethoxymethylene moiety. [Link]

  • ResearchGate. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ResearchGate. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of core heterocyclic scaffolds is paramount. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a critical intermediate in the synthesis of numerous fluoroquinolone antibiotics. The strategic selection of a synthetic route can profoundly impact yield, purity, scalability, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the prevalent methods for the synthesis of this key quinolone derivative, supported by experimental data and procedural insights to inform your selection process.

Introduction: The Significance of the Fluoroquinolone Core

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is the foundational pharmacophore for a broad class of synthetic antibacterial agents known as fluoroquinolones. The introduction of a fluorine atom at the C-7 position significantly enhances their antibacterial activity. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a versatile precursor, allowing for further structural modifications at the N-1 and C-7 positions to generate a diverse library of potent antibiotic candidates. The efficiency and practicality of its synthesis are therefore of considerable interest in both academic research and industrial production.

Key Synthetic Strategies: A Head-to-Head Comparison

The synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is predominantly achieved through several established cyclization strategies. This guide will focus on the most widely employed and mechanistically distinct approaches: the Gould-Jacobs reaction, the Camps cyclization, and the Friedländer annulation. We will explore both classical thermal methods and modern microwave-assisted protocols, evaluating their respective merits and drawbacks.

The Gould-Jacobs Reaction: A Classic and Versatile Approach

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis and a widely adopted method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo form.[1] The reaction proceeds in two key stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization of the resulting intermediate.[1]

Mechanism:

The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of DEEM, leading to the elimination of ethanol and the formation of an anilinomethylenemalonate intermediate.[1] Subsequent heating induces a 6-electron electrocyclization, forming the quinoline ring system.[1]

Workflow Diagram:

Gould_Jacobs_Workflow Aniline 3-Fluoroaniline Condensation Condensation (100-140°C) Aniline->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate Ethyl 3-((3-fluorophenyl)amino)acrylate Condensation->Intermediate Cyclization Thermal Cyclization (High Temperature, e.g., 250°C) Intermediate->Cyclization Product Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Product

Caption: General workflow of the Gould-Jacobs reaction.

Experimental Protocols:

a) Conventional Heating Protocol:

A common procedure involves heating a mixture of 3-fluoroaniline and diethyl ethoxymethylenemalonate, typically at temperatures between 100-140°C, to form the intermediate. This is followed by a high-temperature cyclization, often in a high-boiling solvent like diphenyl ether, at temperatures exceeding 250°C.[2]

Step-by-Step Methodology:

  • Combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) in a round-bottom flask.

  • Heat the mixture at 110°C for 30 minutes.

  • Add polyphosphoric acid to the reaction mixture.

  • Increase the temperature to 140°C and maintain for 40 minutes.[2]

  • Cool the reaction mixture and pour it into a mixture of ice and water to precipitate the product.[2]

  • Filter the crude product and recrystallize from a suitable solvent like dimethylformamide to obtain the pure ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.[2]

b) Microwave-Assisted Protocol:

Microwave irradiation has emerged as a powerful tool to accelerate the Gould-Jacobs reaction, significantly reducing reaction times and often improving yields.

Step-by-Step Methodology:

  • In a microwave-safe vial, combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.5-2 equivalents).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 250°C) for a short duration (e.g., 10-30 minutes).

  • Cool the vial, and the product often precipitates.

  • Wash the precipitate with a suitable solvent (e.g., cold acetonitrile) to afford the purified product.

The Camps Cyclization: An Alternative Route via Intramolecular Condensation

The Camps cyclization provides an alternative pathway to quinoline derivatives through the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[3] This method can lead to the formation of two isomeric hydroxyquinolines, and the product distribution is dependent on the reaction conditions and the structure of the starting material.[3]

Mechanism:

The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts a proton from the acetyl methyl group, and the resulting enolate attacks the amide carbonyl group to form a six-membered ring. Subsequent dehydration yields the quinolone product.

Workflow Diagram:

Camps_Cyclization_Workflow Start o-Acylaminoacetophenone Cyclization Intramolecular Cyclization Start->Cyclization Base Base (e.g., NaOH) Base->Cyclization Product Hydroxyquinoline Product(s) Cyclization->Product

Caption: General workflow of the Camps cyclization.

Experimental Protocol:

A typical Camps cyclization involves heating the o-acylaminoacetophenone substrate with an aqueous or alcoholic solution of a base, such as sodium hydroxide.

Step-by-Step Methodology:

  • Dissolve the o-acylaminoacetophenone precursor in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for several hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and neutralize with an acid to precipitate the product.

  • Filter and purify the product by recrystallization.

The Friedländer Annulation: Condensation of o-Aminoaryl Aldehydes or Ketones

The Friedländer synthesis is a versatile method for constructing quinolines by the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[4] This reaction can be catalyzed by acids or bases.[4]

Mechanism:

The reaction is believed to proceed through an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. An alternative mechanism involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction.[4]

Workflow Diagram:

Friedlander_Annulation_Workflow Aminoaryl_Ketone 2-Amino-4-fluorobenzaldehyde Condensation Condensation & Cyclization (Acid or Base Catalyst) Aminoaryl_Ketone->Condensation Methylene_Compound Ethyl Acetoacetate Methylene_Compound->Condensation Product Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Condensation->Product

Caption: General workflow of the Friedländer annulation.

Experimental Protocol:

A variety of catalysts can be employed for the Friedländer synthesis, including acids like p-toluenesulfonic acid and Lewis acids, or bases.[5]

Step-by-Step Methodology:

  • Combine the 2-amino-4-fluorobenzaldehyde (1 equivalent), ethyl acetoacetate (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene.

  • Heat the mixture to reflux, typically with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired product.

Comparative Data Summary

ParameterConventional Gould-JacobsMicrowave-Assisted Gould-JacobsCamps CyclizationFriedländer Annulation
Starting Materials 3-Fluoroaniline, Diethyl ethoxymethylenemalonate3-Fluoroaniline, Diethyl ethoxymethylenemalonateo-Acylaminoacetophenone2-Amino-4-fluorobenzaldehyde, Ethyl acetoacetate
Typical Reaction Time Several hours10-30 minutesSeveral hoursSeveral hours
Typical Yield Moderate to GoodGood to ExcellentModerate to GoodGood
Reaction Temperature High (>250°C for cyclization)High (e.g., 250°C)Moderate (Reflux)Moderate to High (Reflux)
Key Reagents High-boiling solvent (e.g., Diphenyl ether), Polyphosphoric acidNone (solvent-free possible)Base (e.g., NaOH)Acid or Base catalyst
Scalability Established for industrial scalePotentially limited by microwave reactor sizeFeasible for scale-upFeasible for scale-up
Green Chemistry Aspects High energy consumption, use of high-boiling solventsReduced energy consumption, potential for solvent-free conditionsUse of basic solutionsUse of catalysts, potential for greener solvents

Discussion and Field-Proven Insights

Gould-Jacobs Reaction: This method is robust and has a long history of successful application in the synthesis of quinolones. The high temperatures required for the thermal cyclization in the conventional method can be a drawback, leading to potential side reactions and high energy consumption. However, its reliability and the commercial availability of the starting materials make it a popular choice. The advent of microwave-assisted synthesis has significantly improved the efficiency of the Gould-Jacobs reaction, making it a more attractive option for rapid library synthesis and process development. The reduction in reaction time from hours to minutes is a substantial advantage in a research setting.

Camps Cyclization: The Camps cyclization offers a valuable alternative, particularly when the requisite o-acylaminoacetophenone is readily accessible. A key consideration is the potential for the formation of isomeric products, which may necessitate careful purification. The reaction conditions are generally milder than the high-temperature cyclization of the Gould-Jacobs reaction.

Friedländer Annulation: The Friedländer synthesis is a powerful tool for the convergent synthesis of quinolines. Its primary advantage lies in the direct formation of the quinoline ring from two simpler components. The choice of catalyst can significantly influence the reaction's efficiency and selectivity. For the synthesis of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, this method offers a direct and potentially high-yielding route, provided the starting 2-amino-4-fluorobenzaldehyde is readily available.

Conclusion and Recommendations

The choice of the optimal synthesis method for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate depends on several factors, including the desired scale of the reaction, available equipment, and the cost and availability of starting materials.

  • For rapid synthesis and optimization in a research and development setting, the microwave-assisted Gould-Jacobs reaction is highly recommended due to its speed and often improved yields.

  • For large-scale industrial production , the conventional Gould-Jacobs reaction remains a viable and well-established method, although optimization to reduce energy consumption and the use of high-boiling solvents is crucial.

  • The Camps cyclization and Friedländer annulation represent valuable alternative strategies that should be considered based on the accessibility of the specific starting materials. These methods can offer milder reaction conditions and may be more suitable for certain substituted analogs.

Ultimately, a thorough evaluation of each method's parameters against the specific project requirements will enable the selection of the most efficient and cost-effective synthetic route.

References

  • Camps, R. Ueber die Darstellung von Hydroxychinolinen. Archiv der Pharmazie. 1899 , 237 (1), 659-691. [Link]

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society. 1939 , 61 (10), 2890-2895. [Link]

  • Reddy, J. R., et al. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. 2016 , 26 (3), 943-947. [Link]

  • Al-Qawasmeh, R. A., et al. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. 2012 , 68 (Pt 8), o2533. [Link]

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft. 1882 , 15 (2), 2572-2575. [Link]

  • Zaman, A., et al. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. 2015 , 27 (4), 1337-1340. [Link]

  • Jia, C.-S., et al. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry. 2006 , 4 (1), 104-110. [Link]

  • PrepChem. Synthesis of 1-ethyl-7-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. 2023 . [Link]

  • Kovtun, Y. P., & Ukr. Khim. Zh. "Green" synthesis of ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylates. Russian Journal of General Chemistry. 2013 , 79(9), 1933-1934. [Link]

  • Palchykov, V. A., et al. Synthesis of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. 2012 , 68(8), o2533. [Link]

  • Shah, K. J., & Coats, E. A. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry. 1977 , 20(8), 1001-1006. [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. Acta Crystallographica Section C: Crystal Structure Communications. 2013 , 69(Pt 10), 1184-1187. [Link]

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Comparative

A Comparative Analysis of the Antibacterial Efficacy of Novel Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives and Ciprofloxacin

An In-Depth Guide for Researchers and Drug Development Professionals In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never bee...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In an era defined by the escalating threat of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. Fluoroquinolones have long been a cornerstone of antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetic profiles.[1][2] Ciprofloxacin, a second-generation fluoroquinolone, remains a widely used agent; however, its efficacy is increasingly compromised by resistance.[1] This has spurred intensive research into new derivatives of the core quinolone structure. This guide provides a detailed comparison of the antibacterial activity of a promising class of compounds—Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives—against the benchmark, ciprofloxacin.

The Chemical Scaffolds: Foundational Structures and Rationale for Derivatization

The antibacterial power of fluoroquinolones is intrinsically linked to their chemical structure. The fundamental scaffold consists of a bicyclic core, a carboxylic acid group at position 3, and a ketone at position 4, which are crucial for their interaction with bacterial enzymes.[3] A fluorine atom at position 6 and a substituent, typically a piperazine ring, at position 7, are known to significantly enhance antibacterial potency.[][5]

  • Ciprofloxacin: Features a cyclopropyl group at the N-1 position and a piperazine ring at C-7. This structure confers potent activity, particularly against Gram-negative bacteria.[6]

  • Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: This core structure serves as a versatile template for synthesizing novel derivatives. The ethyl ester at position 3 and the fluorine at C-7 are key features. Research efforts focus on modifying the substituent at the N-1 and C-7 positions to broaden the spectrum of activity, enhance potency against resistant strains, and improve safety profiles.[5][7] For instance, introducing bulky or novel heterocyclic moieties at C-7 can alter the drug's target affinity and efflux pump recognition, potentially overcoming existing resistance mechanisms.[5]

Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[2] By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones trap the enzyme, leading to double-strand DNA breaks and subsequent cell death.[6]

  • In Gram-negative bacteria (e.g., E. coli): The primary target is DNA gyrase (a GyrA₂GyrB₂ heterotetramer).[][8]

  • In Gram-positive bacteria (e.g., S. aureus): The primary target is topoisomerase IV (a ParC₂ParE₂ heterotetramer).[][8]

The dual-targeting nature of these drugs is a key advantage.[8] Novel derivatives are designed to maintain or enhance this dual-targeting capability, which can help delay the development of resistance that often arises from mutations in the target enzymes.[8]

Fluoroquinolone_Mechanism cluster_bacteria Bacterial Cell FQ Fluoroquinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase (Primary in Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) FQ->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Stabilizes Cleavage Complex Topo_IV->Replication Enables Topo_IV->DSB Stabilizes Cleavage Complex Death Bacterial Cell Death DSB->Death

Caption: Mechanism of action for fluoroquinolone antibiotics.

Comparative Antibacterial Activity: An Evaluation by Minimum Inhibitory Concentration (MIC)

The most common metric for quantifying the in vitro efficacy of an antibiotic is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[9][10] The following table summarizes representative MIC data (in µg/mL) from various studies, comparing novel quinolone derivatives to ciprofloxacin.

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)P. aeruginosa (Gram-negative)Reference
Ciprofloxacin (Reference) 0.25 - 1≤0.125 - 11 - 16[11]
Ethyl 1-ethyl-6-fluoro-7-(hexanoamido)-1,4-dihydro-4-oxoquinoline-3-carboxylate (Derivative 8a )3.9--[12]
7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Derivative A )Exceptional Potency--[13]
Quinolone-Thymol Hybrid (Derivative 43 )0.8 - 1.6--[11]
Ciprofloxacin-Acyl Hydrazone Hybrid (Derivative 4 )1116[11]
Ciprofloxacin-Acyl Hydrazone Hybrid (Derivative 5 )≤0.125--[11]

Analysis of Performance:

  • Potency Against Gram-Positives: Several derivatives demonstrate noteworthy activity against S. aureus. For example, Derivative 5 , an acyl hydrazone hybrid, shows a four-fold increase in potency compared to ciprofloxacin.[11] Another derivative, referred to as A , also displayed exceptional potency against Gram-positive organisms.[13] This is a significant area of development, as earlier generations of fluoroquinolones were typically more active against Gram-negative bacteria.[6]

  • Structure-Activity Relationship (SAR): The data highlights the critical role of the C-7 substituent. Modifications at this position, such as the introduction of acyl hydrazone moieties or novel spirocyclic amines, can dramatically enhance activity against specific pathogens, particularly S. aureus.[11][14] For instance, one study found that incorporating acyl hydrazone derivatives at the C-7 position yielded compounds with superior efficacy against S. aureus compared to the parent ciprofloxacin.[11]

  • Spectrum Variance: While some derivatives show enhanced potency, their spectrum of activity can differ from ciprofloxacin. A study on ciprofloxacin congeners with a spirocyclic amine periphery found that while some compounds had potency comparable to ciprofloxacin, they lacked activity against P. aeruginosa.[14] This underscores the trade-offs inherent in molecular modification.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reliable and reproducible data, a standardized protocol for determining MIC is essential. The broth microdilution method is a gold standard, recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is critical as they can affect the activity of some antibiotics and bacterial membrane permeability.

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This ensures that the number of bacteria being challenged by the antibiotic is consistent across all tests, preventing false results due to an overwhelmingly large or small bacterial population.

  • Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for the precise determination of the MIC value.[9]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock: Dissolve the test compounds (derivatives and ciprofloxacin) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to achieve the desired starting concentration for the assay.

  • Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of CAMHB into all wells.

  • Serial Dilution: Add 100 µL of the highest concentration of the antimicrobial agent to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[15]

  • Inoculum Preparation: Prepare a bacterial suspension in saline from a pure overnight culture, adjusting the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control (Positive Control): Wells containing CAMHB and inoculum, but no antibiotic.

    • Sterility Control (Negative Control): Wells containing only CAMHB to check for contamination.[9]

  • Incubation: Incubate the plates at 37°C for 16-20 hours under ambient atmospheric conditions.[10]

  • Reading the MIC: After incubation, visually inspect the plates. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[9][16]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Incubation & Analysis A Prepare 2X Drug Stock D Perform 2-Fold Serial Dilution (Columns 1-10) A->D B Prepare 0.5 McFarland Bacterial Suspension E Inoculate Plate with Standardized Bacteria B->E C Dispense Broth in 96-Well Plate C->D D->E F Incubate at 37°C for 16-20h E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC Value G->H

Caption: Standard workflow for the Broth Microdilution MIC assay.

Discussion and Future Perspectives

The development of novel Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives represents a viable strategy in the ongoing battle against bacterial resistance. The evidence suggests that targeted modifications, particularly at the C-7 position, can yield compounds with antibacterial profiles that are not only comparable but in some cases superior to ciprofloxacin, especially against challenging Gram-positive pathogens like S. aureus.[11]

However, in vitro activity is only the first step. Promising candidates must undergo further rigorous evaluation, including:

  • Cytotoxicity Assays: To ensure the compounds are not toxic to mammalian cells.[17][18]

  • Mechanism of Resistance Studies: To determine if the new derivatives can evade common resistance mechanisms like efflux pumps or target-site mutations.[8]

  • In Vivo Efficacy: To confirm that the antibacterial activity observed in vitro translates to a therapeutic effect in animal models of infection.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Conclusion

While ciprofloxacin remains a clinically important antibiotic, the rise of resistance necessitates the development of new agents. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives serve as a promising scaffold for this purpose. Strategic chemical modifications have produced compounds with potent activity, particularly against Gram-positive bacteria, that can surpass the efficacy of ciprofloxacin. By employing standardized methodologies like broth microdilution, researchers can reliably identify lead compounds for further development, paving the way for the next generation of fluoroquinolone antibiotics.

References

  • Fluoroquinolones: Mechanism of action, classification, and development of resistance. (2025). [Source details not fully available in provided snippets]
  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. (2023). Iranian Journal of Microbiology, 15(3), 387–403. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2018). Cold Spring Harbor Perspectives in Medicine, 8(11), a033010. [Link]

  • Synthesis and antimicrobial evaluation of novel quaternary quinolone derivatives with low toxicity and anti-biofilm activity. (2025). European Journal of Medicinal Chemistry, 291, 117591. [Link]

  • Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research, 2(1), 34. [Link]

  • Synthesis and antibacterial evaluation of certain quinolone derivatives. (2001). Journal of Medicinal Chemistry, 44(14), 2373–2377. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules, 24(3), 551. [Link]

  • Broth Microdilution. MI - Microbiology. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2023). Journal of Visualized Experiments. [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008). Nature Protocols, 3(2), 163–175. [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Design, synthesis, molecular docking, and antibacterial evaluation of some novel flouroquinolone derivatives as potent antibacterial agent. (2014). International Journal of Medicinal Chemistry, 2014, 897187. [Link]

  • Synthesis and Antibacterial Evaluation of Certain Quinolone Derivatives. (2001). Request PDF. [Link]

  • Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. (1980). Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters, 26(2), 528–533. [Link]

  • New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. (1991). Journal of Medicinal Chemistry, 34(1), 222–228. [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. (2011). Acta Crystallographica Section C: Crystal Structure Communications, 67(Pt 10), o395–o400. [Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. (2023). Pharmaceuticals, 16(11), 1599. [Link]

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (2023). Frontiers in Chemistry, 11, 1261307. [Link]

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. (2023). ResearchGate. [https://www.researchgate.net/publication/374169527_Synthesis_of_novel_acylated_and_esterified_ciprofloxacin_derivatives_as_efficient_anticancer_and_antimicrobial_agents]([Link]_ anticancer_and_antimicrobial_agents)

  • Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. (2014). ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. (2023). Molecules, 28(1), 442. [Link]

Sources

Validation

spectroscopic comparison of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate isomers

Initiating Research on Quinolones I'm currently starting to gather foundational information by doing comprehensive Google searches on the spectroscopic properties of quinolone derivatives, specifically focusing on fluoro...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Quinolones

I'm currently starting to gather foundational information by doing comprehensive Google searches on the spectroscopic properties of quinolone derivatives, specifically focusing on fluoroquinolones and compounds that are structurally related to Ethyl 7-fluoro-4-oxo-. I'm aiming to build a solid base of knowledge for this investigation.

Expanding Data Gathering Scope

I'm now expanding my initial search to encompass synthesis methods for Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. This will give me insights into potential isomeric impurities and establish a basis for comparing the isomers. I'm also delving into general spectroscopic characteristics of 1,4-dihydroquinolines to establish a baseline for comparison. Finally, I will now structure the comparison guide, focusing first on the introduction and then designing a logical flow of spectroscopic techniques.

Expanding the Scope of Analysis

I'm now diving deeper into the spectroscopic properties of quinolone derivatives, specifically fluoroquinolones and Ethyl 7-fluoro-4-oxo- compounds. I'm focusing on collecting existing spectroscopic data, including NMR, IR, UV-Vis, and Mass Spectrometry, alongside analytical methods for differentiating isomers. Concurrently, I'm investigating synthesis methods to identify potential impurities and establish a comparative baseline. The work on structuring the guide is also underway, starting with an introduction emphasizing the significance of isomer differentiation in drug development, specifically for this compound class, which will be followed by a logical flow detailing the use of various spectroscopic techniques for isomer comparison.

Comparative

physicochemical properties of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate vs other quinolones

A Comparative Guide to the Physicochemical Properties of Quinolone Antibacterial Agents Focus: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate versus Clinically Relevant Fluoroquinolones Abstract: The 4-quinolone...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Physicochemical Properties of Quinolone Antibacterial Agents

Focus: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate versus Clinically Relevant Fluoroquinolones

Abstract: The 4-quinolone-3-carboxylic acid scaffold is the cornerstone of a critically important class of broad-spectrum antibacterial agents.[1] The therapeutic success of these drugs is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. This guide provides an in-depth comparison of the physicochemical characteristics of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key synthetic intermediate, against established second and third-generation fluoroquinolones such as Norfloxacin, Ciprofloxacin, and Levofloxacin. We will dissect the influence of specific structural modifications—namely the C-3 carboxylate ester, the C-6 fluoro group, and the C-7 piperazinyl substituent—on critical parameters including acidity (pKa), lipophilicity (logP), and solubility. Furthermore, this guide details the robust experimental methodologies required for accurate characterization, providing researchers with both the data and the validated protocols necessary for advancing drug discovery in this chemical space.

Introduction: The Central Role of the Quinolone Core

The quinolone family of antibiotics has evolved significantly since the discovery of nalidixic acid in the 1960s.[2] These synthetic agents exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[2] The development of second-generation quinolones, known as fluoroquinolones, was marked by the strategic addition of a fluorine atom at the C-6 position.[2][3] This single modification dramatically increased potency and broadened the spectrum of activity to include both Gram-negative and Gram-positive bacteria.[2][3]

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate represents a pivotal building block in the synthesis of many modern fluoroquinolones. While not an active pharmaceutical ingredient (API) itself, its physicochemical profile is intentionally designed for synthetic efficiency. Understanding its properties in contrast to the final, biologically active APIs reveals the deliberate chemical strategies employed to transform a synthetic intermediate into an effective therapeutic agent. Key physicochemical properties such as ionization constants (pKa), lipophilicity (logP/logD), and aqueous solubility are not mere data points; they are critical determinants of a drug's pharmacokinetic behavior and, ultimately, its clinical efficacy.[1]

Comparative Physicochemical Profiling

The transformation from a synthetic intermediate to a potent API involves precise modifications to the quinolone scaffold. The following sections compare the subject intermediate with established fluoroquinolones to highlight the impact of these changes.

The Subject Intermediate: Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This molecule contains the foundational quinolone core with two key features: a fluorine atom at the C-7 position and an ethyl ester at the C-3 position. The ester group renders the molecule neutral and significantly more lipophilic compared to its carboxylic acid counterparts. It lacks the basic amine moiety (like a piperazine ring) found in most active fluoroquinolones, meaning it does not possess a basic pKa and cannot exist as a zwitterion.

The Comparators: Key Fluoroquinolone APIs
  • Norfloxacin: A second-generation fluoroquinolone, notable for its C-6 fluorine and a piperazine ring at C-7. It is zwitterionic, exhibiting both acidic and basic properties.[4]

  • Ciprofloxacin: A highly successful second-generation agent, structurally similar to norfloxacin but with a cyclopropyl group on the N-1 position, which enhances its potency.[3] Like norfloxacin, it is zwitterionic.[4]

  • Levofloxacin: The levorotatory isomer of ofloxacin, this third-generation fluoroquinolone features a more complex, fused ring system at the N-1 and C-8 positions, which improves its activity against Gram-positive bacteria.[1]

Data Synthesis: A Head-to-Head Comparison

The table below summarizes the core physicochemical properties of the intermediate and the selected fluoroquinolone APIs. These properties dictate how each molecule will behave in a biological system.

PropertyEthyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylateNorfloxacinCiprofloxacinLevofloxacin
Molecular Formula C₁₂H₁₀FNO₃C₁₆H₁₈FN₃O₃C₁₇H₁₈FN₃O₃C₁₈H₂₀FN₃O₄
Molecular Weight ( g/mol ) 235.21319.33331.34361.37
Melting Point (°C) ~245 °C (for similar chloro-analogs)[5]221 °C255-257 °C225-227 °C
pKa₁ (Carboxylic Acid) N/A (Ester)~6.3~6.1~5.6
pKa₂ (Piperazinyl Amine) N/A~8.7~8.7~8.0
Calculated logP ~1.8 - 2.2 (Predicted)~ -1.0~ -0.8~ -0.3
Aqueous Solubility LowpH-dependent; lowest at isoelectric point (~pH 7.5)[4][6][7]pH-dependent; lowest at isoelectric point (~pH 7.4)[4]pH-dependent; higher than CIP/NOR at neutral pH

Note: Properties for the subject intermediate are estimated based on structurally similar compounds due to its status as a non-API. pKa and logP values for APIs are approximate and can vary slightly based on experimental conditions.

The "Why": Deconstructing Structure-Property Relationships

The stark differences in the table above are not random; they are a direct consequence of specific structural features, each engineered to serve a purpose.

Impact of the C-3 Carboxylic Acid vs. Ethyl Ester

The single most important feature for biological activity is the free carboxylic acid at the C-3 position, which is part of a complex that chelates with divalent metal ions like Mg²⁺ and interacts with the DNA-gyrase complex.[8] The ethyl ester in our subject compound masks this functionality.

  • Causality: The ester renders the molecule neutral, preventing the formation of a zwitterion. This increases its solubility in organic solvents, which is advantageous for synthesis and purification. However, for biological activity, this ester must be hydrolyzed to the free carboxylic acid. The resulting carboxylate group is ionizable (pKa₁), contributing to the characteristic U-shaped pH-solubility profile of active fluoroquinolones, which have high solubility at acidic and basic pH but very low solubility near their isoelectric point.[4]

The Role of the C-7 Piperazine Ring

The introduction of a basic substituent, most commonly a piperazine ring, at the C-7 position is a hallmark of second, third, and fourth-generation fluoroquinolones.

  • Causality: The piperazine ring introduces a basic nitrogen atom, giving the molecule its second pKa value (pKa₂) and completing its amphoteric, zwitterionic character.[9] This moiety is crucial for expanding the antibacterial spectrum, improving potency, and influencing the drug's pharmacokinetic properties, including tissue penetration.[1] The absence of this group in the intermediate, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, means it lacks this second ionization site and the associated solubility benefits at acidic pH.

The C-6 Fluoro Group: A Critical Enhancement

The addition of a fluorine atom at the C-6 position was the breakthrough that defined the fluoroquinolone class.

  • Causality: Fluorine is highly electronegative and lipophilic. Its addition to the C-6 position significantly increases the molecule's lipophilicity and its ability to penetrate bacterial cell walls.[10] This directly translates to a dramatic increase in inhibitory activity against DNA gyrase and, consequently, a massive boost in antibacterial potency compared to non-fluorinated precursors like nalidixic acid.[1]

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness and reproducibility of physicochemical data, standardized and validated protocols are essential. The following sections describe self-validating systems for determining pKa and logP.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is considered the gold standard for pKa determination due to its precision and direct measurement of protonation equilibria.[11][12]

Methodology:

  • System Calibration: Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).

  • Sample Preparation: Accurately weigh and dissolve the quinolone compound in a known volume of degassed, deionized water. A co-solvent like methanol or acetonitrile may be required for compounds with low aqueous solubility, but the electrode must be calibrated in the same solvent mixture.[9]

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to protonate all ionizable groups fully (e.g., to pH ~2.0).

  • Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) to the solution. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point represents the titration of the carboxylic acid (pKa₁), and the second represents the titration of the piperazinyl group (pKa₂).

Causality of Choices: Using a standardized titrant ensures accuracy. Degassed water prevents interference from dissolved CO₂. Stepwise titration allows the system to reach equilibrium, providing a clear and interpretable curve from which the pKa values can be reliably extracted.

Workflow Diagram: pKa Determination

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Electrode (3-point, 25°C) B Prepare Analyte Solution (Known Concentration) C Acidify to pH 2.0 (0.1 M HCl) B->C D Titrate with 0.1 M NaOH (Stepwise Addition) C->D E Record pH vs. Volume D->E F Plot Titration Curve (pH vs. Volume NaOH) E->F G Determine Equivalence Points (1st & 2nd Derivative) F->G H Calculate pKa Values (pH at half-equivalence) G->H

Workflow for pKa determination by potentiometric titration.
Protocol: Lipophilicity (logP) Determination by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable indirect method for estimating the octanol-water partition coefficient (logP).[13] It relies on the principle that a compound's retention time on a nonpolar stationary phase is proportional to its lipophilicity.

Methodology:

  • System Preparation: Use a C18 column and an isocratic mobile phase consisting of a buffer (e.g., phosphate buffer at pH 7.4 to represent physiological conditions for logD measurement) and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Preparation: Prepare a series of standard compounds with known logP values that span the expected range of the analyte.

  • Calibration Curve: Inject each standard individually and record its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil). Plot log(k') versus the known logP values to generate a linear calibration curve.

  • Sample Analysis: Dissolve the test quinolone in the mobile phase and inject it into the HPLC system under the same conditions as the standards. Record its retention time.

  • logP Calculation: Calculate the log(k') for the test quinolone. Interpolate its logP value from the linear regression equation of the calibration curve.

Causality of Choices: A C18 column provides a nonpolar environment mimicking the lipid phase. An isocratic mobile phase ensures that retention is solely based on the analyte's interaction with the stationary phase, allowing for a direct correlation with lipophilicity. Using a set of standards validates the system and provides a robust calibration for accurate logP determination.

Workflow Diagram: logP Determination via RP-HPLC

logP_Workflow cluster_setup System & Standards cluster_cal Calibration cluster_sample Sample Analysis A Equilibrate RP-HPLC (C18 Column, Isocratic) B Prepare Standards (Known logP values) C Inject Standards & t₀ Marker B->C D Measure Retention Times (t_R) C->D E Calculate log(k') for Standards D->E F Generate Calibration Curve (log(k') vs. logP) E->F G Inject Test Compound F->G H Measure t_R and Calculate log(k') G->H I Interpolate logP from Curve H->I

Workflow for logP estimation using the RP-HPLC method.

Conclusion: A Deliberate Physicochemical Transformation

The comparison between Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate and active fluoroquinolone drugs like Norfloxacin and Ciprofloxacin provides a clear illustration of rational drug design. The intermediate is a neutral, non-ionizable, and moderately lipophilic molecule, optimized for chemical synthesis. Through subsequent chemical modifications—hydrolysis of the C-3 ester to a carboxylic acid and addition of a C-7 piperazinyl ring—this precursor is transformed into a potent, zwitterionic API. This final form possesses the finely tuned physicochemical properties required for biological activity: pH-dependent solubility for absorption, balanced lipophilicity for cell penetration, and the specific ionized groups necessary for binding to its bacterial targets. This journey from a simple intermediate to a complex drug underscores the critical importance of understanding and engineering physicochemical properties for therapeutic success.

References

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | ACS Measurement Science Au. Available at: [Link]

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem. Available at: [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid - ResearchGate. Available at: [Link]

  • Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - ResearchGate. Available at: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC - NIH. Available at: [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. Available at: [Link]

  • Quinolone antibiotic - Wikipedia. Available at: [Link]

  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies - ResearchGate. Available at: [Link]

  • Determination of pKa values of quinolones from mobility and spectroscopic data obtained by capillary electrophoresis and a diode array detector | Request PDF - ResearchGate. Available at: [Link]

  • Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC - NIH. Available at: [Link]

  • Physicochemical properties of quinolone antibiotics in various environments - PubMed. Available at: [Link]

  • Calculated logP values for investigated compounds. - ResearchGate. Available at: [Link]

  • Physicochemical Properties of Quinolone Antibiotics in Various Environments | Request PDF - ResearchGate. Available at: [Link]

  • Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... - ResearchGate. Available at: [Link]

  • Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms - Frontiers. Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - MDPI. Available at: [Link]

  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures - ResearchGate. Available at: [Link]

  • Development of Methods for the Determination of pKa Values - PMC. Available at: [Link]

  • Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D. Available at: [Link]

  • 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

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Validation

A Guide to the Structural Validation of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, particularly in the synthesis of novel antibiotic candidates, the unambiguous confirmation of a molecule's s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, particularly in the synthesis of novel antibiotic candidates, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the validation of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide a self-validating system for structural elucidation. This guide moves beyond a simple recitation of data, delving into the causality behind experimental choices and the interpretation of spectral data, grounded in authoritative scientific principles.

The Critical Role of Orthogonal Spectroscopic Techniques

The validation of a chemical structure, especially one intended for pharmaceutical applications, cannot rely on a single analytical technique. Instead, a multi-faceted approach using orthogonal methods is essential to provide a comprehensive and trustworthy characterization. NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule, while mass spectrometry offers precise molecular weight and fragmentation data.[1] The combination of these techniques provides a powerful and robust strategy for structural confirmation.

Experimental Workflow: A Step-by-Step Protocol

The following protocols outline the acquisition of NMR and MS data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The choice of solvents and instrumental parameters is critical for obtaining high-quality, interpretable spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for many organic compounds and its high boiling point, which minimizes evaporation. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • ¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion and resolution. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

  • ¹³C NMR Spectroscopy : Obtain the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required. Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • ¹⁹F NMR Spectroscopy : Acquire the fluorine-19 NMR spectrum. ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for fluorinated compounds.[3] No special parameters are usually needed beyond what is used for ¹H NMR.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.[4] ESI is particularly well-suited for polar molecules like the target compound.

  • Mass Analysis : Acquire the mass spectrum in positive ion mode using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[5] This will provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition.

Data Interpretation and Structural Confirmation

The following sections detail the expected NMR and MS data for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, with interpretations based on established principles and data from closely related, cited compounds.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) are key parameters for assignment.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Justification
H-2~8.5s1HOlefinic proton adjacent to the carbonyl group and nitrogen, expected to be significantly deshielded.
H-5~8.0dd1HAromatic proton ortho to the carbonyl group, deshielded.
H-6~7.5ddd1HAromatic proton coupled to H-5 and H-8, and showing a smaller coupling to the fluorine at C-7.
H-8~7.8dd1HAromatic proton ortho to the fluorine, showing coupling to H-6 and a larger coupling to the fluorine.
N-H~12.0br s1HThe N-H proton of the dihydroquinoline ring is typically broad and downfield due to hydrogen bonding and exchange.
-OCH₂CH₃~4.2q2HMethylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
-OCH₂CH₃~1.3t3HMethyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.

Predicted data is based on the analysis of similar fluoroquinolone structures.[6]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbon Assignment Expected Chemical Shift (δ, ppm) Justification
C=O (ester)~165Carbonyl carbon of the ester group.
C=O (keto)~175Carbonyl carbon of the quinolone ring.
C-2~145Olefinic carbon adjacent to nitrogen.
C-3~110Olefinic carbon bearing the ester group.
C-4~175Carbonyl carbon of the quinolone ring.
C-4a~140Quaternary aromatic carbon at the ring junction.
C-5~125Aromatic CH carbon.
C-6~120Aromatic CH carbon.
C-7~160 (d, ¹JCF ≈ 250 Hz)Aromatic carbon directly bonded to fluorine, showing a large one-bond coupling constant.
C-8~115Aromatic CH carbon.
C-8a~125Quaternary aromatic carbon at the ring junction.
-OCH₂CH₃~60Methylene carbon of the ethyl ester.
-OCH₂CH₃~14Methyl carbon of the ethyl ester.

Predicted data is based on the analysis of similar fluoroquinolone structures.[7][8]

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C-7 position. The chemical shift and coupling patterns provide further structural confirmation.

Fluorine Assignment Expected Chemical Shift (δ, ppm) Multiplicity Justification
C-7 F-110 to -120mThe fluorine atom will be coupled to the adjacent aromatic protons (H-6 and H-8), resulting in a multiplet.

The chemical shift is referenced to CFCl₃. The expected range is based on typical values for aryl fluorides.[3][9]

Mass Spectrometry Analysis

The high-resolution mass spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺.

Ion Expected m/z Elemental Composition
[M+H]⁺248.0723C₁₂H₁₁FNO₃

The experimentally determined accurate mass should be within 5 ppm of the theoretical value, which provides strong evidence for the proposed elemental composition.[10]

Workflow Visualization

The following diagram illustrates the integrated workflow for the structural validation of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Sample Preparation MS Mass Spectrometry (HRMS) Purification->MS Sample Preparation NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling, Integration) NMR->NMR_Data MS_Data MS Data Analysis (Accurate Mass, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Integrated workflow for the structural validation of a synthesized compound.

Alternative Methodologies and Their Comparison

While NMR and MS are the primary tools for structural elucidation, other techniques can provide complementary information:

  • Infrared (IR) Spectroscopy : Can confirm the presence of key functional groups such as the carbonyls (C=O) of the ester and ketone, and the N-H bond. However, it does not provide detailed connectivity information.

  • X-ray Crystallography : Provides the most definitive three-dimensional structure of a molecule. However, it requires a single crystal of suitable quality, which can be challenging to obtain.

  • Elemental Analysis : Provides the percentage composition of elements (C, H, N) in the compound. This can corroborate the molecular formula determined by HRMS.

Compared to these alternatives, the combination of NMR and MS offers a comprehensive and readily accessible means of structural validation for a wide range of organic molecules without the need for crystallization.

Conclusion

The structural validation of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a critical step in its use as a pharmaceutical intermediate. Through the systematic application and expert interpretation of NMR and MS data, a high degree of confidence in the molecular structure can be achieved. This guide has outlined a robust, self-validating protocol that adheres to the principles of scientific integrity, providing researchers with a framework for the rigorous characterization of novel chemical entities.

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Comparative

A Senior Application Scientist's Guide to Catalyst Selection for Quinolone Synthesis

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmaceuticals, including widely used antibacterial agents.[1][2] The synthesis of these vital heterocyclic co...

Author: BenchChem Technical Support Team. Date: February 2026

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of pharmaceuticals, including widely used antibacterial agents.[1][2] The synthesis of these vital heterocyclic compounds has been a subject of intense research, with the choice of catalyst being paramount in determining the efficiency, selectivity, and environmental impact of the synthetic route.[3][4] Traditional methods like the Skraup, Doebner-von Miller, and Friedländer reactions often require harsh conditions.[4] Consequently, the development of advanced catalytic systems is a continuous pursuit in both academic and industrial laboratories.[3]

This guide provides a comparative analysis of diverse catalytic systems for quinolone synthesis. It is designed for researchers, scientists, and drug development professionals to navigate the complex landscape of catalyst selection. We will move beyond mere protocols to explain the causality behind experimental choices, grounding our discussion in mechanistic understanding and field-proven data.

The Catalytic Landscape: A Comparative Overview

The efficacy of a quinolone synthesis strategy is dictated by the catalyst's ability to promote key bond-forming events—typically a condensation followed by a cyclization and dehydration cascade. The choice of catalyst directly influences reaction kinetics, temperature requirements, substrate scope, and, crucially, the "greenness" of the process. We can broadly classify modern catalysts into three major families: Transition-Metal Catalysts, Acid/Base & Organocatalysts, and Biocatalysts.

The following diagram illustrates the general workflow for a catalytic quinolone synthesis, from reactant selection to product isolation and catalyst recovery.

G Experimental Workflow for Catalytic Quinolone Synthesis cluster_0 Reaction Setup cluster_1 Synthesis & Monitoring cluster_2 Workup & Analysis cluster_3 Catalyst Recovery Reactants Select Reactants (e.g., 2-aminoaryl ketone + α-methylene ketone) Catalyst Select Catalyst System (Metal, Organo, Bio) Solvent Choose Solvent & Conditions (Temp, Atmosphere) Reaction Run Reaction Mixture TLC Monitor Progress (TLC, LC-MS) Reaction->TLC Workup Quench & Extract Product TLC->Workup Upon completion Purify Purify Product (Chromatography, Recrystallization) Workup->Purify Recover Filter/Separate Catalyst (for heterogeneous systems) Workup->Recover If applicable Analyze Characterize Product (NMR, MS, IR) Purify->Analyze Reuse Wash, Dry & Reuse Recover->Reuse

Caption: A generalized workflow for catalyst screening and synthesis.

Transition-Metal Catalysts

Transition metals have revolutionized quinolone synthesis by offering diverse reactivity and enabling reactions under milder conditions than classical methods.[3] Their catalytic prowess stems from their ability to coordinate with substrates, activate C-H and N-H bonds, and facilitate key bond formations.[3][5]

  • Palladium (Pd): Palladium catalysts are exceptionally versatile, used in Heck couplings, carbonylations, and C-N bond formations to construct the quinolone ring.[5][6] For instance, Pd-catalyzed carbonylative cyclization of 2-iodoanilines and terminal alkynes is a powerful method.[7] While highly efficient, the cost and potential for product contamination with residual palladium are key considerations.

  • Copper (Cu): Copper catalysts are a more economical alternative to palladium and are effective in tandem reactions, such as aza-Michael additions followed by cyclization.[6][8] They are often used to promote C-N and C-C bond formations.[3]

  • Iron (Fe): As an earth-abundant and low-toxicity metal, iron is an attractive "green" catalyst.[9] Fe₃O₄ nanoparticles, for example, have been used as magnetically recoverable catalysts, simplifying post-reaction workup significantly.[9]

  • Gold (Au), Rhodium (Rh), and Nickel (Ni): These metals also catalyze specific quinolone syntheses. Gold has been shown to enable Friedländer synthesis under mild conditions, while rhodium is effective in alkyne hydroacylation approaches.[10][11][12] Nickel is a cost-effective choice for dehydrogenative coupling reactions.[13]

Acid/Base & Organocatalysts

This category encompasses a broad range of metal-free catalysts that are often inexpensive, readily available, and less toxic than their transition-metal counterparts.

  • Brønsted and Lewis Acids: These are the classical catalysts for reactions like the Friedländer, Doebner-von Miller, and Conrad-Limpach syntheses.[10][14][15] Brønsted acids (e.g., p-TsOH, H₂SO₄) protonate carbonyl groups, activating them for nucleophilic attack.[14][16] Lewis acids (e.g., SnCl₄, BiCl₃) coordinate to carbonyl oxygens to achieve the same effect.[14][17] The choice of acid can dramatically impact reaction rate and selectivity.[18]

  • Ionic Liquids (ILs): ILs can act as both the solvent and the catalyst, offering benefits like low volatility and high thermal stability.[19] Acidic ILs have been successfully employed in Friedländer annulations, sometimes providing higher yields in shorter times compared to conventional acids.[19]

  • Nanocatalysts: Solid acid catalysts like silica (SiO₂) nanoparticles offer high surface area and excellent reusability.[19] In microwave-assisted Friedländer syntheses, SiO₂ nanoparticles have been recycled up to fourteen times without a significant loss of activity, highlighting a key advantage in sustainable chemistry.[19]

Biocatalysts

Biocatalysis represents a frontier in green chemistry, utilizing enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions.[1]

  • Monoamine Oxidase (MAO-N): This enzyme has been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to produce quinolines.[20][21] The reaction proceeds efficiently in buffer solutions at near-ambient temperatures.

  • Horseradish Peroxidase (HRP): In chemo-enzymatic strategies, HRP can catalyze the annulation/aromatization of N-cyclopropyl-N-alkylanilines to form 2-quinolones.[21][22]

  • Polyketide Synthases (PKS): Fungal PKS enzymes have shown the ability to accept substituted anthranilic acid derivatives to produce precursors of pharmaceutically relevant quinolones, opening a pathway for biosynthesis.[23]

The following diagram illustrates a simplified, acid-catalyzed mechanism for the Friedländer synthesis, a common route to quinolones.

G Simplified Acid-Catalyzed Friedländer Mechanism start 2-Aminoaryl Ketone + α-Methylene Ketone step1 Aldol Condensation H⁺ catalyst activates carbonyl group for nucleophilic attack by enol/enolate. start->step1 H⁺ step2 Imine Formation & Cyclization Intramolecular attack of amino group on the second carbonyl. step1->step2 H⁺ step3 Dehydration Elimination of water molecule to form the aromatic quinoline ring. step2->step3 -H₂O product Substituted Quinolone step3->product

Caption: Key steps in the acid-catalyzed Friedländer annulation.

Quantitative Performance Comparison

Objective comparison requires quantitative data. The table below summarizes the performance of representative catalysts across different classes, highlighting key metrics such as reaction time, temperature, and yield. This data is intended to serve as a starting point for catalyst selection.

Catalyst SystemReaction TypeTypical Temp. (°C)Typical TimeYield (%)Key Advantages & Disadvantages
Transition-Metal Catalysts
Pd(OAc)₂ / PPh₃[5]Heck Coupling / Cyclization10012-24 h67-76High efficiency, broad scope. / High cost, potential metal leaching.
Fe₃O₄ Nanoparticles[9]Three-Component ReactionReflux (Water)2 h88-96Green solvent, magnetically recoverable, reusable. / Limited to specific reaction types.
ZnO / CNT[9]Friedländer Condensation12025 min24-99Solvent-free, high activity. / Yield is highly substrate-dependent.
Acid/Base & Organocatalysts
p-Toluenesulfonic acid[14][16]Doebner-von Miller / Friedländer100-150Several hoursVariableInexpensive, readily available. / Harsh conditions, potential for byproducts.[18]
BiCl₃ / Microwave[17]Condensation / CyclizationMicrowave15-30 min51-71Low-cost, non-toxic Lewis acid, rapid. / Moderate yields.
SiO₂ Nanoparticles / MW[19]Friedländer Annulation100 (MW)5-10 min~93Highly reusable (14+ cycles), fast, green. / Requires microwave reactor.
Biocatalysts
MAO-N D11 (whole cells)[24]Oxidative Aromatization3724-96 hup to 84 (conv.)Extremely mild conditions, high selectivity. / Longer reaction times, substrate limitations.

Featured Experimental Protocols

To bridge theory and practice, this section provides detailed methodologies for key catalytic systems. The rationale behind specific steps is explained to empower researchers to adapt these protocols to their own systems.

Protocol 1: Green Synthesis of Quinolines via Friedländer Annulation using a Reusable Nanocatalyst

This protocol, adapted from methodologies using silica nanoparticles, demonstrates an environmentally friendly approach leveraging microwave irradiation for rapid synthesis.[19]

  • Rationale: The use of SiO₂ nanoparticles provides a solid acid catalyst with a high surface area, enhancing reaction rates.[19] Microwave heating dramatically reduces reaction times compared to conventional methods.[19] The catalyst's insolubility allows for simple recovery by filtration, embodying a core principle of green chemistry.[4]

  • Step-by-Step Methodology:

    • Reactant Charging: To a 10 mL microwave process vial, add the 2-aminoaryl ketone (1.0 mmol), the active methylene carbonyl compound (1.2 mmol), and silica nanoparticles (e.g., 25 mg).

    • Solvent Conditions: This reaction is often performed under solvent-free conditions to maximize green credentials. If a solvent is necessary for solubility, a minimal amount of a high-boiling polar solvent like ethanol can be added.

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100°C for 5-15 minutes. Monitor the internal pressure to ensure it remains within safe limits.

    • Reaction Monitoring: After cooling, dissolve a small aliquot of the crude mixture in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate to check for the consumption of the limiting reactant.

    • Workup and Catalyst Recovery: Add 10 mL of ethanol to the reaction vial and heat briefly to dissolve the product. Filter the hot solution to separate the SiO₂ catalyst. Wash the recovered catalyst with hot ethanol (3 x 5 mL) and dry it in an oven for reuse.

    • Product Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of 3-Substituted Quinol-2(1H)-ones

This protocol is based on the Heck-type coupling of 2-iodoaniline with α,β-unsaturated carbonyl compounds, a robust method for forming functionalized quinolones.[5]

  • Rationale: The Pd(OAc)₂/PPh₃ system is a classic and effective catalyst for C-C bond formation.[5] PPh₃ acts as a ligand to stabilize the palladium center and modulate its reactivity. DMF is used as a high-boiling polar aprotic solvent, suitable for many palladium-catalyzed reactions. NaOAc serves as the base required to neutralize the HI generated during the catalytic cycle.

  • Step-by-Step Methodology:

    • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser. Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Reagent Addition: Under a positive pressure of inert gas, add 2-iodoaniline (1.0 mmol), the α,β-unsaturated carbonyl compound (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and NaOAc (6.0 mmol).

    • Solvent Addition: Add anhydrous DMF (5 mL) via syringe.

    • Reaction Execution: Heat the reaction mixture to 100°C with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS. The reaction typically runs for 12-24 hours.

    • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

    • Product Isolation: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Conclusion and Future Outlook

The synthesis of quinolones is a mature field that continues to evolve, driven by the dual needs for molecular complexity and environmental sustainability. While traditional acid catalysis remains relevant for its simplicity and low cost, the field is clearly moving towards more sophisticated solutions.

  • Transition-metal catalysis , particularly with palladium and copper, offers unparalleled scope and efficiency but requires careful consideration of cost and metal removal.[3][5]

  • Nanocatalysis and other heterogeneous systems are at the forefront of green chemistry, offering high reusability and simplified product isolation.[9][19]

  • Biocatalysis , though currently more limited in scope, represents the ultimate in green synthesis, promising exceptional selectivity under the mildest possible conditions.[20][21]

The ideal catalyst is not a one-size-fits-all solution. The choice depends on the specific quinolone target, required scale, available equipment, and cost considerations. For rapid analog synthesis in a discovery setting, a microwave-assisted protocol with a reusable nanocatalyst may be optimal. For large-scale synthesis of a specific API, a highly optimized process using an inexpensive, earth-abundant metal like iron or copper might be preferred. By understanding the mechanisms, performance metrics, and practical considerations of each catalyst class, researchers can make informed decisions to accelerate their research and development efforts.

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Validation

A Comparative Guide to the Structure-Activity Relationship of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Derivatives

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. As a foundational scaffold in medicinal chemistry, this quino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives. As a foundational scaffold in medicinal chemistry, this quinolone core has given rise to a multitude of compounds with potent biological activities. We will explore how strategic modifications to this central structure influence its efficacy as both an antibacterial and an anticancer agent, supported by experimental data and established scientific literature.

The Quinolone Core: A Privileged Scaffold

The 4-quinolone ring system is a cornerstone of numerous therapeutic agents. The presence of a carbonyl group at the C-4 position and a carboxylic acid (or its ester derivative) at the C-3 position is crucial for the antibacterial activity of this class, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[1] The addition of a fluorine atom at the C-6 or C-7 position significantly enhances this antibacterial potency. This guide focuses on derivatives of ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate for exploring novel therapeutic agents.

Below is a diagram illustrating the core scaffold and the primary positions for chemical modification that dictate the resulting biological activity.

Caption: Core structure and key sites for derivatization.

Structure-Activity Relationship (SAR) Analysis

The biological profile of quinolone derivatives can be finely tuned by introducing various substituents at different positions on the core ring.

  • N-1 Position: The substituent at the N-1 position significantly influences the compound's potency and pharmacokinetic properties. Small, sterically unhindered groups such as ethyl or cyclopropyl are often optimal for antibacterial activity. For instance, the replacement of an ethyl group with a cyclopropyl group has been shown to enhance activity against both Gram-positive and Gram-negative bacteria.

  • C-3 Position: The ethyl carboxylate group at the C-3 position is a critical pharmacophore. While the ester form can be active, hydrolysis to the corresponding carboxylic acid is generally required for potent inhibition of bacterial DNA gyrase.[2] Modifications at this position, such as converting the ester to an amide or introducing other functional groups, can abolish antibacterial activity but may confer other properties, such as anticancer effects.[2]

  • C-7 Position: This is one of the most versatile positions for modification. The introduction of different cyclic amines (e.g., piperazine, morpholine) or other substituents at C-7 dramatically impacts the antibacterial spectrum and potency. For example, a piperazinyl group at C-7 is a common feature in many broad-spectrum fluoroquinolone antibiotics.[3] Conversely, introducing bulky, lipophilic fatty amido groups at this position has been shown to impart significant cytotoxicity against various cancer cell lines.[4]

  • C-6 and C-8 Positions: The fluorine atom at C-7 is part of a broader family of fluoroquinolones where fluorine at C-6 is also common and known to enhance antibacterial efficacy.[5] Substituents at the C-8 position (e.g., methoxy, nitro, or another halogen) can also modulate the activity and safety profile of the compounds.[5]

Comparative Analysis: Antibacterial vs. Anticancer Activity

Strategic derivatization of the quinolone scaffold can shift its primary activity from antibacterial to anticancer. The following tables summarize experimental data from the literature, comparing the performance of various derivatives.

Table 1: Comparative Antibacterial Activity (MIC, µg/mL)

Compound IDN-1 SubstituentC-7 SubstituentS. aureusE. coliReference
Parent -H-F>100>100-
Ciprofloxacin -Cyclopropyl-Piperazinyl0.25-10.008-0.12[6]
Derivative 8a -Ethyl-Hexanoic Amido3.9-[4]
Derivative 34 -Ethyl-PiperazinylActiveActive[3]

Data presented is representative and compiled from multiple sources. "-" indicates data not available.

The data indicates that the introduction of a piperazinyl group at C-7 (as in Ciprofloxacin and derivative 34) confers potent, broad-spectrum antibacterial activity.[3] In contrast, a fatty amido substituent (Derivative 8a) shows more specific activity, particularly against Gram-positive bacteria like S. aureus.[4]

Table 2: Comparative Anticancer Activity (IC₅₀, µM)

| Compound ID | C-7 Substituent | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | Reference | | :--- | :--- | :--- | :--- | :--- | | Derivative 8a | -Hexanoic Amido | 1.8 | 3.2 | 2.5 |[4] | | Derivative 8b | -Octanoic Amido | 2.1 | 4.5 | 3.1 |[4] | | Derivative 8d | -Lauric Amido | 1.5 | 2.8 | 1.9 |[4] | | Derivative 8e | -Myristic Amido | 1.9 | 3.5 | 2.2 |[4] | | Hybrid 65 | Ciprofloxacin-quinoline hybrid | - | - | - |[7] | | Hybrid 66 | Ciprofloxacin-quinoline hybrid | - | - | - |[7] |

Data presented is representative and compiled from multiple sources. "-" indicates data not available, but significant cytotoxic activity was reported against other cell lines like SR-leukemia and UO-31 renal cancer.[7]

The results in Table 2 clearly demonstrate that introducing long-chain fatty amido groups at the C-7 position leads to potent cytotoxic activity against a panel of human cancer cell lines.[4] The length of the fatty acid chain appears to influence the potency, though a clear linear relationship is not always observed. Furthermore, creating hybrid molecules by linking quinolones to other known anticancer scaffolds has also proven to be a successful strategy for developing agents with significant antiproliferative effects.[7][8][9]

Experimental Protocols & Methodologies

The synthesis and evaluation of these derivatives follow established chemical and biological procedures.

A common route for synthesizing these quinolone derivatives involves a multi-step process, often starting with a suitably substituted aniline. The following diagram outlines a representative synthetic pathway.

Synthesis_Workflow A Substituted Aniline B Condensation with Diethyl Ethoxymethylenemalonate A->B Step 1 C Cyclization (Gould-Jacobs Reaction) B->C Step 2 D N-Alkylation C->D Step 3 E Nucleophilic Substitution at C-7 D->E Step 4 F Final Derivative E->F Step 5

Caption: General synthetic workflow for quinolone derivatives.

Representative Protocol: Synthesis of C-7 Amido Derivatives [4]

  • Azide Formation: The starting ethyl 7-fluoroquinolone is treated with sodium azide at 60°C to selectively form the C-7 azide derivative.

  • Reduction: The azide is then reduced to the corresponding amine under mild conditions using zinc and ammonium chloride.

  • Amide Coupling: The resulting C-7 amino derivative is coupled with a desired fatty acid using a standard coupling agent (e.g., DCC/DMAP or EDC/HOBt) to yield the final fatty amido-quinolone derivative.

  • Purification: The final product is purified using column chromatography or recrystallization.

1. Antibacterial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

2. In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity against cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) is calculated from the dose-response curve.

Mechanistic Insights

The dual activities of these quinolone derivatives stem from their ability to interact with different cellular targets.

Mechanism_Pathway cluster_antibacterial Antibacterial Mechanism cluster_anticancer Anticancer Mechanism Quinolone_A Quinolone Derivative Gyrase DNA Gyrase / Topoisomerase IV Quinolone_A->Gyrase Inhibition DNA_Replication DNA Replication Blocked Gyrase->DNA_Replication Cell_Death_A Bacterial Cell Death DNA_Replication->Cell_Death_A Quinolone_C Quinolone Derivative Topoisomerase_II Topoisomerase II Quinolone_C->Topoisomerase_II Inhibition Protein_Kinases Protein Kinases (EGFR, VEGFR) Quinolone_C->Protein_Kinases Inhibition Apoptosis Induction of Apoptosis Quinolone_C->Apoptosis Induction Cell_Death_C Cancer Cell Death Topoisomerase_II->Cell_Death_C Protein_Kinases->Cell_Death_C Apoptosis->Cell_Death_C

Caption: Divergent mechanisms of action for quinolone derivatives.

  • Antibacterial Action: Fluoroquinolones primarily target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. By forming a stable complex with the enzyme and DNA, they trap the enzyme in its cleavage state, leading to double-stranded DNA breaks and ultimately bacterial cell death.

  • Anticancer Action: The anticancer mechanisms are more diverse. Quinolone derivatives have been shown to inhibit human topoisomerase II, an enzyme crucial for cancer cell proliferation.[9] Additionally, certain derivatives can act as inhibitors of protein kinases like EGFR and VEGFR, which are involved in cancer cell growth and angiogenesis.[9][10] Other reported mechanisms include the induction of apoptosis and cell cycle arrest.[7]

Conclusion and Future Directions

The ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationship studies reveal a clear divergence in biological activity based on the nature of the substituent at the C-7 position.

  • Small, basic heterocycles (e.g., piperazine) generally confer potent antibacterial activity.

  • Bulky, lipophilic moieties (e.g., fatty amides) or hybridization with other pharmacophores can produce significant anticancer activity.

This inherent flexibility offers exciting opportunities for future research. The development of hybrid molecules that possess dual antibacterial and anticancer properties could be a promising strategy for treating cancer patients with concurrent bacterial infections. Furthermore, leveraging computational modeling and QSAR studies can guide the rational design of next-generation quinolone derivatives with enhanced potency, selectivity, and improved safety profiles, solidifying the enduring importance of this scaffold in medicinal chemistry.

References

  • Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. (2021).
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). National Institutes of Health (NIH).
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  • In vitro antitumor activity of quinolone derivatives 3, 4a,b and 5a,b over MCF-7, HepG2 and HCT-116, cell lines. ResearchGate.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). National Institutes of Health (NIH).
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  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed.
  • 2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. (2021). Bentham Science.
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate.
  • Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. ResearchGate.
  • 4 - RSC Medicinal Chemistry. Royal Society of Chemistry.
  • Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. (1980). PubMed.
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (n.d.). National Institutes of Health (NIH).

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Comparative

A Comparative Guide to the In Vitro Evaluation of Novel Quinolone Scaffolds Derived from Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This guide provides an in-depth comparative analysis of the in vitro evaluation methodologies for novel compounds synthesized from the versatile Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the in vitro evaluation methodologies for novel compounds synthesized from the versatile Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and logical approach to compound validation. We will explore the primary therapeutic avenues for these derivatives—antibacterial and anticancer applications—supported by detailed experimental workflows, comparative data, and mechanistic insights.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a foundational building block for a significant class of synthetic antimicrobial agents, the fluoroquinolones.[1][2] The inherent biological activity of this core structure stems from its ability to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1][3] This mechanism disrupts bacterial DNA synthesis, leading to cell death.[1]

Recent research has expanded the therapeutic potential of this scaffold beyond its antibacterial roots. Strategic chemical modifications, particularly at the C-7 position, have yielded derivatives with potent antiproliferative activity against various cancer cell lines.[4][5][6] These anticancer analogues often function by inhibiting the human counterparts of bacterial topoisomerases, demonstrating the remarkable versatility of the quinolone core.[5][6][7] This guide will compare the in vitro techniques used to characterize and validate these two primary biological activities.

Strategic Synthesis: From Antibacterial to Anticancer Agents

The conversion of the Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold into diverse derivatives is a cornerstone of its utility. The most common and impactful modifications are introduced at the C-7 position. For instance, the introduction of fatty amide moieties has been shown to produce compounds with promising cytotoxicity against cancer cell lines like DU145, A549, and MCF7, as well as significant antimicrobial activity.[8]

The general synthetic workflow often involves a multi-step process, beginning with the core scaffold and introducing various side chains to modulate biological activity and pharmacokinetic properties.

G A Ethyl 7-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate (Core Scaffold) B Nucleophilic Aromatic Substitution at C-7 (e.g., with amines, thiols) A->B Introduce Diversity C Hydrolysis of Ethyl Ester at C-3 (to carboxylic acid) B->C Improve Solubility/ Target Interaction D Novel Quinolone Derivatives (Diverse Library) C->D E In Vitro Biological Evaluation D->E

Caption: General synthetic and evaluation workflow for novel quinolone derivatives.

Comparative In Vitro Evaluation I: Antibacterial Activity

The primary measure of a novel quinolone's antibacterial efficacy is its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9]

Key Assay: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining MIC values, with guidelines established by bodies like the Clinical and Laboratory Standards Institute (CLSI).[9][10] Its high-throughput nature makes it ideal for screening a library of novel compounds against a panel of clinically relevant bacterial strains.

Causality Behind Experimental Choices:

  • Why Broth Microdilution? This method allows for the simultaneous testing of multiple compounds at various concentrations, providing a quantitative and reproducible measure of potency. It is more efficient than agar dilution for screening large numbers of derivatives.

  • Why Mueller-Hinton Broth (MHB)? MHB is the standard medium for susceptibility testing of non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors that might interfere with the antibacterial agent.[11]

  • Why 0.5 McFarland Standard? Standardizing the initial bacterial inoculum to approximately 1-2 x 10⁸ CFU/mL is critical for the reproducibility of MIC results.[9][11] The final inoculum in the assay is further diluted to ~5 x 10⁵ CFU/mL to ensure that the observed inhibition is not merely due to an overwhelming number of bacteria.[9]

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation of Compound Stock: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[9]

  • Serial Dilution: Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate. Add 200 µL of the 2x compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[9][12] Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Suspend several bacterial colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final bacterial density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[11]

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension. The final volume in each well is now 200 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[9]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9]

Comparative Data: Antibacterial Potency

The table below illustrates hypothetical but representative MIC data for novel quinolone derivatives compared against standard antibiotics like Ciprofloxacin.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Derivative 8a [8]3.9> 100> 100
Derivative A 2416
Derivative B 81664
Ciprofloxacin 0.25 - 1.00.008 - 0.060.25 - 1.0

Data is illustrative. Real experimental values should be determined and cited.

Mechanistic Validation: DNA Gyrase Inhibition Assay

To confirm that the antibacterial activity stems from the expected mechanism, a DNA gyrase supercoiling inhibition assay can be performed. This assay measures the ability of a compound to inhibit the enzyme's function of introducing negative supercoils into relaxed plasmid DNA.

G cluster_0 Assay Components A Relaxed Plasmid DNA (Substrate) E Incubation (37°C, 30-60 min) A->E B DNA Gyrase (Enzyme) B->E C ATP (Energy Source) C->E D Test Compound (Potential Inhibitor) D->E F Agarose Gel Electrophoresis E->F G Supercoiled DNA (Gyrase Active) F->G Separation by conformation H Relaxed DNA (Gyrase Inhibited) F->H Separation by conformation

Caption: Workflow for the DNA gyrase supercoiling inhibition assay.

Comparative In Vitro Evaluation II: Anticancer Activity

For quinolone derivatives repurposed as anticancer agents, the primary in vitro evaluation involves assessing their cytotoxicity against various cancer cell lines and determining their selectivity.

Key Assay: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt into a purple formazan product, the amount of which is directly proportional to the number of living cells.[14]

Causality Behind Experimental Choices:

  • Why MTT? It is a robust, sensitive, and high-throughput method for screening the cytotoxic effects of a compound library. It provides a quantitative measure (IC₅₀ value) that is easily comparable across different compounds and cell lines.

  • Why Multiple Cell Lines? Testing against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) is crucial to determine the compound's spectrum of activity.[4][13]

  • Why a Non-Cancerous Cell Line? Including a normal, non-cancerous cell line (e.g., NHDF-Neo, normal human dermal fibroblasts) is essential to assess the compound's selectivity.[13] A promising drug candidate should exhibit high toxicity towards cancer cells while sparing healthy cells.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the novel compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a vehicle (e.g., DMSO) as a vehicle control.[16]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[17] During this time, visible purple precipitates will form in the wells with viable cells.

  • Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[15] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC₅₀ value—the concentration that inhibits 50% of cell growth.

Comparative Data: Cytotoxic Potency and Selectivity

The table below provides a template for comparing the cytotoxic activity of novel quinolone derivatives.

CompoundIC₅₀ (µM) vs. A549 (Lung Cancer)[4]IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[4]IC₅₀ (µM) vs. HepG2 (Liver Cancer)[4]IC₅₀ (µM) vs. NHDF-Neo (Normal Fibroblast)[13]Selectivity Index (SI)*
Derivative 97 [4]27.71-22.09HighFavorable
Derivative 125 [4]2.10.32.3> 50> 21.7 (vs. HepG2)
Doxorubicin ~0.1~0.5~0.8~1.2Low

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity.

Conclusion: A Unified Approach to Evaluation

The Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold is a remarkably fertile starting point for the development of novel therapeutic agents. A successful in vitro evaluation hinges on a logical, multi-faceted approach that compares novel derivatives not only against each other but also against established standards. By employing robust, validated assays such as broth microdilution for antibacterial screening and the MTT assay for cytotoxicity, researchers can generate the high-quality, comparative data necessary to identify lead compounds. Mechanistic assays, such as DNA gyrase inhibition, provide crucial validation that the observed biological activity is a result of on-target effects. This integrated evaluation strategy, grounded in scientific rationale, is paramount for advancing the most promising quinolone derivatives through the drug discovery pipeline.

References

  • Al-Trawneh, A., et al. (2023). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Institutes of Health. [Link]

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  • Abdel-Aal, A. M., et al. (2019). Towards anticancer fluoroquinolones: A review article. PubMed. [Link]

  • Kim, J. Y., et al. (1998). Novel quinolone derivatives as potent antibacterials. PubMed. [Link]

  • BioWorld. (2024). Novel quinolone-derivative tackles microbial resistance. BioWorld. [Link]

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  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH Bookshelf. [Link]

  • Goudarzi, M., et al. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Brieflands. [Link]

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  • Bielen, A., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI. [Link]

  • Eakin, A. E., et al. (2004). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]

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  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]

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  • Taylor, M. N., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. [Link]

  • Kumar, D., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. National Institutes of Health. [Link]

  • Głowacka, I. E., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. National Institutes of Health. [Link]

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  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Chan, P., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Publications. [Link]

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  • ResearchGate. (2025). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[4][6]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. ResearchGate. [Link]

  • ResearchGate. Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. ResearchGate. [Link]

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Validation

comparing the efficacy of different purification techniques for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Ethyl 7-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key structural motif in the synthesis of numerous fluoroquinolone antibiotics, is a prime example where stringent purity control is paramount.[1][2] Incidental impurities, arising from starting materials or side reactions during synthesis, can have unforeseen pharmacological or toxicological consequences, making their removal a critical step in the drug development workflow.

This guide provides an in-depth comparison of three prevalent purification techniques for this crucial intermediate: recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC). Drawing upon established principles and practical insights, we will dissect the methodologies, evaluate their efficiencies, and provide the necessary frameworks for researchers to make informed decisions for their specific purification challenges.

The Importance of Purification

Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a foundational building block for a class of antibiotics that function by inhibiting bacterial DNA gyrase.[3] The presence of impurities can not only reduce the yield of subsequent synthetic steps but also introduce potentially harmful compounds into the final drug product. Therefore, selecting an appropriate purification strategy is a critical decision that impacts the entire drug development pipeline.

Comparative Analysis of Purification Techniques

The choice of purification method is a multi-faceted decision, balancing the required purity level with considerations of yield, scalability, time, and cost. Below, we explore the nuances of each technique as applied to Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Recrystallization: The Classic Approach

Recrystallization is a time-honored and cost-effective method for purifying solid organic compounds.[1] It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For quinolone derivatives, this technique can be particularly effective.[1]

The "Why": Causality in Solvent Selection

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures.[1] This differential ensures maximum recovery of the purified product upon cooling. For Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, which possesses moderate polarity due to its ester and ketone functionalities, as well as the fluorine atom, solvents like ethanol, or solvent mixtures such as methanol-acetone or dichloromethane-hexane, are promising candidates.[1][4] The principle of "like dissolves like" guides this initial selection, with empirical testing being the ultimate arbiter.

Experimental Protocol: Recrystallization

Objective: To purify crude Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate to >98% purity.

Materials:

  • Crude Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Ethanol (95%)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves.[1][5]

  • Decolorization (Optional): If colored impurities are present, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[5]

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[1]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to a constant weight.[5]

Visualization: Recrystallization Workflow

Recrystallization_Workflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Crystallize Crystallization Cool->Crystallize Filter Vacuum Filtration Crystallize->Filter Wash Wash with Cold Solvent Filter->Wash Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: Workflow for the purification of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate by recrystallization.

Silica Gel Column Chromatography: For Finer Separations

When recrystallization fails to remove impurities with similar solubility profiles, silica gel column chromatography becomes the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent). For fluoroquinolones, selecting the right solvent system is crucial for achieving good separation.[6]

The "Why": Eluent System Design

The polarity of the eluent is the primary determinant of the separation efficiency. A less polar solvent will result in slower elution of polar compounds, while a more polar solvent will accelerate their movement down the column. For Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a gradient elution starting with a less polar mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity (increasing the proportion of ethyl acetate or adding a more polar solvent like methanol) is often effective.[6] Thin-layer chromatography (TLC) is an indispensable tool for optimizing the solvent system before committing to a large-scale column.[6]

Experimental Protocol: Column Chromatography

Objective: To achieve >99% purity of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

  • Crude product

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane:ethyl acetate) to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow Crude Crude Product Load Load onto Silica Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for silica gel column chromatography purification.

Preparative HPLC: The High-Purity Standard

For applications demanding the highest purity, such as in the final stages of API manufacturing, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the gold standard.[7][8][9] It operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of the target compound.[8] Reversed-phase HPLC, with a non-polar stationary phase (like C18) and a polar mobile phase, is commonly employed for the purification of pharmaceutical intermediates.[7][10]

The "Why": Method Development and Scalability

The key to successful preparative HPLC is rigorous method development at the analytical scale.[7] This involves optimizing the mobile phase composition (e.g., acetonitrile/water or methanol/water with modifiers like formic acid or trifluoroacetic acid), gradient profile, and flow rate to achieve optimal separation between the target compound and its impurities. Once an effective analytical method is established, it can be scaled up to a preparative system.[11]

Experimental Protocol: Preparative HPLC

Objective: To achieve ≥99.5% purity of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Materials:

  • Partially purified product

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional)

  • Preparative HPLC system with a C18 column

Procedure:

  • Method Development: Develop an analytical HPLC method that provides good resolution of the target peak from impurities.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection and Separation: Inject the sample onto the preparative column and run the scaled-up gradient method.

  • Fraction Collection: Use a fraction collector to isolate the peak corresponding to the pure product, triggered by a UV detector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or evaporation.

Visualization: Preparative HPLC Workflow

Prep_HPLC_Workflow Sample Partially Purified Sample Inject Inject onto Prep-HPLC Sample->Inject Separate Gradient Separation Inject->Separate Detect UV Detection Separate->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Remove_Solvent Solvent Removal Combine->Remove_Solvent Pure High-Purity Product Remove_Solvent->Pure

Caption: Workflow for the purification of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate using preparative HPLC.

Quantitative Comparison of Purification Techniques

To provide a clearer picture of the trade-offs involved, the following table summarizes the key performance indicators for each purification method. The data presented are representative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterRecrystallizationColumn ChromatographyPreparative HPLC
Typical Purity Achieved 95-98%98-99.5%>99.5%
Typical Yield 70-90%50-80%80-95%
Scalability HighMediumMedium to High
Time per Sample Low to MediumHighMedium
Cost per Sample LowMediumHigh
Solvent Consumption MediumHighVery High

Conclusion: A Strategic Approach to Purification

The selection of an optimal purification technique for Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is not a one-size-fits-all decision. A strategic, tiered approach is often the most efficient:

  • Recrystallization should be the first line of defense for removing bulk impurities from the crude reaction mixture. Its simplicity, low cost, and scalability make it an attractive initial purification step.

  • Silica gel column chromatography is a powerful tool for removing closely related impurities that co-crystallize with the product. It offers a significant step-up in purification power from recrystallization.

  • Preparative HPLC is the ultimate solution for achieving the highest levels of purity required for pharmaceutical applications. While more resource-intensive, its precision is unmatched for final polishing steps.

By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can design a robust and efficient purification strategy that ensures the quality and safety of this vital pharmaceutical intermediate.

References
  • Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

  • Gilson. (n.d.). Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Welch, C. J., et al. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Organic Process Research & Development, 13(3), 549-554. Retrieved from [Link]

  • ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • Rao, P. et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8), 37-44. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009136408A1 - Synergistic pharmaceutical cocrystals.
  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 654-658. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: A Guide for Laboratory Professionals

For researchers at the forefront of drug development, the synthesis and application of novel compounds like Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are routine. This quinolone derivative, a key building b...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development, the synthesis and application of novel compounds like Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are routine. This quinolone derivative, a key building block in medicinal chemistry, demands meticulous handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, grounded in established safety protocols for analogous chemical structures.

Hazard Identification and Risk Assessment: Understanding the "Why"

Structurally related fluoroquinolone compounds are consistently classified under the Globally Harmonized System (GHS) as significant irritants.[1] Understanding the nature of these hazards is the critical first step in establishing a safe handling protocol. The primary risks associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1] This is likely due to the chemical's ability to disrupt the lipid barrier of the skin, leading to redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[1] The eyes are particularly vulnerable due to their mucous membranes, and exposure can lead to significant pain and injury.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1] Fine powders can be easily aerosolized, and their inhalation can irritate the nose, throat, and lungs.

Based on these hazards, all handling procedures must be designed to prevent direct contact with skin and eyes and to eliminate the possibility of inhalation.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

The hierarchy of controls prioritizes engineering solutions over personal protective equipment.[3] Therefore, the primary method for controlling exposure should be through proper laboratory ventilation.

Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of solid Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood. This captures airborne particles at the source, preventing inhalation.

Personal Protective Equipment (PPE):

PPE is the essential final barrier between the researcher and the chemical.[4][5] The following PPE is mandatory when handling this compound:

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (powder-free)Provides a chemical barrier to prevent skin contact.[3] Powder-free gloves are recommended to avoid aerosolizing the compound.[3] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[3]
Eye Protection Safety goggles or a face shieldProtects against splashes and airborne particles, preventing serious eye irritation.[3][4] A face shield offers a broader range of protection.[3]
Body Protection Long-sleeved laboratory coatProtects skin on the arms and body from accidental contact. Cuffs should be tucked into gloves.
Respiratory N95 Respirator (if applicable)Required if work outside a fume hood is unavoidable or during a large spill cleanup where dust generation is likely. Surgical masks offer insufficient protection.[3][5]

Procedural Guide: From Receipt to Disposal

A systematic workflow is crucial for minimizing risk. The following step-by-step process outlines the safe handling of Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Segregate: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

  • Label: Ensure the container is clearly labeled with the chemical name and primary hazard warnings.

Experimental Workflow: Handling and Preparation
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Weigh the solid compound on weighing paper or in a tared container within the fume hood. Use anti-static measures if the powder is fine and prone to dispersal.

  • Dissolution: Add solvents slowly to the solid to avoid splashing. If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

  • Reaction Setup: All transfers and additions to reaction vessels should be performed within the fume hood.

  • Post-Handling: After handling, wipe down the work area in the fume hood with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Spill Management
  • Evacuate: In case of a significant spill, especially outside a fume hood, evacuate the immediate area.

  • Control: Prevent the spread of the powder by covering it with a spill absorbent material. Do not use water if it can create a more hazardous situation.

  • Clean-Up: Wearing appropriate PPE (including respiratory protection), carefully scoop the spilled material and absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Disposal Plan
  • Waste Segregation: All solid waste contaminated with Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and safety measures in the handling workflow.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Experiment & Disposal start Receive & Inspect Chemical storage Store in Cool, Dry, Ventilated Area start->storage risk_assessment Review Hazards (Irritant) storage->risk_assessment ppe Don Full PPE: - Nitrile Gloves - Goggles/Face Shield - Lab Coat risk_assessment->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Experiment dissolve->react decontaminate Decontaminate Work Area react->decontaminate spill Spill Occurs? react->spill waste Segregate Solid & Liquid Waste decontaminate->waste dispose Dispose via EHS Protocol waste->dispose end Remove PPE & Wash Hands dispose->end spill->decontaminate No spill_cleanup Follow Spill Protocol: - Evacuate - Control - Clean Up spill->spill_cleanup Yes spill_cleanup->decontaminate

Caption: Workflow for handling Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

By adhering to this comprehensive guide, researchers can confidently and safely handle Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, ensuring both personal safety and the integrity of their valuable research.

References

  • PubChem. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available at: [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Available at: [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. (2019). Available at: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Available at: [Link]

  • Clariant. Safety Data Sheet. (2017). Available at: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • paintdocs.com. Safety Data Sheet. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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